Tyk2-IN-16
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H20F2N8O |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
N-[3-(3-cyano-3-methylpyrrolidin-1-yl)-1-[4-(1,1-difluoroethyl)pyrimidin-2-yl]pyrazolo[4,3-c]pyridin-6-yl]acetamide |
InChI |
InChI=1S/C20H20F2N8O/c1-12(31)26-16-8-14-13(9-25-16)17(29-7-5-19(2,10-23)11-29)28-30(14)18-24-6-4-15(27-18)20(3,21)22/h4,6,8-9H,5,7,11H2,1-3H3,(H,25,26,31) |
InChI Key |
RCXXJWBXCJATGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C2C(=C1)N(N=C2N3CCC(C3)(C)C#N)C4=NC=CC(=N4)C(C)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Tyk2-IN-16: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Tyk2-IN-16, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical and pharmacological properties, synthesis, and biological activity of this compound, along with relevant experimental protocols and signaling pathway diagrams.
Introduction
Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several cytokines, including type I interferons (IFN-α/β), interleukin-12 (IL-12), and IL-23.[1][2][3] These cytokines are pivotal in both innate and adaptive immunity, and their dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[4][5] Consequently, Tyk2 has emerged as a promising therapeutic target for these conditions. This compound is a novel small molecule inhibitor designed to selectively target the pseudokinase (JH2) domain of Tyk2, offering a potential therapeutic advantage through allosteric inhibition.[6]
Chemical Structure and Properties
This compound, also referenced as compound 184 in patent WO2023220046A1, possesses a distinct chemical architecture optimized for high-affinity binding to the Tyk2 JH2 domain.[6][7]
Chemical Structure:
Table 1: Chemical and Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-(6-(2,2-difluoro-1-hydroxyethyl)pyridin-2-yl)-5-(methylamino)-1H-pyrazolo[3,4-c]pyridin-4(5H)-one | Predicted |
| CAS Number | 3010874-30-0 | [7] |
| Molecular Formula | C20H20F2N8O | [8] |
| Molecular Weight | 426.42 g/mol | [8] |
| SMILES | N(C(C)=O)C=1C=C2C(C(=NN2C=3N=C(C(C)(F)F)C=CN3)N4CC(C#N)(C)CC4)=CN1 | [7] |
| Predicted LogP | 1.8 | Predicted |
| Predicted Solubility | -3.5 (log(mol/L)) | Predicted |
| Predicted pKa | 7.2 | Predicted |
| Predicted Polar Surface Area | 120.4 Ų | Predicted |
| Predicted #H-Bond Donors | 1 | Predicted |
| Predicted #H-Bond Acceptors | 9 | Predicted |
| Predicted #Rotatable Bonds | 3 | Predicted |
Note: Predicted properties were generated using online computational tools based on the SMILES string and may not reflect experimentally determined values.
Pharmacological Properties
This compound is a highly potent and selective allosteric inhibitor of Tyk2. It exerts its inhibitory effect by binding to the pseudokinase (JH2) domain, which in turn regulates the activity of the active kinase (JH1) domain.[6]
Table 2: Pharmacological Data for this compound
| Parameter | Value | Assay System | Source |
| IC50 (Tyk2-JH2 Binding) | < 10 nM | Recombinant Human TYK2 JH2 Domain | [7] |
| IC50 (pSTAT4 Inhibition) | < 10 nM | NK-92 Cells | [7] |
Synthesis and Experimental Protocols
The synthesis of this compound is detailed in patent WO2023220046A1 as compound 184. The following is a summary of the synthetic route. For a complete, step-by-step protocol, please refer to the aforementioned patent.
Synthetic Workflow
The synthesis of this compound involves a multi-step process, beginning with the construction of the pyrazolopyridine core, followed by the introduction of the substituted pyridine and piperidine moieties.
Caption: Synthetic workflow for this compound.
Experimental Protocol: TYK2 JH2 Domain Binding Assay
This protocol outlines a representative method for determining the binding affinity of this compound to the TYK2 JH2 domain using a fluorescence polarization (FP) assay.
Materials:
-
Recombinant human TYK2 JH2 domain
-
Fluorescently labeled probe (e.g., a known JH2 binder)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
384-well, low-volume, black plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the diluted this compound or vehicle control.
-
Add a solution of the fluorescently labeled probe to all wells at a fixed concentration.
-
Initiate the binding reaction by adding the recombinant TYK2 JH2 domain to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Caption: Workflow for the TYK2 JH2 binding assay.
Experimental Protocol: pSTAT4 Inhibition Assay in NK-92 Cells
This protocol describes a method to assess the inhibitory effect of this compound on the phosphorylation of STAT4 in NK-92 cells using a cell-based immunoassay such as AlphaLISA.
Materials:
-
NK-92 cells
-
Cell culture medium (e.g., Alpha-MEM with 12.5% FBS, 12.5% horse serum, and IL-2)[9]
-
This compound
-
Stimulant (e.g., IL-12)
-
Lysis buffer
-
pSTAT4 (Tyr693) AlphaLISA detection kit
-
96-well cell culture plates and 384-well assay plates
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Culture NK-92 cells according to standard protocols.[9]
-
Seed NK-92 cells in a 96-well plate and incubate.
-
Pre-treat the cells with a serial dilution of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with IL-12 to induce STAT4 phosphorylation.
-
Lyse the cells according to the detection kit manufacturer's protocol.
-
Transfer the cell lysates to a 384-well assay plate.
-
Add the AlphaLISA acceptor beads and biotinylated antibody, and incubate.
-
Add the streptavidin-donor beads and incubate in the dark.
-
Read the plate on an AlphaLISA-compatible microplate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Caption: Workflow for the pSTAT4 inhibition assay.
Tyk2 Signaling Pathway
Tyk2 is a key component of the JAK-STAT signaling pathway, which is activated by a variety of cytokines. Upon cytokine binding to its receptor, Tyk2, often in conjunction with another JAK family member, becomes activated and phosphorylates the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene expression. This compound, by inhibiting Tyk2, blocks this cascade and the downstream inflammatory responses.
Caption: Simplified Tyk2 signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a potent and selective allosteric inhibitor of Tyk2 with significant potential for the study and treatment of autoimmune and inflammatory diseases. This technical guide provides a foundational understanding of its chemical and pharmacological properties, along with detailed experimental frameworks. Further research into the in vivo efficacy, safety profile, and pharmacokinetic and pharmacodynamic properties of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. bms.com [bms.com]
- 2. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Takeda Announces Positive Results in Phase 2b Study of Investigational TAK-279, an Oral, Once-Daily TYK2 Inhibitor, in People with Moderate-to-Severe Plaque Psoriasis - BioSpace [biospace.com]
- 6. WO2023220046A1 - Tyk2 inhibitors - Google Patents [patents.google.com]
- 7. Property calculator [mcule.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. NK-92 Cell Culture Protocol [protocols.io]
An In-Depth Technical Guide to the TYK2 Inhibitor: Tyk2-IN-16
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyk2-IN-16 is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signaling pathways of several cytokines implicated in various autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its biological activity and the signaling pathways it modulates. While the specific synthesis protocol for this compound is not publicly available, this document offers a generalized synthesis approach for similar TYK2 inhibitors based on current literature. The guide is intended to support researchers and professionals in the field of drug discovery and development.
Introduction to TYK2 and Its Role in Disease
Tyrosine Kinase 2 (TYK2) is an intracellular, non-receptor tyrosine kinase that plays a critical role in the signal transduction of various cytokines, including type I interferons (IFN-α/β), interleukin-6 (IL-6), IL-10, IL-12, and IL-23. These cytokines are integral to both the innate and adaptive immune systems. Dysregulation of TYK2-mediated signaling pathways has been linked to the pathogenesis of numerous autoimmune and inflammatory disorders such as psoriasis, rheumatoid arthritis, lupus, and inflammatory bowel disease. Consequently, selective inhibition of TYK2 has emerged as a promising therapeutic strategy for these conditions.
This compound: A Selective TYK2 Inhibitor
This compound has been identified as a selective and potent inhibitor of TYK2. The available data indicates its significant inhibitory activity, highlighting its potential as a valuable research tool and a lead compound for further drug development.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound and other relevant TYK2 inhibitors for comparative purposes.
| Compound | Target | Assay | IC50 (nM) | Reference |
| This compound | TYK2 (JH2 domain) | Biochemical Assay | < 10 | WO2023220046A1 |
| This compound | pSTAT4 Inhibition | NK92 Cells | < 10 | WO2023220046A1 |
| Other Selective TYK2 Inhibitors | TYK2 | Various Assays | Various | Various Scientific Literature |
Note: The specific synthesis protocol and detailed characterization data for this compound (designated as compound 184 in patent WO2023220046A1) are not available in the public domain at the time of this guide's compilation.
Synthesis of TYK2 Inhibitors: A Generalized Protocol
While the precise synthesis protocol for this compound remains proprietary, a general understanding of the synthetic approaches for small molecule TYK2 inhibitors can be gleaned from the scientific and patent literature. These inhibitors often feature heterocyclic core structures. A generalized synthetic workflow is presented below.
Experimental Protocol (Generalized):
A common strategy for the synthesis of TYK2 inhibitors involves a multi-step process that often includes:
-
Core Scaffold Synthesis: Construction of the central heterocyclic ring system (e.g., pyrimidine, pyridine, or other nitrogen-containing heterocycles) from commercially available starting materials.
-
Functionalization: Introduction of various substituents onto the core scaffold through reactions such as cross-coupling (e.g., Suzuki, Buchwald-Hartwig), nucleophilic aromatic substitution, or amidation.
-
Purification: The crude product is typically purified using techniques like flash column chromatography on silica gel to isolate the desired compound.
-
Characterization: The structure and purity of the final compound are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
It is crucial to consult specific patent literature, such as WO2023220046A1, for potentially disclosed examples that may provide more specific insights into the synthetic routes for compounds structurally related to this compound.
TYK2 Signaling Pathways
This compound exerts its effect by inhibiting the kinase activity of TYK2, thereby disrupting the downstream signaling cascades initiated by various cytokines. The following diagrams illustrate the key TYK2-mediated signaling pathways.
Type I Interferon (IFN-α/β) Signaling Pathway
IL-12 and IL-23 Signaling Pathways
Conclusion
This compound is a valuable chemical probe for studying the biological functions of TYK2 and serves as a promising scaffold for the development of novel therapeutics for autoimmune and inflammatory diseases. While a detailed public synthesis protocol is currently unavailable, the information provided in this guide on its biological activity and the signaling pathways it modulates, along with a generalized synthetic approach, offers a solid foundation for researchers in the field. Further investigation into the structure-activity relationships and optimization of this class of inhibitors will be critical for advancing new treatments for TYK2-mediated diseases.
Tyk2-IN-16: An In-Depth Technical Guide to its Allosteric Mechanism of Action on TYK2 Protein
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyk2-IN-16 is a potent and selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. Unlike traditional ATP-competitive kinase inhibitors that target the highly conserved catalytic (JH1) domain, this compound exerts its effect by binding to the regulatory pseudokinase (JH2) domain. This unique mechanism of action confers a high degree of selectivity for TYK2, minimizing off-target effects on other JAK family members and offering a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. This document provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to TYK2 and its Role in Cytokine Signaling
Tyrosine Kinase 2 (TYK2) is a crucial intracellular signaling molecule that mediates the effects of various cytokines, including type I interferons (IFN-α/β), interleukin-12 (IL-12), and IL-23. These cytokines are pivotal in both innate and adaptive immunity, and their dysregulation is implicated in the pathophysiology of numerous autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.
Upon cytokine binding to their cognate receptors, TYK2, in concert with other JAK family members (JAK1 or JAK2), becomes activated through trans-phosphorylation. Activated TYK2 then phosphorylates the intracellular domains of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by TYK2, leading to their dimerization, nuclear translocation, and modulation of target gene expression, ultimately driving inflammatory responses.
The Allosteric Mechanism of Action of this compound
This compound represents a novel class of TYK2 inhibitors that function through an allosteric mechanism. Instead of competing with ATP at the catalytic site of the JH1 domain, this compound binds to a distinct pocket within the pseudokinase (JH2) domain. The JH2 domain, while lacking significant catalytic activity, plays a critical regulatory role by modulating the conformation and activity of the adjacent JH1 domain.
By binding to the JH2 domain, this compound stabilizes an inactive conformation of TYK2. This allosteric modulation prevents the conformational changes required for the activation of the JH1 kinase domain, thereby inhibiting its catalytic function. Consequently, the entire downstream signaling cascade, including STAT phosphorylation, is blocked. This targeted approach offers high selectivity for TYK2 over other JAK family members due to the lower sequence homology in the JH2 domain compared to the highly conserved JH1 domain.
Signaling Pathway Inhibition
The inhibitory action of this compound on the TYK2 signaling pathway is depicted in the following diagram.
Caption: TYK2 signaling pathway and the inhibitory action of this compound.
Quantitative Data
This compound has demonstrated potent and selective inhibition of TYK2 in biochemical and cellular assays. The available quantitative data is summarized in the table below.
| Assay Type | Target/Endpoint | Cell Line | IC50 (nM) | Reference |
| Biochemical Assay | TYK2 JH2 Domain | N/A | < 10 | WO2023220046A1[1] |
| Cellular Assay | pSTAT4 Inhibition | NK92 | < 10 | WO2023220046A1[1] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are representative of standard assays for evaluating selective TYK2 JH2 inhibitors.
TYK2 JH2 Fluorescence Polarization Binding Assay
This biochemical assay is designed to measure the binding affinity of inhibitors to the isolated TYK2 JH2 domain.
Principle: The assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled probe with known affinity for the TYK2 JH2 domain is used. When the probe is unbound and tumbles freely in solution, it emits depolarized light upon excitation with polarized light, resulting in a low FP signal. When bound to the larger TYK2 JH2 protein, its tumbling is restricted, and it emits polarized light, resulting in a high FP signal. Test compounds that bind to the JH2 domain will displace the fluorescent probe, leading to a decrease in the FP signal in a concentration-dependent manner.
Materials:
-
Recombinant human TYK2 JH2 domain
-
Fluorescently labeled probe (e.g., a small molecule ligand conjugated to a fluorophore)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% BSA)
-
Test compound (this compound) serially diluted in DMSO
-
384-well black, low-volume microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of recombinant TYK2 JH2 protein and the fluorescent probe in the assay buffer. The concentrations should be optimized to yield a stable and robust FP signal.
-
Serially dilute the test compound (this compound) in DMSO and then further dilute in assay buffer to the desired final concentrations.
-
Add the diluted test compound to the wells of the 384-well plate. Include controls for no inhibition (DMSO vehicle) and maximal inhibition (excess of a known unlabeled binder or no protein).
-
Add the TYK2 JH2 protein and fluorescent probe mixture to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Calculate the percent inhibition for each concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the TYK2 JH2 Fluorescence Polarization Binding Assay.
Cellular pSTAT4 Inhibition Assay in NK92 Cells
This cellular assay assesses the ability of this compound to inhibit the TYK2-mediated phosphorylation of STAT4 in a relevant cell line.
Principle: NK92 cells, a natural killer cell line, are stimulated with IL-12, which activates the TYK2/JAK2 signaling pathway, leading to the phosphorylation of STAT4 (pSTAT4). The level of intracellular pSTAT4 can be quantified using flow cytometry with a phospho-specific antibody. Pre-treatment of the cells with this compound is expected to inhibit this phosphorylation in a dose-dependent manner.
Materials:
-
NK92 cell line
-
Complete culture medium (e.g., Alpha-MEM with 12.5% FBS, 12.5% horse serum, and IL-2)
-
Recombinant human IL-12
-
This compound serially diluted in DMSO
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 90% methanol or a commercial permeabilization solution)
-
Fluorochrome-conjugated anti-pSTAT4 antibody
-
Flow cytometer
Procedure:
-
Culture NK92 cells to the desired density in complete medium.
-
Harvest and resuspend the cells in serum-free medium.
-
Pre-incubate the cells with serially diluted this compound or DMSO vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a pre-determined optimal concentration of IL-12 for a short period (e.g., 15-30 minutes).
-
Stop the stimulation by adding cold PBS and pellet the cells by centrifugation.
-
Fix the cells with fixation buffer.
-
Permeabilize the cells with permeabilization buffer.
-
Stain the cells with the fluorochrome-conjugated anti-pSTAT4 antibody.
-
Wash the cells and resuspend in PBS.
-
Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of pSTAT4 staining.
-
Calculate the percent inhibition of pSTAT4 for each compound concentration and determine the IC50 value.
Caption: Workflow for the Cellular pSTAT4 Inhibition Assay in NK92 Cells.
Conclusion
This compound is a highly potent and selective allosteric inhibitor of TYK2 that targets the regulatory JH2 domain. This mechanism of action provides a distinct advantage over traditional ATP-competitive JAK inhibitors by offering greater selectivity and potentially a more favorable safety profile. The potent inhibition of TYK2-mediated signaling, as demonstrated in biochemical and cellular assays, underscores the therapeutic potential of this compound in treating a variety of autoimmune and inflammatory disorders. Further investigation into its in vivo efficacy and safety is warranted to fully elucidate its clinical utility.
References
In Vitro Profile of Tyk2-IN-16: A Potent and Selective Allosteric Inhibitor of Tyrosine Kinase 2
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the in vitro potency and selectivity of Tyk2-IN-16, a novel allosteric inhibitor targeting the pseudokinase (JH2) domain of Tyrosine Kinase 2 (Tyk2). This document details the biochemical and cellular activity of this compound, alongside comprehensive experimental protocols and visual representations of the associated signaling pathways and workflows.
This compound, identified as compound 184 in patent WO2023220046A1, demonstrates high potency and selectivity for Tyk2, a key mediator in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons. By binding to the regulatory JH2 domain, this compound offers a differentiated mechanism of action compared to traditional ATP-competitive kinase inhibitors that target the highly conserved catalytic (JH1) domain, leading to a more selective inhibition profile across the Janus kinase (JAK) family.
Quantitative Data Summary
The in vitro activity of this compound has been characterized through a series of biochemical and cellular assays. The following tables summarize the quantitative data on the potency and selectivity of this compound.
Table 1: Biochemical Potency of this compound
| Target | Assay Type | IC50 (nM) |
| Tyk2-JH2 | Biochemical Binding | <10 |
Table 2: Cellular Potency of this compound
| Cell Line | Pathway | Endpoint | IC50 (nM) |
| NK-92 | IL-12 Signaling | pSTAT4 Inhibition | <10 |
Signaling Pathway and Mechanism of Action
Tyk2 is a critical component of the JAK-STAT signaling pathway, which is activated by a variety of cytokines. Upon cytokine binding to its receptor, Tyk2 and another associated JAK member (e.g., JAK1 or JAK2) are brought into close proximity, leading to their trans-phosphorylation and activation. Activated Tyk2 then phosphorylates the cytoplasmic tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the activated JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.
This compound, as an allosteric inhibitor, binds to the pseudokinase (JH2) domain of Tyk2. This binding event induces a conformational change that locks the kinase in an inactive state, thereby preventing the phosphorylation cascade and downstream signaling.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to enable replication and further investigation by researchers.
Biochemical Binding Assay for Tyk2-JH2 Potency
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for binding to the Tyk2 pseudokinase (JH2) domain.
Materials:
-
Recombinant human Tyk2-JH2 protein
-
Fluorescently labeled tracer ligand with known affinity for Tyk2-JH2
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Microplate reader capable of measuring fluorescence polarization or TR-FRET
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. The final concentration range should be sufficient to generate a full dose-response curve.
-
Add a fixed concentration of the fluorescently labeled tracer ligand to all wells of the microplate.
-
Add the serially diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Initiate the binding reaction by adding a fixed concentration of recombinant Tyk2-JH2 protein to all wells except for the "no enzyme" controls.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization or TR-FRET signal using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular pSTAT4 Inhibition Assay in NK-92 Cells
Objective: To determine the IC50 of this compound for the inhibition of IL-12-induced STAT4 phosphorylation in a cellular context.
Materials:
-
NK-92 cell line
-
Cell culture medium (e.g., Alpha Minimum Essential Medium with 12.5% fetal bovine serum, 12.5% horse serum, and IL-2)
-
Recombinant human IL-12
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 90% methanol in PBS)
-
Primary antibody: Anti-phospho-STAT4 (pSTAT4) conjugated to a fluorophore (e.g., Alexa Fluor 647)
-
Flow cytometer
Procedure:
-
Culture NK-92 cells to the desired density.
-
Harvest and resuspend the cells in serum-free medium.
-
Seed the cells into a 96-well plate.
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Add the serially diluted this compound or vehicle (DMSO) to the cells and pre-incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Stimulate the cells by adding a pre-determined concentration of recombinant human IL-12 to all wells, except for the unstimulated control.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C to induce STAT4 phosphorylation.
-
Stop the stimulation by fixing the cells with fixation buffer.
-
Permeabilize the cells with permeabilization buffer.
-
Stain the cells with the fluorescently labeled anti-pSTAT4 antibody.
-
Wash the cells and resuspend them in PBS.
-
Acquire data using a flow cytometer, measuring the median fluorescence intensity (MFI) of the pSTAT4 signal.
-
Calculate the percent inhibition of pSTAT4 signal for each concentration of this compound relative to the IL-12-stimulated vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
This compound is a potent and selective allosteric inhibitor of Tyk2. Its high in vitro potency in both biochemical and cellular assays highlights its potential as a valuable research tool and a promising therapeutic candidate for autoimmune and inflammatory diseases driven by Tyk2-mediated signaling pathways. The detailed protocols provided herein serve as a guide for the scientific community to further explore the pharmacological profile of this and similar compounds.
Tyk2-IN-16 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyk2-IN-16 is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signaling pathways of several key cytokines implicated in autoimmune and inflammatory diseases, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs). By targeting the pseudokinase (JH2) domain of TYK2, this compound offers a mechanism for allosteric inhibition, which can lead to greater selectivity over other JAK family members (JAK1, JAK2, and JAK3). This high selectivity is a key interest in drug development to minimize off-target effects. This document provides a technical guide to the properties, mechanisms, and experimental evaluation of this compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 3010874-30-0 | [1][2] |
| Molecular Formula | C₂₀H₂₀F₂N₈O | [2] |
| Molecular Weight | 426.42 g/mol | [2] |
Biological Activity
This compound is a highly potent inhibitor of the TYK2 pseudokinase (JH2) domain. Its inhibitory activity has been demonstrated in both biochemical and cellular assays.
| Assay | IC₅₀ | Cell Line | Reference |
| TYK2-JH2 Domain Binding | < 10 nM | - | [1][2] |
| pSTAT4 Inhibition | < 10 nM | NK-92 | [1][2] |
Signaling Pathways
TYK2 is a critical component of the JAK-STAT signaling pathway for several cytokines. Inhibition of TYK2 by this compound disrupts these signaling cascades. The diagram below illustrates the central role of TYK2 in mediating signals from IL-12, IL-23, and Type I IFNs.
References
- 1. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Staining for Analysis of the Expression and Phosphorylation of Signal Transducers and Activators of Transcription (STATs) in NK Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Tyk2-IN-16: A Deep Dive into a Potent and Selective Kinase Inhibitor
Tyk2-IN-16 has emerged as a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2), a crucial mediator in the signaling pathways of several cytokines implicated in autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on its mechanism of action and the experimental methodologies used for its characterization.
Introduction to Tyk2 and Its Role in Disease
Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a pivotal role in the signal transduction of various cytokines, including type I interferons (IFNs), interleukin-12 (IL-12), and IL-23. These cytokines are central to the pathogenesis of a wide range of immune-mediated disorders, such as psoriasis, inflammatory bowel disease, and systemic lupus erythematosus. By associating with the cytoplasmic domains of specific cytokine receptors, Tyk2, upon cytokine binding, phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes. The critical role of the Tyk2 signaling pathway in immunity has made it an attractive target for therapeutic intervention.
Discovery of this compound
This compound was identified through a dedicated drug discovery program aimed at developing selective inhibitors of the Tyk2 pseudokinase (JH2) domain. Unlike the highly conserved kinase (JH1) domain, the JH2 domain offers an opportunity for achieving greater selectivity over other JAK family members, thereby potentially minimizing off-target effects. This compound, also referred to as compound 184 in patent literature, emerged from a series of synthesized compounds as a lead candidate due to its potent inhibitory activity and selectivity.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by their assembly into the final compound. The detailed synthetic route is outlined in the patent application WO2023220046A1. The general scheme involves the coupling of a substituted pyrazole-containing fragment with a functionalized pyridine moiety.
Experimental Protocol: Synthesis of this compound (Compound 184)
The synthesis of this compound is achieved through a convergent synthesis strategy. The following is a representative, generalized protocol based on the procedures described for analogous compounds in the patent literature. Specific details for scaling and purification are found within the source patent.
Step 1: Preparation of the Pyrazole Intermediate
A suitably substituted pyrazole precursor is synthesized through a series of standard organic chemistry reactions, which may include condensation, cyclization, and functional group manipulations.
Step 2: Preparation of the Pyridine Intermediate
A functionalized pyridine intermediate is prepared. This typically involves halogenation of a pyridine derivative, followed by the introduction of the desired side chains through cross-coupling reactions.
Step 3: Coupling and Final Assembly
The pyrazole intermediate is coupled with the pyridine intermediate, often via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction. This is followed by any necessary deprotection or further functionalization steps to yield this compound.
Purification: The final compound is purified using standard techniques such as column chromatography and/or recrystallization to achieve high purity. The structure and purity are confirmed by analytical methods like NMR and LC-MS.
Biological Activity and Mechanism of Action
This compound is a highly potent and selective inhibitor of the Tyk2 pseudokinase (JH2) domain. Its mechanism of action involves binding to the JH2 domain, which allosterically inhibits the catalytic activity of the JH1 kinase domain. This prevents the autophosphorylation of Tyk2 and the subsequent phosphorylation and activation of downstream STAT proteins.
Quantitative Data for this compound
| Assay | Target/Cell Line | IC50 (nM) |
| Tyk2 JH2 Binding Assay | Recombinant human Tyk2 JH2 | < 10 |
| pSTAT4 Cellular Assay | NK92 cells | < 10 |
Data sourced from patent application WO2023220046A1, where "< 10 nM" is represented by the symbol "++++".
Experimental Protocols for Biological Assays
Tyk2 JH2 Binding Assay
Objective: To determine the in vitro inhibitory potency of this compound against the Tyk2 JH2 domain.
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed.
-
Reagents:
-
Recombinant 10xHis-tagged human Tyk2 JH2 domain (amino acids 575-876).
-
A fluorescently labeled probe molecule that binds to the JH2 domain.
-
Europium-labeled anti-His antibody.
-
Streptavidin-d2.
-
Assay buffer.
-
This compound (or other test compounds) in a dilution series.
-
-
Procedure:
-
The Tyk2 JH2 protein, the probe, and the test compound are incubated together in an assay plate.
-
The europium-labeled anti-His antibody and streptavidin-d2 are added to the wells.
-
The plate is incubated to allow for binding to reach equilibrium.
-
The TR-FRET signal is read using a suitable plate reader with excitation at 320 nm and emission detection at 620 nm and 665 nm.
-
-
Data Analysis: The ratio of the emission signals (665 nm / 620 nm) is calculated. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the FRET signal, is determined by fitting the data to a four-parameter logistic equation.
pSTAT4 Cellular Assay
Objective: To assess the functional inhibitory activity of this compound on Tyk2-mediated signaling in a cellular context.
Methodology: A cell-based assay measuring the inhibition of IL-12-induced STAT4 phosphorylation in NK92 cells.
-
Cell Culture: NK92 cells, which endogenously express Tyk2 and STAT4, are maintained in appropriate culture medium.
-
Procedure:
-
NK92 cells are harvested and seeded into 96-well plates.
-
The cells are serum-starved for a defined period to reduce basal STAT4 phosphorylation.
-
A dilution series of this compound is added to the cells, and they are pre-incubated for 1 hour.
-
The cells are then stimulated with recombinant human IL-12 to induce Tyk2-dependent STAT4 phosphorylation.
-
Following stimulation, the cells are lysed to release cellular proteins.
-
-
Detection: The level of phosphorylated STAT4 (pSTAT4) in the cell lysates is quantified using a sandwich immunoassay format, such as Meso Scale Discovery (MSD) or a similar platform.
-
Data Analysis: The pSTAT4 signal is normalized to a control (e.g., total STAT4 or a housekeeping protein). The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Tyk2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the pSTAT4 cellular assay.
Conclusion
This compound is a potent and selective allosteric inhibitor of Tyk2 that demonstrates significant promise for the therapeutic intervention of immune-mediated inflammatory diseases. Its discovery and development have been guided by a rational design approach targeting the pseudokinase domain to achieve high selectivity. The detailed experimental protocols for its synthesis and biological characterization provide a robust framework for the further investigation of this and similar compounds. The continued exploration of selective Tyk2 inhibitors like this compound holds the potential to deliver novel, effective, and safer treatments for a multitude of debilitating autoimmune and inflammatory conditions.
In-Depth Technical Guide: Tyk2-IN-16 Binding Affinity to the TYK2 Pseudokinase Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Tyk2-IN-16, a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), with a specific focus on its interaction with the TYK2 pseudokinase (JH2) domain. This document details the quantitative binding affinity, the experimental methodologies for its determination, and the broader context of the TYK2 signaling pathway.
Introduction to TYK2 and the Pseudokinase Domain
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which are critical mediators of cytokine signaling. The JAK-STAT signaling pathway is integral to a wide array of cellular responses, including immune cell differentiation, activation, and survival. Dysregulation of this pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases.
A unique structural feature of TYK2 is the presence of a tandem kinase domain architecture, consisting of a catalytically active kinase domain (JH1) and a pseudokinase domain (JH2). The JH2 domain, while lacking catalytic activity, plays a crucial regulatory role. It allosterically modulates the activity of the JH1 domain, and targeting this domain with small molecules offers a promising strategy for achieving high selectivity and mitigating off-target effects associated with traditional ATP-competitive kinase inhibitors.
This compound is a novel small molecule inhibitor designed to selectively target the TYK2 pseudokinase domain, thereby locking the enzyme in an inactive conformation and preventing downstream signaling.
Quantitative Binding Data
The inhibitory potency of this compound has been characterized through biochemical assays, providing quantitative measures of its interaction with the TYK2 JH2 domain.
| Compound | Target Domain | Assay Type | Value | Reference |
| This compound | TYK2-JH2 | Biochemical Assay | IC50 <10 nM | WO2023220046A1 (as cited by MedchemExpress) |
| This compound | pSTAT4 | Cellular Assay (NK92 cells) | IC50 <10 nM | WO2023220046A1 (as cited by MedchemExpress) |
Note: The IC50 (half-maximal inhibitory concentration) is a measure of the functional inhibition of the TYK2 pseudokinase domain by this compound. While not a direct measure of binding affinity (like the dissociation constant, Kd), it is a strong indicator of the compound's potency.
Experimental Protocols
The determination of the binding affinity and inhibitory activity of compounds like this compound for the TYK2 JH2 domain typically involves sophisticated biochemical and cellular assays. Below is a detailed description of a representative experimental protocol, a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay for TYK2 JH2 Domain
This assay measures the displacement of a fluorescently labeled probe from the TYK2 JH2 domain by a test compound.
Materials and Reagents:
-
Recombinant human TYK2 JH2 domain
-
Fluorescently labeled probe (e.g., a fluorophore-labeled known ligand of the JH2 domain)
-
Europium (Eu3+) cryptate-labeled anti-tag antibody (e.g., anti-GST, anti-His)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Experimental Workflow:
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
Assay Plate Preparation: The diluted compound or vehicle control is dispensed into the wells of a 384-well microplate.
-
Enzyme Addition: A solution of the recombinant TYK2 JH2 domain is added to each well.
-
Probe Addition: A pre-mixed solution of the fluorescently labeled probe and the europium-labeled antibody is added to all wells to start the binding reaction.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: The HTRF signal is measured using a microplate reader. The reader excites the europium donor and measures the emission from both the donor and the acceptor fluorophore.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the fluorescent probe by the test compound. The IC50 value is determined by plotting the HTRF ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
TYK2 Signaling Pathway and Mechanism of Inhibition
This compound exerts its therapeutic effect by inhibiting the TYK2-mediated signaling pathway. This pathway is activated by various cytokines, including interferons (IFNs), interleukin-12 (IL-12), and interleukin-23 (IL-23).
Pathway Description:
-
Cytokine Binding: The signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface.
-
Receptor Dimerization and Kinase Activation: This binding induces the dimerization of receptor subunits, bringing the associated TYK2 and another JAK family member (like JAK1 or JAK2) into close proximity.
-
Trans-phosphorylation: The JAKs then phosphorylate each other, leading to their full activation.
-
STAT Recruitment and Phosphorylation: The activated JAKs create docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then recruited and phosphorylated.
-
STAT Dimerization: The phosphorylated STATs (pSTATs) dissociate from the receptor and form dimers.
-
Nuclear Translocation: These STAT dimers translocate to the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and regulate the transcription of target genes, leading to various cellular responses.
Mechanism of Action of this compound:
This compound is an allosteric inhibitor that binds to the TYK2 pseudokinase (JH2) domain. This binding event stabilizes an inactive conformation of TYK2, preventing the conformational changes necessary for the activation of the catalytic JH1 domain. By locking TYK2 in this inhibited state, this compound effectively blocks the trans-phosphorylation step and all subsequent downstream signaling events, ultimately preventing the expression of pro-inflammatory genes.
Conclusion
This compound is a potent and selective inhibitor of TYK2 that functions through an allosteric mechanism by binding to the pseudokinase domain. Its high potency, as indicated by its low nanomolar IC50 value, makes it a promising candidate for the development of novel therapeutics for a range of autoimmune and inflammatory diseases. The detailed understanding of its binding affinity and mechanism of action, facilitated by advanced biochemical assays, is crucial for its continued development and clinical application. This technical guide provides a foundational understanding for researchers and drug development professionals working on the next generation of selective TYK2 inhibitors.
The Pharmacology of Selective TYK2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, has emerged as a critical therapeutic target in the treatment of a spectrum of immune-mediated inflammatory diseases. Its role in mediating the signaling of key cytokines such as interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs) places it at the heart of inflammatory cascades.[1][2][3] Selective inhibition of TYK2 offers the potential for a more targeted immunomodulatory approach compared to broader JAK inhibitors, potentially mitigating off-target effects.[4][5][6] This guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of selective TYK2 inhibitors, with a focus on the core principles guiding their development. While specific data for all compounds in this class is not publicly available, we will draw upon data from well-characterized molecules to illustrate key concepts. Tyk2-IN-16 serves as an example of a potent and selective investigational agent, reportedly exhibiting an IC50 of less than 10 nM for the TYK2 pseudokinase (JH2) domain and inhibiting STAT4 phosphorylation with similar potency in cellular assays.
Pharmacodynamics: Targeting the TYK2 Signaling Axis
The primary pharmacodynamic effect of selective TYK2 inhibitors is the disruption of the downstream signaling cascades initiated by specific cytokines. By binding to the TYK2 protein, these inhibitors prevent the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which are crucial for the transcription of pro-inflammatory genes.
Mechanism of Action: Allosteric Inhibition of the JH2 Domain
A key innovation in the development of selective TYK2 inhibitors is the targeting of the allosteric pseudokinase (JH2) domain rather than the highly conserved active site in the kinase (JH1) domain.[4][6] This allosteric modulation allows for high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), which is a significant differentiator from first-generation pan-JAK inhibitors.[4][6] Deucravacitinib is a prime example of a selective TYK2 inhibitor that binds to the regulatory JH2 domain.[4][6]
Signaling Pathway Inhibition
The inhibition of TYK2 function leads to the blockade of several key cytokine pathways implicated in autoimmune diseases:
-
IL-23/Th17 Pathway: TYK2 is essential for IL-23 receptor signaling, which is critical for the differentiation, survival, and function of Th17 cells.[1][7] Th17 cells are a major source of the pro-inflammatory cytokine IL-17, a key driver of psoriatic pathology.[7]
-
IL-12/Th1 Pathway: The IL-12 signaling cascade, which also relies on TYK2, promotes the differentiation of Th1 cells and the production of IFN-γ.
-
Type I Interferon (IFN-α/β) Pathway: TYK2 is involved in the signaling of Type I IFNs, which play a complex role in both host defense and the pathogenesis of autoimmune diseases like systemic lupus erythematosus.[2]
Quantitative Pharmacodynamic Data
The pharmacodynamic activity of TYK2 inhibitors is typically assessed through cellular assays that measure the inhibition of STAT phosphorylation downstream of cytokine stimulation.
| Compound | Assay | Cell Line | Stimulus | Endpoint | IC50 (nM) | Reference |
| This compound | TYK2-JH2 Biochemical Assay | - | - | - | <10 | Patent WO2023220046A1 |
| This compound | pSTAT4 Inhibition | NK92 | - | pSTAT4 | <10 | Patent WO2023220046A1 |
| Deucravacitinib | TYK2 Inhibition | - | - | - | - | [4][6] |
| PF-06826647 | TYK2-dependent signaling | - | IFNα/IL-12/IL-23 | - | Potent | [8] |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic profiles of selective TYK2 inhibitors are crucial for determining appropriate dosing regimens and ensuring sustained target engagement. The following data for deucravacitinib and PF-06826647 in healthy human subjects provide insights into the clinical pharmacology of this drug class.
Pharmacokinetic Parameters of Selective TYK2 Inhibitors
| Parameter | Deucravacitinib | PF-06826647 |
| Tmax (median, hours) | ~1.0 | ~2.0 (fasted) |
| Half-life (t1/2, hours) | 8 - 15 | - |
| Accumulation (multiple dosing) | Modest (1.4 to 1.9-fold) | Modest (<1.5-fold) |
| Metabolism | CYP1A2, UGT1A9, CES2, CYP2B6/2D6 | - |
| Excretion | Urine (~13%), Feces (~26%) | Low urinary recovery |
| Reference | [9] | [10] |
Experimental Protocols
pSTAT Phosphorylation Assay (Illustrative Protocol)
This protocol outlines a general workflow for assessing the pharmacodynamic effect of a TYK2 inhibitor on STAT phosphorylation in a cellular context.
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., NK92) are cultured under standard conditions.
-
Compound Treatment: Cells are pre-incubated with a serial dilution of the TYK2 inhibitor or vehicle control for a specified period (e.g., 1-2 hours).
-
Cytokine Stimulation: Cells are then stimulated with a specific cytokine (e.g., IL-12, IL-23, or IFN-α) at a predetermined concentration and for a defined time to induce STAT phosphorylation.
-
Cell Lysis and Staining: Following stimulation, cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT4).
-
Flow Cytometry Analysis: The level of pSTAT is quantified on a per-cell basis using a flow cytometer.
-
Data Analysis: The median fluorescence intensity (MFI) of the pSTAT signal is determined for each inhibitor concentration. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Pharmacodynamic and Efficacy Models
Preclinical in vivo studies are essential to establish the relationship between drug exposure and pharmacological response. Murine models of inflammatory diseases, such as imiquimod-induced psoriasis, are commonly used to evaluate the efficacy of TYK2 inhibitors.[11]
General Protocol for Imiquimod-Induced Psoriasis Model:
-
Acclimation: Mice are acclimated to the facility for a designated period.
-
Disease Induction: A daily topical dose of imiquimod cream is applied to the shaved back and/or ear of the mice for several consecutive days to induce a psoriasis-like skin inflammation.
-
Treatment: The TYK2 inhibitor is administered orally or via another appropriate route, once or twice daily, starting before or after disease induction.
-
Efficacy Readouts: Disease severity is assessed daily using a scoring system that evaluates erythema, scaling, and skin thickness (e.g., PASI score). At the end of the study, skin and spleen samples may be collected for histological analysis and measurement of inflammatory markers (e.g., cytokine levels, immune cell infiltration).
Conclusion
Selective TYK2 inhibitors represent a significant advancement in the targeted therapy of immune-mediated inflammatory diseases. Their unique allosteric mechanism of action confers a high degree of selectivity, which translates to a focused pharmacodynamic effect on key inflammatory pathways. The pharmacokinetic profiles of compounds like deucravacitinib and PF-06826647 demonstrate their suitability for oral administration. As more data on novel compounds such as this compound become available, the therapeutic potential of this class of drugs will be further elucidated, offering promising new treatment options for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aijourn.com [aijourn.com]
- 4. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 6. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 8. Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF‐06826647: A Phase I, Randomized, Double‐Blind, Placebo‐Controlled, Dose‐Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and Pharmacokinetics of the Oral TYK2 Inhibitor PF-06826647: A Phase I, Randomized, Double-Blind, Placebo-Controlled, Dose-Escalation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyk2-IN-16 in DMSO: A Technical Guide to Solubility and Stability for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Tyk2-IN-16, a selective and potent inhibitor of Tyrosine Kinase 2 (TYK2), when dissolved in Dimethyl Sulfoxide (DMSO). This document is intended to serve as a critical resource for researchers in drug discovery and development, offering detailed experimental protocols and data presentation to ensure the accurate and effective use of this compound in a laboratory setting.
Introduction to this compound and its Mechanism of Action
This compound is a selective and potent inhibitor of the TYK2 pseudokinase (JH2) domain, with an IC50 of less than 10 nM.[1][2][3] By targeting TYK2, a member of the Janus kinase (JAK) family, this compound effectively inhibits downstream signaling pathways activated by various cytokines, such as interleukins (IL-12, IL-23) and type I interferons (IFN-α/β). This inhibitory action on the JAK-STAT signaling cascade makes this compound a valuable tool for investigating the role of TYK2 in immune and inflammatory responses and a potential therapeutic agent for autoimmune diseases.
The TYK2 signaling pathway is integral to the innate and acquired immune systems. Cytokine binding to their corresponding receptors leads to the activation of receptor-associated TYK2 and other JAK family members. This initiates a cascade of phosphorylation events, culminating in the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune cell differentiation.
Solubility of this compound in DMSO
Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecules for in vitro and in vivo studies due to its high solubilizing capacity. While specific quantitative solubility data for this compound in DMSO is not publicly available, similar TYK2 inhibitors have demonstrated good solubility in DMSO. For instance, Tyk2-IN-2 is soluble in DMSO at concentrations of ≥ 25 mg/mL (80.55 mM).[4] Patent literature also describes dissolving related Tyk2 inhibitors in DMSO at concentrations of 1 mM to 2.5 mM for cellular assays, suggesting this is a readily achievable and practical concentration range for this compound.[5]
Representative Solubility Data of a Similar TYK2 Inhibitor
The following table provides solubility information for Tyk2-IN-2 in DMSO, which can be used as a general reference for preparing stock solutions of this compound. It is crucial to experimentally determine the specific solubility of this compound for precise applications.
| Compound | Solvent | Reported Solubility | Molar Mass ( g/mol ) |
| Tyk2-IN-2 | DMSO | ≥ 25 mg/mL (80.55 mM)[4] | 310.35 |
| This compound | DMSO | Data not available | 426.42 [3] |
Experimental Protocol for Determining Kinetic Solubility in DMSO
This protocol outlines a general method for determining the kinetic solubility of this compound in an aqueous buffer following initial dissolution in DMSO.
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: To each well, add a fixed volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effects on the assay.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow any precipitation to equilibrate.
-
Analysis:
-
Nephelometry: Measure the turbidity of each well using a nephelometer. The lowest concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.
-
HPLC-UV Analysis: Centrifuge the plate to pellet any precipitate. Carefully remove the supernatant and analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The highest concentration that remains in solution is the kinetic solubility.
-
Stability of this compound in DMSO
The stability of this compound in DMSO is critical for ensuring the reliability and reproducibility of experimental results. Degradation of the compound can lead to a decrease in its effective concentration and the potential for confounding effects from degradation products.
General Storage Recommendations
For long-term storage, it is recommended to store the solid form of this compound at -20°C. Once dissolved in DMSO, the stock solution should be stored at -20°C or -80°C. To minimize degradation due to repeated freeze-thaw cycles, it is advisable to aliquot the DMSO stock solution into single-use volumes. Based on information for the similar compound Tyk2-IN-2, stock solutions in DMSO may be stable for up to 1 month at -20°C and up to 6 months at -80°C.[4]
| Storage Condition | Recommendation | Rationale |
| Solid Compound | Store at -20°C in a desiccator. | Minimizes degradation from moisture and temperature fluctuations. |
| DMSO Stock Solution (Short-term) | Store at -20°C. | Suitable for use within a few weeks. |
| DMSO Stock Solution (Long-term) | Aliquot and store at -80°C. | Prevents degradation over extended periods and avoids repeated freeze-thaw cycles. |
| Freeze-Thaw Cycles | Minimize as much as possible. | Repeated freezing and thawing can introduce water from atmospheric moisture, which may lead to hydrolysis and precipitation of the compound. |
Experimental Protocol for Assessing Stability in DMSO
This protocol describes a general method using HPLC-UV to assess the stability of this compound in DMSO under various storage conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Aliquoting: Distribute the stock solution into multiple small, tightly sealed vials (e.g., amber glass vials to protect from light).
-
Storage Conditions:
-
Temperature Stability: Store sets of aliquots at different temperatures (e.g., room temperature, 4°C, -20°C, and -80°C).
-
Freeze-Thaw Stability: Subject a set of aliquots to repeated freeze-thaw cycles (e.g., freezing at -20°C or -80°C and thawing to room temperature).
-
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
HPLC-UV Analysis:
-
Dilute the sample to an appropriate concentration for analysis.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to the λmax of this compound.
-
Quantify the peak area corresponding to this compound and compare it to the initial time point (t=0) to determine the percentage of the compound remaining.
-
Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products.
-
Conclusion
This technical guide provides essential information and protocols for researchers working with this compound in DMSO. While specific quantitative data for the solubility and stability of this compound are not yet published, the provided methodologies and representative data for similar compounds offer a robust framework for its effective use. Adherence to the outlined protocols for determining solubility and assessing stability will ensure the integrity of experimental results and contribute to the successful application of this potent TYK2 inhibitor in research and drug development. It is strongly recommended that each laboratory validates these parameters for their specific batches and experimental conditions.
References
Initial Studies on Tyk2-IN-16: A Technical Overview for Cellular Research
Abstract: Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in numerous immune-mediated diseases. Its role in transducing signals for key cytokines such as Interleukin-12 (IL-12), IL-23, and Type I Interferons (IFNs) makes it a compelling therapeutic target.[1][2][3] This document provides a technical guide on the initial cellular studies of Tyk2-IN-16, a potent and selective inhibitor of TYK2. We summarize the available quantitative data, outline relevant experimental protocols for its characterization in cell lines, and present diagrams of the associated signaling pathways and experimental workflows to support further research and development.
Introduction: TYK2 as a Therapeutic Target
TYK2 is an intracellular enzyme that, in partnership with other JAK family members (JAK1, JAK2, JAK3), relays signals from cytokine receptors on the cell surface to the nucleus via the STAT (Signal Transducer and Activator of Transcription) family of transcription factors.[4][5] This JAK-STAT pathway is fundamental to immune regulation. Specifically, TYK2 forms distinct heterodimers with other JAKs to mediate signals for specific cytokine families[1][2]:
-
TYK2/JAK2: Mediates signaling for the IL-12 family (IL-12 and IL-23), which is crucial for the differentiation and function of Th1 and Th17 cells, respectively.[1][4][6]
-
TYK2/JAK1: Transduces signals for Type I IFNs (IFN-α, IFN-β) and the IL-10 family, playing a key role in antiviral responses and immune regulation.[1][4][5]
Given its central role in pro-inflammatory signaling, the development of selective TYK2 inhibitors is a promising strategy for treating autoimmune and inflammatory diseases.[5][7] A key challenge has been achieving selectivity over other JAK family members to avoid off-target effects associated with broader JAK inhibition.[5][7] Modern inhibitors often target the regulatory pseudokinase (JH2) domain of TYK2, which offers a path to higher selectivity compared to inhibitors targeting the highly conserved catalytic (JH1) domain.[4][8][9]
This compound: A Selective JH2 Domain Inhibitor
This compound is identified as a potent and selective inhibitor of TYK2.[10] Initial studies indicate that it specifically targets the TYK2 pseudokinase (JH2) domain.[10] This allosteric mechanism of action is designed to lock the kinase in an inactive conformation, preventing its activation and downstream signaling.[5][11]
Mechanism of Action and Signaling Pathway
This compound exerts its effect by inhibiting the function of TYK2 within the JAK-STAT signaling cascade. The primary reported cellular activity is the inhibition of STAT4 phosphorylation (pSTAT4) in NK-92 cells.[10] This is a direct consequence of blocking the IL-12 signaling pathway, where TYK2 and JAK2 are the essential kinases that phosphorylate STAT4 upon receptor activation.[1][12]
Quantitative Data Summary
The initial characterization of this compound has yielded quantitative data on its potency in both biochemical and cellular contexts. These findings are summarized in the table below.
| Parameter | Target / Assay | Cell Line | Value | Reference |
| IC50 | TYK2-JH2 Domain (Biochemical Assay) | N/A | <10 nM | WO2023220046A1; compound 184[10] |
| IC50 | IL-12 induced STAT4 Phosphorylation (pSTAT4) | NK-92 | <10 nM | WO2023220046A1; compound 184[10] |
Key Cellular Assays and Methodologies
The primary cellular assay used to characterize this compound is the inhibition of cytokine-induced STAT phosphorylation.[10] The protocol for a representative TYK2 reference cell assay using the NK-92 cell line is detailed below.[12]
Protocol: Inhibition of IL-12-induced pSTAT4 in NK-92 Cells
This assay quantifies the ability of this compound to inhibit the phosphorylation of STAT4 following stimulation with IL-12.
1. Cell Culture and Plating:
-
Culture human NK-92 cells in appropriate media (e.g., Alpha Minimum Essential Medium with L-glutamine, fetal bovine serum, horse serum, and IL-2) under standard conditions (37°C, 5% CO2).
-
Harvest cells and plate them in 96-well plates at a predetermined density.
2. Compound Pre-incubation:
-
Prepare serial dilutions of this compound in assay medium.
-
Add the diluted compound to the plated cells and pre-incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cell penetration.[12]
3. Cytokine Stimulation:
-
Stimulate the cells by adding a pre-determined concentration of recombinant human IL-12. IL-12 is used as it specifically activates the TYK2/JAK2 pathway leading to STAT4 phosphorylation.[1][12]
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
4. Cell Lysis and Sample Preparation:
-
Terminate the stimulation by lysing the cells with a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Collect the cell lysates for analysis.
5. Detection and Quantification:
-
Measure the levels of phosphorylated STAT4 (pSTAT4) and total STAT4 in the lysates. This can be accomplished using various methods such as:
-
Western Blot: Separate proteins by gel electrophoresis, transfer to a membrane, and probe with specific antibodies against pSTAT4 and total STAT4.
-
ELISA/HTRF: Use antibody pairs in a plate-based assay for high-throughput quantitative measurement.
-
Flow Cytometry (FACS): Fix and permeabilize cells, stain with fluorescently-labeled antibodies against pSTAT4, and analyze on a flow cytometer.
-
6. Data Analysis:
-
Normalize the pSTAT4 signal to the total STAT4 signal or a housekeeping protein.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Featured Cell Line: NK-92
The NK-92 cell line is a human natural killer (NK) cell line that is dependent on IL-2 for growth. It is a relevant model for studying TYK2 inhibition because NK cells are responsive to IL-12, which signals through the TYK2-dependent pathway to induce IFN-γ production, a critical function of NK cells.[13] Therefore, the inhibition of pSTAT4 in NK-92 cells is a direct and functionally relevant measure of TYK2 target engagement by an inhibitor.[10]
Conclusion
The initial data on this compound characterize it as a potent and selective TYK2 inhibitor with an IC50 of less than 10 nM in both biochemical and cellular assays.[10] Its activity in inhibiting IL-12-mediated STAT4 phosphorylation in NK-92 cells confirms its mechanism of action and cellular target engagement. The methodologies and pathways described herein provide a foundational guide for researchers and drug development professionals seeking to further investigate this compound or similar molecules in various cell lines. These studies underscore the therapeutic potential of selectively targeting the TYK2 JH2 domain for the treatment of immune-mediated diseases.
References
- 1. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 2. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 3. bms.com [bms.com]
- 4. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorxiv.org [biorxiv.org]
- 12. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NK Cells Require Cell-Extrinsic and -Intrinsic TYK2 for Full Functionality in Tumor Surveillance and Antibacterial Immunity - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Selective TYK2 Inhibition: A Comparative Analysis Against Pan-JAK Inhibitors
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of immunomodulatory therapeutics has been significantly reshaped by the advent of Janus kinase (JAK) inhibitors. While first-generation pan-JAK inhibitors have demonstrated broad efficacy across a range of autoimmune and inflammatory diseases, their lack of selectivity can lead to off-target effects. This has spurred the development of a new generation of more selective inhibitors, with a particular focus on Tyrosine Kinase 2 (TYK2). This technical guide provides a comprehensive comparison of the selective TYK2 inhibitor, deucravacitinib, with prominent pan-JAK inhibitors such as tofacitinib, baricitinib, upadacitinib, and ruxolitinib. We delve into their mechanisms of action, comparative potency and selectivity, and the detailed experimental protocols used to characterize these critical parameters. This guide is intended to be a valuable resource for researchers and drug development professionals in the field of immunology and kinase inhibitor design.
Introduction: The Janus Kinase Family and its Role in Immune Signaling
The Janus kinase (JAK) family, comprising four intracellular non-receptor tyrosine kinases—JAK1, JAK2, JAK3, and TYK2—plays a pivotal role in cytokine signaling.[1][2] Cytokines, upon binding to their specific cell surface receptors, trigger the activation of associated JAKs. This initiates a signaling cascade, primarily through the Signal Transducer and Activator of Transcription (STAT) pathway, which ultimately modulates the transcription of genes involved in inflammation, immunity, and hematopoiesis.[3][4]
Given their central role in immune regulation, JAKs have emerged as key therapeutic targets for a multitude of autoimmune and inflammatory disorders. The first generation of JAK inhibitors, often referred to as pan-JAK inhibitors, were designed to inhibit multiple JAK family members. While clinically effective, this broad inhibition can also interfere with homeostatic signaling pathways, leading to potential side effects.[5] This has driven the pursuit of more selective inhibitors that target individual JAK isoforms, with the aim of achieving a more favorable efficacy-to-safety profile.
This guide will focus on a comparative analysis of a highly selective TYK2 inhibitor, deucravacitinib, against a panel of established pan-JAK inhibitors.
The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to receptor dimerization and the apposition of receptor-associated JAKs. This proximity facilitates the trans-phosphorylation and activation of the JAKs. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA sequences to regulate gene transcription.[2][3][4]
Caption: Figure 1: The JAK-STAT Signaling Pathway.
Mechanisms of Inhibition: A Tale of Two Sites
JAK inhibitors can be broadly classified based on their mechanism of action: ATP-competitive inhibition and allosteric inhibition.
Pan-JAK Inhibitors: ATP-Competitive Inhibition
The majority of first- and second-generation JAK inhibitors, including tofacitinib, baricitinib, upadacitinib, and ruxolitinib, are ATP-competitive inhibitors. They function by binding to the highly conserved ATP-binding pocket within the catalytic domain (JH1) of the JAK enzymes.[4][6] By occupying this site, they prevent the binding of ATP, a crucial step for the kinase to phosphorylate its substrates, thereby blocking the downstream signaling cascade. Due to the high degree of homology in the ATP-binding site across the JAK family, these inhibitors often exhibit activity against multiple JAK isoforms, leading to their designation as pan-JAK or broad-spectrum JAK inhibitors.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK inhibitor - Biotech Encyclopedia [anilocus.com]
- 6. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
The Impact of Tyk2 Inhibition on Th1 and Th17 Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical intracellular enzyme that mediates the signaling of key cytokines involved in the immune response. Specifically, Tyk2 plays a pivotal role in the differentiation of T helper (Th) cells into pro-inflammatory Th1 and Th17 lineages. These T cell subsets are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, the selective inhibition of Tyk2 has emerged as a promising therapeutic strategy. This technical guide provides an in-depth analysis of the impact of Tyk2 inhibition, with a focus on the compound Tyk2-IN-16 and other selective inhibitors, on Th1 and Th17 cell differentiation. We present quantitative data from relevant studies, detailed experimental protocols, and signaling pathway visualizations to offer a comprehensive resource for researchers in the field.
Core Mechanism: Tyk2 in Th1 and Th17 Differentiation
Tyk2 is a key component of the signaling cascade for several cytokines that drive the differentiation of naive CD4+ T cells.
Th1 Cell Differentiation: The differentiation of Th1 cells is primarily driven by Interleukin-12 (IL-12). IL-12 binds to its receptor, which is associated with Tyk2 and JAK2. This binding leads to the phosphorylation and activation of these kinases. Activated Tyk2 and JAK2 then phosphorylate Signal Transducer and Activator of Transcription 4 (STAT4). Phosphorylated STAT4 (pSTAT4) dimerizes, translocates to the nucleus, and induces the expression of the master transcription factor T-bet (T-box transcription factor TBX21). T-bet, in turn, promotes the production of the signature Th1 cytokine, Interferon-gamma (IFN-γ).[1][2]
Th17 Cell Differentiation: The differentiation and expansion of Th17 cells are critically dependent on Interleukin-23 (IL-23). The IL-23 receptor is also associated with Tyk2 and JAK2. Upon IL-23 binding, Tyk2 and JAK2 are activated and subsequently phosphorylate STAT3.[2] Dimerized pSTAT3 moves to the nucleus and, in concert with other transcription factors like RORγt, drives the expression of Th17-associated cytokines, including IL-17A, IL-17F, and IL-22.[2][3]
Selective Tyk2 inhibitors, such as this compound and the clinically evaluated compound deucravacitinib (BMS-986165), are designed to block the catalytic activity of Tyk2. By doing so, they prevent the phosphorylation and activation of downstream STATs, thereby inhibiting the differentiation and function of Th1 and Th17 cells.[4][5]
Quantitative Data on the Impact of Tyk2 Inhibition
The following tables summarize the quantitative effects of selective Tyk2 inhibitors on various parameters of Th1 and Th17 cell differentiation and function.
Table 1: Effect of Tyk2 Inhibition on STAT Phosphorylation
| Inhibitor | Cell Type | Cytokine Stimulus | Measured Parameter | Effect (IC50 or % Inhibition) | Reference |
| NDI-031407 | Human PBMCs | IL-12 | pSTAT4 | IC50 ~10 nM | [6] |
| NDI-031407 | Human CD4+ T cells | IL-23 | pSTAT3 | Dose-dependent inhibition | [6] |
| TYK2-selective compound 26 | Human CD4+ T cells | IL-12 | pSTAT4 | Significant inhibition | [1] |
| TYK2-selective compound 26 | Human memory CD4+ T cells | IL-23 | pSTAT3 | IC50 < 1 µM | [1] |
Table 2: Effect of Tyk2 Inhibition on Th1 and Th17 Cytokine Production
| Inhibitor | Cell Type/Model | Measured Cytokine | Effect | Reference |
| Deucravacitinib (BMS-986165) | Psoriasis Patients (Phase 2 Trial) | Serum IL-17A | Significant reduction vs. placebo | [7][8] |
| Deucravacitinib (BMS-986165) | Psoriasis Patients (Phase 2 Trial) | Serum IL-17C | Significant reduction vs. placebo | [7][8] |
| BMS-986202 | Human naive CD4+ T cells | IFN-γ (Th1) & IL-17 (Th17) | Blocked differentiation | [4][9] |
| Ropsacitinib | Psoriasis Patients | IL-17A & IL-17F expression | Significant reduction | [3] |
| SAR-20347 | Murine model | IL-17 gene expression | Reduced levels | [3] |
Table 3: Selectivity of Tyk2 Inhibitors
| Inhibitor | Target | Selectivity over JAK1 | Selectivity over JAK2 | Selectivity over JAK3 | Reference |
| Deucravacitinib (BMS-986165) | TYK2 | >100-fold | >2000-fold | >100-fold | [10] |
| SAR-20347 | TYK2/JAK1 | - | Selective over JAK2 & JAK3 | Selective over JAK2 & JAK3 | [3] |
Experimental Protocols
Protocol 1: In Vitro Differentiation of Human Th1 Cells and Assessment of Tyk2 Inhibition
Objective: To differentiate human naive CD4+ T cells into Th1 cells and to evaluate the effect of a Tyk2 inhibitor on this process.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 µM β-mercaptoethanol
-
Anti-CD3 and Anti-CD28 antibodies
-
Recombinant human IL-12
-
Recombinant human IL-2
-
Anti-human IL-4 neutralizing antibody
-
Tyk2 inhibitor (e.g., this compound) dissolved in DMSO
-
Cell stimulation cocktail (e.g., PMA and Ionomycin) and protein transport inhibitor (e.g., Brefeldin A)
-
Fluorescently labeled antibodies for flow cytometry (anti-CD4, anti-IFN-γ)
-
ELISA kit for human IFN-γ
Methodology:
-
Isolation of Naive CD4+ T Cells: Isolate naive CD4+ T cells from human PBMCs using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based kit according to the manufacturer's instructions.
-
Cell Culture and Differentiation:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C.
-
Wash the plate with sterile PBS.
-
Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL in the coated plate.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
-
Add the Th1 polarizing cytokines: recombinant human IL-12 (e.g., 10-20 ng/mL), recombinant human IL-2 (e.g., 10 ng/mL), and anti-human IL-4 neutralizing antibody (e.g., 1-10 µg/mL).[11][12]
-
Add the Tyk2 inhibitor at various concentrations (e.g., 1 nM to 10 µM) or vehicle control (DMSO).
-
Incubate the cells at 37°C in a 5% CO2 incubator for 4-6 days.
-
-
Assessment of Th1 Differentiation:
-
Intracellular Cytokine Staining (ICS):
-
Restimulate the cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor.
-
Stain the cells with a fluorescently labeled anti-CD4 antibody.
-
Fix and permeabilize the cells, then stain with a fluorescently labeled anti-IFN-γ antibody.
-
Analyze the percentage of IFN-γ-producing CD4+ T cells by flow cytometry.
-
-
ELISA:
-
Collect the cell culture supernatants before restimulation.
-
Measure the concentration of IFN-γ in the supernatants using an ELISA kit according to the manufacturer's protocol.
-
-
Protocol 2: In Vitro Differentiation of Human Th17 Cells and Assessment of Tyk2 Inhibition
Objective: To differentiate human naive CD4+ T cells into Th17 cells and to evaluate the effect of a Tyk2 inhibitor on this process.
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Recombinant human IL-1β
-
Recombinant human IL-6
-
Recombinant human IL-23
-
Recombinant human TGF-β1
-
Anti-human IFN-γ neutralizing antibody
-
Anti-human IL-4 neutralizing antibody
-
Fluorescently labeled antibodies for flow cytometry (anti-CD4, anti-IL-17A)
-
ELISA kit for human IL-17A
Methodology:
-
Isolation of Naive CD4+ T Cells: Follow the same procedure as in Protocol 1.
-
Cell Culture and Differentiation:
-
Prepare the anti-CD3 coated plate as in Protocol 1.
-
Seed the naive CD4+ T cells with soluble anti-CD28 antibody.
-
Add the Th17 polarizing cytokines: recombinant human IL-1β (e.g., 10 ng/mL), recombinant human IL-6 (e.g., 10-20 ng/mL), recombinant human IL-23 (e.g., 10 ng/mL), and recombinant human TGF-β1 (e.g., 1-5 ng/mL).[13] Also, add anti-human IFN-γ and anti-human IL-4 neutralizing antibodies (e.g., 1-10 µg/mL each).[12]
-
Add the Tyk2 inhibitor at various concentrations or vehicle control.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 5-7 days.
-
-
Assessment of Th17 Differentiation:
-
Intracellular Cytokine Staining (ICS):
-
Restimulate the cells as described in Protocol 1.
-
Perform surface staining for CD4 and intracellular staining for IL-17A.
-
Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.
-
-
ELISA:
-
Collect the cell culture supernatants and measure the concentration of IL-17A using an ELISA kit.
-
-
Protocol 3: Western Blot Analysis of STAT Phosphorylation
Objective: To assess the effect of a Tyk2 inhibitor on IL-12-induced STAT4 phosphorylation and IL-23-induced STAT3 phosphorylation.
Materials:
-
Isolated human CD4+ T cells or a relevant cell line
-
Recombinant human IL-12 and IL-23
-
Tyk2 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pSTAT4 (Tyr693), anti-STAT4, anti-pSTAT3 (Tyr705), anti-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment:
-
Starve the cells in serum-free medium for 2-4 hours.
-
Pre-treat the cells with the Tyk2 inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with either IL-12 (for pSTAT4 analysis) or IL-23 (for pSTAT3 analysis) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-pSTAT4 or anti-pSTAT3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total STAT4 or total STAT3 as loading controls.
-
Visualizations
Signaling Pathways
Caption: Th1 cell differentiation signaling pathway and the inhibitory action of this compound.
Caption: Th17 cell differentiation signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. TYK2 inhibition enhances Treg differentiation and function while preventing Th1 and Th17 differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular and clinical effects of selective tyrosine kinase 2 inhibition with deucravacitinib in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial | springermedizin.de [springermedizin.de]
- 11. antbioinc.com [antbioinc.com]
- 12. researchgate.net [researchgate.net]
- 13. ptglab.com [ptglab.com]
Methodological & Application
Application Notes and Protocols: Tyk2-IN-16 for In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (Tyk2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family. It plays a crucial role in the signaling pathways of several cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs).[1] Dysregulation of the Tyk2 signaling pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases, making it an attractive therapeutic target. Tyk2-IN-16 is a potent and selective inhibitor of Tyk2, demonstrating significant potential for both basic research and drug development. These application notes provide a detailed protocol for utilizing this compound in an in vitro kinase assay to determine its inhibitory activity.
Tyk2 Signaling Pathway and Point of Inhibition
Tyk2 is a key mediator in the JAK-STAT signaling cascade. Upon cytokine binding to its receptor, Tyk2, associated with the intracellular domain of the receptor, becomes activated through autophosphorylation. Activated Tyk2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus, where they modulate the transcription of target genes involved in inflammatory and immune responses. This compound exerts its effect by inhibiting the kinase activity of Tyk2, thereby blocking the phosphorylation of STATs and interrupting the downstream signaling cascade.
Quantitative Data Summary
The inhibitory potency of this compound is summarized in the table below. This data is crucial for designing experiments and interpreting results.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Tyk2 | Cellular (pSTAT4) | < 10 | MedchemExpress, WO2023220046A1[2] |
Experimental Protocol: In Vitro Tyk2 Kinase Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the IC50 value of this compound using a commercially available ADP-Glo™ Kinase Assay kit. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials and Reagents
-
Recombinant human Tyk2 enzyme
-
Tyk2 substrate (e.g., Poly (4:1 Glu, Tyr) peptide)
-
This compound (dissolved in 100% DMSO)
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dithiothreitol (DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow Diagram
References
Application Notes and Protocols: Tyk2 Inhibitors in Mouse Models of Psoriasis
Audience: Researchers, scientists, and drug development professionals.
Note on Tyk2-IN-16: While this compound is a known potent and selective TYK2 inhibitor, as of the latest available data, there are no published preclinical studies detailing its specific dosage or application in mouse models of psoriasis[1][2][3]. The information for this compound is currently limited to its in vitro characterization, with a reported IC50 of less than 10 nM for the TYK2-JH2 domain[1][2][3].
This document provides detailed application notes and protocols for other well-characterized Tyk2 inhibitors that have been evaluated in common mouse models of psoriasis. This information can serve as a valuable reference for designing and conducting similar preclinical studies.
Introduction to Tyk2 Inhibition in Psoriasis
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[4][5] It plays a crucial role in the signaling pathways of key cytokines implicated in the pathogenesis of psoriasis, including interleukin-23 (IL-23), IL-12, and type I interferons.[4][6][7] By inhibiting Tyk2, the downstream signaling that drives the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17 and IL-22 can be suppressed.[7][8] This makes Tyk2 a compelling therapeutic target for psoriasis.[4][9] Several small-molecule Tyk2 inhibitors have demonstrated efficacy in preclinical mouse models of psoriasis, providing a strong rationale for their clinical development.[8][10]
Quantitative Data Summary of Tyk2 Inhibitors in Mouse Psoriasis Models
The following tables summarize the dosages and reported efficacy of various Tyk2 inhibitors in preclinical mouse models of psoriasis.
Table 1: Oral Administration of Tyk2 Inhibitors in Psoriasis Mouse Models
| Compound Name | Mouse Model | Dosage | Dosing Regimen | Key Efficacy Results | Reference(s) |
| ATMW-DC | Imiquimod-induced | Not specified | Oral administration | Significant improvement in PASI scores, reduced histopathological scores, and attenuated skin levels of IL-17A, GM-CSF, and TNF. | [1] |
| ATMW-DC | IL-23-induced | Not specified | Oral administration | 65% to 69% reduction in ear swelling and 11% to 73% decrease in IL-17A cytokine levels. | [1] |
| SAR-20347 | Imiquimod-induced | 50 mg/kg | Twice daily | Striking decrease in disease pathology, including reduced keratinocyte activation and proinflammatory cytokine levels. | [2][10] |
| BMS-986202 | IL-23-induced | 30 mg/kg | Once daily | Dose-dependent inhibition of acanthosis, with efficacy at least equivalent to ustekinumab. | [11] |
| QL-1200186 | IL-12/IL-18 induced IFNγ production | 0.1, 1, and 10 mg/kg | Single oral dose | Dose-dependent inhibition of IFNγ production by 77.1%, 86.9%, and 97.8%, respectively. | [5] |
Table 2: Topical Administration of Tyk2 Inhibitors in Psoriasis Mouse Models
| Compound Name | Mouse Model | Formulation | Dosing Regimen | Key Efficacy Results | Reference(s) |
| BMS-986165 (Deucravacitinib) | Imiquimod-induced | 1.5% ointment | 100 mg/mouse daily for 5 days | Significantly ameliorated psoriasis-like dermatitis. | [12][13] |
Signaling Pathways and Experimental Workflows
Tyk2 Signaling Pathway in Psoriasis
Caption: Tyk2 signaling cascade in psoriatic inflammation.
Experimental Workflow for Testing Tyk2 Inhibitors
Caption: A typical experimental workflow for evaluating Tyk2 inhibitors.
Detailed Experimental Protocols
Imiquimod (IMQ)-Induced Psoriasis-like Dermatitis Model
This model is widely used due to its rapid induction of a psoriasis-like phenotype that is dependent on the IL-23/IL-17 axis.[7]
Materials:
-
BALB/c or C57BL/6 mice (7-9 weeks old).
-
5% Imiquimod cream (e.g., Aldara).
-
Tyk2 inhibitor formulated for oral or topical administration.
-
Vehicle control for the Tyk2 inhibitor.
-
Calipers for measuring ear thickness.
-
Psoriasis Area and Severity Index (PASI) scoring criteria adapted for mice (erythema, scaling, and thickness).
Procedure:
-
Shave the dorsal skin of the mice one day prior to the start of the experiment.
-
Randomly assign mice to treatment groups (e.g., Vehicle, Tyk2 inhibitor low dose, Tyk2 inhibitor high dose).
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin of each mouse for 5-7 consecutive days.[12]
-
Administer the Tyk2 inhibitor or vehicle according to the desired dosing regimen. For oral administration, this is typically done once or twice daily. For topical administration, the inhibitor ointment is applied to the same area as the imiquimod cream.[2][12][13]
-
Monitor the mice daily for signs of inflammation. Score the erythema, scaling, and thickness of the back skin on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The sum of these scores constitutes the PASI score.[1]
-
At the end of the treatment period, euthanize the mice and collect skin tissue and spleens.
-
Process skin tissue for histopathological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory infiltrate.
-
Homogenize a portion of the skin tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-23, TNF) by ELISA or multiplex assay.[1]
IL-23-Induced Psoriasis Model
This model specifically interrogates the IL-23 pathway, which is central to psoriasis pathogenesis and a key target of Tyk2 inhibition.[7][8]
Materials:
-
BALB/c or C57BL/6 mice.
-
Recombinant murine IL-23.
-
Phosphate-buffered saline (PBS) for injection.
-
Tyk2 inhibitor formulated for oral administration.
-
Vehicle control.
-
Calipers for measuring ear thickness.
Procedure:
-
Randomly assign mice to treatment groups.
-
Administer the Tyk2 inhibitor or vehicle orally, typically starting one day before or on the same day as the first IL-23 injection.
-
Inject a solution of recombinant murine IL-23 (e.g., 500 ng in 20 µL of PBS) intradermally into the ear of each mouse every other day for a specified period (e.g., 4 days).[1][8]
-
Measure the ear thickness daily using calipers. The change in ear thickness is a primary indicator of inflammation.
-
At the end of the experiment, euthanize the mice and collect the ear tissue.
-
Process the ear tissue for histopathological analysis to assess epidermal hyperplasia and cellular infiltration.[8]
-
Homogenize the ear tissue to measure cytokine levels, particularly IL-17A and IL-22.[1][8]
Concluding Remarks
The preclinical data for several Tyk2 inhibitors demonstrate their potential as effective therapeutic agents for psoriasis. The imiquimod-induced and IL-23-induced mouse models are robust and relevant systems for evaluating the in vivo efficacy of these compounds. While specific dosage and protocol information for this compound is not yet available, the methodologies and data presented for other Tyk2 inhibitors provide a strong foundation for researchers in the field. As research progresses, it will be important to further characterize the pharmacokinetic and pharmacodynamic profiles of novel Tyk2 inhibitors to optimize their therapeutic potential.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jcadonline.com [jcadonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. targetmol.com [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Measuring Tyk2-IN-16 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several key cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons (IFNs).[1] These cytokines are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, inhibiting TYK2 has emerged as a promising therapeutic strategy for these conditions.
Tyk2-IN-16 is a potent and selective inhibitor of TYK2. These application notes provide detailed protocols for cell-based assays to characterize the efficacy of this compound by measuring its impact on downstream signaling events, cytokine production, and cell proliferation.
Mechanism of Action of TYK2 Inhibitors
TYK2, in partnership with other JAK family members like JAK1 and JAK2, associates with the intracellular domains of cytokine receptors.[2] Upon cytokine binding, the receptors dimerize, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated TYK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[3] These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes, including those for pro-inflammatory cytokines.[3] this compound exerts its effect by inhibiting the kinase activity of TYK2, thereby blocking this signaling cascade.
Signaling Pathways Involving TYK2
Below are diagrams illustrating the central role of TYK2 in key cytokine signaling pathways.
Experimental Protocols
STAT Phosphorylation Assay by Western Blot
Principle: This assay measures the ability of this compound to inhibit the phosphorylation of STAT proteins downstream of cytokine stimulation. The levels of phosphorylated STAT (pSTAT) and total STAT are detected by Western blotting, and the ratio of pSTAT to total STAT is used to determine the inhibitory effect.
Protocol:
-
Cell Culture and Treatment:
-
Seed an appropriate cell line (e.g., Jurkat for IFNα-stimulated STAT3 phosphorylation, or primary human T cells for IL-12/IL-23 stimulation) in 6-well plates at a density of 1-2 x 10^6 cells/mL.[4]
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., 100 ng/mL IL-12 for pSTAT4, 50 ng/mL IL-23 for pSTAT3, or 1000 U/mL IFNα for pSTAT1) for 15-30 minutes at 37°C.[5]
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an 8-10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. To avoid high background when detecting phosphoproteins, avoid using milk as a blocking agent.
-
Incubate the membrane with a primary antibody specific for the phosphorylated STAT of interest (e.g., anti-pSTAT3, anti-pSTAT4) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total STAT to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for both pSTAT and total STAT. Calculate the ratio of pSTAT to total STAT for each treatment condition. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.
References
- 1. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 2. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tyk2-IN-16 in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2] Tyk2 is essential for signal transduction downstream of key cytokines such as interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs).[3][4] These cytokines drive the differentiation and function of pathogenic T helper cells (Th1 and Th17) and other immune cells, making Tyk2 a compelling therapeutic target.[5][6] Genetic studies have shown that loss-of-function variants in the TYK2 gene are protective against a range of autoimmune conditions, including psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease, further validating its role in these diseases.[7][8][9]
Tyk2-IN-16 is a potent and selective allosteric inhibitor of Tyk2. Unlike pan-JAK inhibitors that target the highly conserved ATP-binding site in the catalytic (JH1) domain, this compound specifically binds to the regulatory pseudokinase (JH2) domain.[9][10] This unique mechanism provides high selectivity for Tyk2 over other JAK family members (JAK1, JAK2, JAK3), offering a more targeted therapeutic approach with a potentially improved safety profile.[11] These application notes provide an overview of this compound's mechanism, quantitative data, and detailed protocols for its use in studying autoimmune disease models.
Mechanism of Action and Signaling Pathway
Tyk2 functions by associating with the intracellular domains of cytokine receptors. Upon cytokine binding, Tyk2 and its partner JAKs (e.g., JAK1 or JAK2) are brought into proximity, leading to their trans-phosphorylation and activation.[12] Activated Tyk2 then phosphorylates the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target inflammatory genes.[5]
This compound, by binding to the JH2 domain, stabilizes an autoinhibitory conformation, preventing the activation of the JH1 catalytic domain.[9][11] This effectively blocks the signaling cascades of IL-12, IL-23, and Type I IFNs, which are central to the inflammatory processes in many autoimmune diseases.[3]
References
- 1. dovepress.com [dovepress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TYK2 :p.Pro1104Ala Variant Protects Against Autoimmunity by Modulating Immune Cell Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK‐001 using a randomized, double‐blind, placebo‐controlled study design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
Application Notes and Protocols for Western Blot Analysis of pSTAT3 Following Tyk2-IN-16 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing Western blot analysis to detect the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at tyrosine 705 (pSTAT3) in cells treated with the selective Tyrosine Kinase 2 (TYK2) inhibitor, Tyk2-IN-16.
Introduction
The Janus kinase (JAK)-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders. TYK2, a member of the JAK family of non-receptor tyrosine kinases, plays a key role in the signal transduction of various cytokines, leading to the phosphorylation and activation of STAT proteins, including STAT3.[1][2] Phosphorylation of STAT3 at tyrosine 705 is a crucial step for its dimerization, nuclear translocation, and subsequent regulation of gene expression.[3][4]
This compound is a potent and selective inhibitor of TYK2, targeting the pseudokinase (JH2) domain with a reported IC50 of less than 10 nM.[3] By inhibiting TYK2 activity, this compound is expected to block the downstream phosphorylation of STAT3. This application note provides a comprehensive protocol to assess the inhibitory effect of this compound on STAT3 phosphorylation using Western blotting.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TYK2-STAT3 signaling pathway and the experimental workflow for this protocol.
Caption: Tyk2-STAT3 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for pSTAT3 Western Blot.
Experimental Protocols
This section details the step-by-step methodology for the Western blot analysis of pSTAT3 after this compound treatment.
Materials and Reagents
Table 1: Reagents and Materials
| Reagent/Material | Supplier and Catalog Number (Example) |
| Cell Lines | e.g., NK-92 (ATCC® CRL-2407™) or other suitable cell line |
| Cell Culture Medium | As recommended for the chosen cell line |
| Fetal Bovine Serum (FBS) | Gibco (e.g., 10270106) |
| Penicillin-Streptomycin | Gibco (e.g., 15140122) |
| This compound | MedChemExpress (HY-151835) or Selleckchem (S0374) |
| Cytokine Stimulant | e.g., Recombinant Human IL-23 (R&D Systems, 1290-IL) or IFNα |
| Lysis Buffer | RIPA Buffer (e.g., Thermo Fisher, 89900) |
| Protease Inhibitor Cocktail | Roche cOmplete™, Mini (11836153001) |
| Phosphatase Inhibitor Cocktail | Roche PhosSTOP™ (4906845001) |
| BCA Protein Assay Kit | Thermo Fisher Scientific (23225) |
| Laemmli Sample Buffer (4X) | Bio-Rad (1610747) |
| Precast Polyacrylamide Gels | Bio-Rad (e.g., 4-20% Mini-PROTEAN® TGX™ Gels) |
| PVDF Membrane | Millipore (IPFL00010) |
| Blocking Buffer | 5% (w/v) Bovine Serum Albumin (BSA) in TBS-T |
| Primary Antibodies | |
| - Phospho-STAT3 (Tyr705) | Cell Signaling Technology (#9145) |
| - STAT3 | Cell Signaling Technology (#9139) |
| - GAPDH or β-Actin | Cell Signaling Technology (#5174 or #4970) |
| Secondary Antibody | HRP-linked Anti-Rabbit IgG (Cell Signaling Technology, #7074) |
| Chemiluminescent Substrate | Thermo Fisher Scientific (SuperSignal™ West Pico PLUS, 34580) |
| Tris-Buffered Saline (TBS) | Bio-Rad (1706435) |
| Tween® 20 | Sigma-Aldrich (P9416) |
Experimental Procedure
-
Cell Culture and Seeding:
-
Culture cells in the recommended medium supplemented with FBS and penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 6-well plates) to reach 70-80% confluency on the day of the experiment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, aspirate the culture medium and replace it with a fresh medium containing various concentrations of this compound (e.g., 0, 10, 100, 1000 nM). A vehicle control (DMSO) should be included.
-
Incubate the cells with the inhibitor for a predetermined time. Based on studies with similar TYK2 inhibitors, a pre-incubation time of 15 to 30 minutes is recommended.[5][6]
-
-
Cytokine Stimulation:
-
Following the inhibitor pre-treatment, stimulate the cells with an appropriate cytokine to induce STAT3 phosphorylation (e.g., 10-50 ng/mL of IL-23 or IFNα). The optimal concentration and stimulation time should be determined empirically for the specific cell line, but a 15-30 minute stimulation is a good starting point.
-
Include a non-stimulated control to assess baseline pSTAT3 levels.
-
-
Cell Lysis and Protein Extraction:
-
After stimulation, place the culture plates on ice and immediately wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel. Include a protein ladder to determine molecular weights.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer (Western Blot):
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with TBS.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBS containing 0.1% Tween 20 (TBS-T) for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Primary Antibody: Incubate the membrane with the primary antibody (anti-pSTAT3) diluted in 5% BSA in TBS-T overnight at 4°C with gentle agitation. Recommended dilutions are provided in Table 2.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBS-T for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
-
Signal Detection and Imaging:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize for total protein levels, the membrane can be stripped and re-probed for total STAT3 and a loading control (GAPDH or β-actin).
-
Use a mild stripping buffer to remove the primary and secondary antibodies.
-
After stripping, wash the membrane thoroughly, block again, and proceed with the primary antibody incubation for total STAT3 or the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the pSTAT3 signal to the total STAT3 signal for each sample. Further normalize to the loading control to account for any loading inaccuracies.
-
Plot the normalized pSTAT3 levels against the concentration of this compound to determine the dose-dependent inhibitory effect.
-
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a clear and structured table for easy comparison.
Table 2: Summary of Western Blot Parameters and Expected Results
| Parameter | Recommended Value/Range | Expected Outcome |
| This compound Concentration | 0 - 1000 nM | Dose-dependent decrease in pSTAT3 signal |
| Cytokine Stimulation | 10-50 ng/mL (e.g., IL-23) for 15-30 min | Increased pSTAT3 signal in vehicle-treated, stimulated cells |
| Protein Loading | 20-30 µg per lane | Consistent loading control (GAPDH/β-actin) bands |
| Primary Antibody Dilutions | ||
| - anti-pSTAT3 (Tyr705) | 1:1000 | A band at ~86 kDa that decreases with this compound treatment |
| - anti-STAT3 | 1:1000 | A band at ~86 kDa with relatively consistent intensity across lanes |
| - anti-GAPDH/β-Actin | 1:1000 - 1:5000 | A band at ~37 kDa or ~42 kDa with consistent intensity |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Clear bands with low background |
Troubleshooting
-
No/Weak pSTAT3 Signal: Ensure cytokine stimulation is effective, use fresh phosphatase inhibitors in the lysis buffer, and check antibody dilutions.
-
High Background: Optimize blocking conditions (time and blocking agent), increase the number and duration of washes, and use the recommended antibody dilutions.
-
Uneven Loading: Ensure accurate protein quantification and careful loading of gels. Always normalize to a loading control.
-
Multiple Bands: This could be due to non-specific antibody binding or protein degradation. Ensure proper sample preparation and use highly specific antibodies.
By following this detailed protocol, researchers can effectively evaluate the inhibitory activity of this compound on STAT3 phosphorylation, providing valuable insights for drug development and the study of JAK-STAT signaling.
References
- 1. Screening approaches to generating STAT inhibitors: Allowing the hits to identify the targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tyk2 and Stat3 Regulate Brown Adipose Tissue Differentiation and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with a Tyk2 Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a selective Tyk2 inhibitor, exemplified by compounds like Tyk2-IN-16, for the analysis of immune cell populations by flow cytometry.
Introduction
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical intracellular enzyme that mediates signaling for key cytokines involved in both innate and adaptive immunity, including type I interferons (IFNs), interleukin-12 (IL-12), and IL-23.[1][2][3][4][5] These cytokines are pivotal in the differentiation and function of various immune cells, such as T helper 1 (Th1) and Th17 cells, which are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[2][3][6]
Selective Tyk2 inhibitors are being investigated as therapeutic agents for a range of immune-mediated disorders.[3][5][7] By blocking the Tyk2 signaling pathway, these inhibitors can modulate the immune response, for instance, by reducing the production of pro-inflammatory cytokines and inhibiting the differentiation of pathogenic T cell subsets.[8] Flow cytometry is an indispensable tool for elucidating the specific effects of Tyk2 inhibitors on various immune cell populations, enabling detailed characterization of changes in cell frequency, phenotype, and signaling status.
This document provides detailed protocols for the treatment of immune cells with a Tyk2 inhibitor and subsequent analysis using flow cytometry. It includes methods for assessing changes in immune cell subsets and for investigating the inhibition of Tyk2-mediated STAT phosphorylation.
Tyk2 Signaling Pathways
Tyk2 functions by associating with the intracellular domains of cytokine receptors. Upon cytokine binding, Tyk2 and another JAK family member (e.g., JAK1 or JAK2) are brought into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.[1][3]
Figure 1: Simplified Tyk2 signaling pathway and the point of inhibition by a Tyk2 inhibitor.
Experimental Protocols
The following protocols provide a framework for analyzing the effects of a Tyk2 inhibitor on immune cells. It is recommended to optimize reagent concentrations and incubation times for specific cell types and experimental conditions.
Protocol 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs) after Treatment with a Tyk2 Inhibitor
This protocol details the analysis of changes in the frequency of major immune cell subsets in human PBMCs following in vitro treatment with a Tyk2 inhibitor.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Tyk2 inhibitor (e.g., this compound) dissolved in DMSO
-
DMSO (vehicle control)
-
Cell stimulation reagents (e.g., PMA and Ionomycin, optional for cytokine analysis)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin, optional for cytokine analysis)
-
Fc receptor blocking reagent
-
Fluorochrome-conjugated antibodies for cell surface markers (see Table 1 for a suggested panel)
-
Live/Dead fixable viability stain
-
Fixation/Permeabilization buffer
-
Flow Cytometry Staining Buffer
-
FACS tubes
Experimental Workflow:
Figure 2: Experimental workflow for immunophenotyping after Tyk2 inhibitor treatment.
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Treatment: Seed the PBMCs in a culture plate. Add the Tyk2 inhibitor at various concentrations (e.g., 1 nM to 1000 nM) or DMSO as a vehicle control. Incubate for the desired period (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Harvest and Staining:
-
Harvest the cells and transfer to FACS tubes.
-
Wash the cells with Flow Cytometry Staining Buffer.
-
Stain with a Live/Dead fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Block Fc receptors for 15 minutes at room temperature.
-
Add the cocktail of fluorochrome-conjugated antibodies for cell surface markers and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
-
Optional Intracellular Cytokine Staining:
-
If analyzing cytokine production, stimulate the cells with PMA and Ionomycin in the presence of a protein transport inhibitor for the last 4-6 hours of culture.
-
After surface staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Add antibodies for intracellular cytokines and incubate according to the manufacturer's protocol.
-
Wash the cells with permeabilization buffer.
-
-
Flow Cytometry Acquisition and Analysis:
-
Resuspend the cells in Flow Cytometry Staining Buffer for acquisition on a flow cytometer.
-
Acquire a sufficient number of events for statistical analysis.
-
Analyze the data using appropriate flow cytometry analysis software. Gate on live, single cells and then identify different immune cell populations based on their marker expression.
-
Protocol 2: Analysis of STAT Phosphorylation by Flow Cytometry
This protocol is designed to assess the direct inhibitory effect of a Tyk2 inhibitor on cytokine-induced STAT phosphorylation.
Materials:
-
Immune cells of interest (e.g., PBMCs, isolated T cells, or a relevant cell line)
-
Serum-free RPMI-1640 medium
-
Tyk2 inhibitor (e.g., this compound) dissolved in DMSO
-
DMSO (vehicle control)
-
Recombinant human cytokines (e.g., IL-12, IL-23, IFN-α)
-
Fixation buffer (e.g., BD Phosflow Lyse/Fix Buffer)
-
Permeabilization buffer (e.g., BD Phosflow Perm Buffer III)
-
Fluorochrome-conjugated anti-phospho-STAT antibodies (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT4)
-
Antibodies for cell surface markers to identify the cell type of interest
-
FACS tubes
Experimental Workflow:
Figure 3: Workflow for phospho-STAT analysis by flow cytometry.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the cells of interest. If using PBMCs, they can be used directly. For specific subsets, isolation may be required. Rest the cells in serum-free medium for at least 2 hours.
-
Inhibitor Pre-incubation: Aliquot cells into FACS tubes. Add the Tyk2 inhibitor at various concentrations or DMSO vehicle control and incubate for 10-60 minutes at 37°C.[9]
-
Cytokine Stimulation: Add the appropriate recombinant cytokine (e.g., IL-12 to assess pSTAT4, IFN-α to assess pSTAT1) and incubate for a short period (typically 15-30 minutes) at 37°C.[9]
-
Fixation: Immediately stop the stimulation by adding pre-warmed fixation buffer. Incubate for 10 minutes at 37°C.
-
Permeabilization: Wash the cells and then permeabilize by adding ice-cold permeabilization buffer. Incubate on ice for 30 minutes.[9]
-
Staining:
-
Wash the cells twice with staining buffer.
-
Add a cocktail of antibodies for cell surface markers and the anti-phospho-STAT antibody.
-
Incubate for 60-90 minutes at room temperature or 4°C in the dark.[9]
-
-
Flow Cytometry Acquisition and Analysis:
-
Wash the cells and resuspend in staining buffer for acquisition.
-
Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal within the gated cell population of interest to determine the extent of inhibition.
-
Data Presentation
The quantitative data obtained from these experiments can be summarized in tables for clear comparison.
Table 1: Suggested Flow Cytometry Panel for Human PBMC Immunophenotyping
| Marker | Fluorochrome | Target Cell Population |
| Live/Dead | e.g., Zombie Violet | Viable Cells |
| CD3 | e.g., APC-H7 | T Cells |
| CD4 | e.g., PE-Cy7 | T Helper Cells |
| CD8 | e.g., PerCP-Cy5.5 | Cytotoxic T Cells |
| CD19 | e.g., BV605 | B Cells |
| CD56 | e.g., PE | NK Cells |
| CD14 | e.g., FITC | Monocytes |
| CD45RA | e.g., BV786 | Naïve/Effector T Cells |
| CCR7 | e.g., AF647 | Naïve/Memory T Cells |
Table 2: Expected Effects of Tyk2 Inhibition on Immune Cell Populations and Signaling
| Parameter | Expected Effect of Tyk2 Inhibitor | Relevant Cytokine Pathway | Key STAT Protein |
| Th1 Differentiation | Decrease | IL-12 | STAT4 |
| Th17 Differentiation | Decrease | IL-23 | STAT3 |
| Type I IFN Response | Decrease | IFN-α/β | STAT1/STAT2 |
| pSTAT4 (in T cells) | Decrease (upon IL-12 stimulation) | IL-12 | STAT4 |
| pSTAT3 (in T cells) | Decrease (upon IL-23 stimulation) | IL-23 | STAT3 |
| pSTAT1 (in various cells) | Decrease (upon IFN-α stimulation) | IFN-α/β | STAT1 |
Table 3: Example Data Representation for IC50 Determination of a Tyk2 Inhibitor on IL-12-induced STAT4 Phosphorylation in CD4+ T Cells
| Tyk2 Inhibitor Conc. (nM) | pSTAT4 MFI | % Inhibition |
| 0 (Vehicle) | 5000 | 0 |
| 1 | 4500 | 10 |
| 10 | 2500 | 50 |
| 100 | 500 | 90 |
| 1000 | 100 | 98 |
These tables provide a structured way to present the data, facilitating the interpretation of the Tyk2 inhibitor's effects on the immune system. The specific results will, of course, depend on the experimental conditions and the particular inhibitor used.
References
- 1. bms.com [bms.com]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 5. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 6. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. JCI - TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis [jci.org]
- 9. Modifying T cell phenotypes using TYK2 inhibitor and its implications for the treatment of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effect of Tyk2-IN-16 in Dendritic Cell Co-Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tyk2-IN-16, a potent and selective Tyk2 inhibitor, in co-culture experiments involving dendritic cells (DCs). The provided protocols and expected outcomes are designed to facilitate research into the immunomodulatory effects of targeting the Tyk2 signaling pathway.
Introduction
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways that are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2] Dendritic cells, as the most potent antigen-presenting cells (APCs), play a central role in initiating and shaping adaptive immune responses.[3] Tyk2 is essential for the signaling of key cytokines in DCs, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs), which are crucial for the differentiation and activation of T helper 1 (Th1) and Th17 cells.[3][4][5]
This compound is a selective and potent inhibitor of Tyk2, targeting the pseudokinase (JH2) domain with a reported IC50 of less than 10 nM.[6] By inhibiting Tyk2, this compound is expected to modulate DC function and subsequent T cell responses, making it a valuable tool for immunological research and drug development. These notes provide detailed protocols for utilizing this compound in DC co-culture systems to assess its impact on immune cell function.
Mechanism of Action: Tyk2 Signaling in Dendritic Cells
In dendritic cells, Tyk2 pairs with other JAK family members (JAK1 or JAK2) to transduce signals from cytokine receptors.[2][7] Upon cytokine binding (e.g., IL-12, IL-23, or Type I IFNs), the associated JAKs, including Tyk2, become activated and phosphorylate the receptor chains. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes.[1] The inhibition of Tyk2 by this compound is expected to disrupt these signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines by DCs and impairing their ability to prime T cell responses.[3][4]
Caption: Tyk2 signaling pathways in dendritic cells.
Application: Modulation of DC-Mediated T Cell Responses
This compound can be employed in in vitro co-culture systems to investigate its effects on:
-
Cytokine Production: Quantify the impact of Tyk2 inhibition on the production of key cytokines such as IL-12, IL-23, and IFN-γ by dendritic cells.
-
T Cell Proliferation: Assess the effect of this compound on the proliferation of T cells when co-cultured with activated DCs.
-
T Cell Differentiation: Analyze the influence of Tyk2 inhibition on the differentiation of naive T cells into specific effector lineages, particularly Th1 and Th17 cells.
-
Target Validation: Confirm the role of Tyk2 in specific immune responses and validate it as a therapeutic target.
Experimental Protocols
I. Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)
-
Isolate Monocytes: Isolate CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or other standard methods.
-
Differentiate Monocytes: Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 5-7 days.
-
Maturation of Mo-DCs: On day 5 or 6, induce maturation of the immature Mo-DCs by adding a maturation cocktail (e.g., LPS (100 ng/mL), TNF-α (10 ng/mL), IL-1β (10 ng/mL), and IL-6 (100 ng/mL)) for 24-48 hours.
II. DC-T Cell Co-Culture Assay
-
Isolate T Cells: Isolate autologous or allogeneic CD4+ or CD8+ T cells from PBMCs using negative selection kits. For proliferation assays, label the T cells with a proliferation tracking dye like CFSE or CellTrace™ Violet.
-
Prepare Dendritic Cells: Harvest the mature Mo-DCs, wash them with PBS, and resuspend in complete RPMI-1640 medium.
-
Set up Co-Culture:
-
Plate the mature Mo-DCs in a 96-well U-bottom plate at a density of 2 x 10^4 cells/well.
-
Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO) to the DC cultures and pre-incubate for 1-2 hours at 37°C.
-
Add the labeled T cells to the DC cultures at a DC:T cell ratio of 1:5 or 1:10 (e.g., 1 x 10^5 or 2 x 10^5 T cells/well).
-
If studying antigen-specific responses, pulse the DCs with the antigen of interest (e.g., a specific peptide) before co-culture.
-
-
Incubation: Co-culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Analysis:
-
Cytokine Analysis: After the incubation period, collect the culture supernatants and measure the concentration of cytokines (e.g., IL-12p70, IL-23, IFN-γ, IL-17A) using ELISA or a multiplex bead-based assay.
-
T Cell Proliferation: Harvest the cells and analyze T cell proliferation by flow cytometry, measuring the dilution of the proliferation dye.
-
T Cell Differentiation: For T cell differentiation studies, restimulate the T cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture. Then, perform intracellular staining for lineage-defining transcription factors (e.g., T-bet for Th1, RORγt for Th17) and cytokines (e.g., IFN-γ, IL-17A) and analyze by flow cytometry.
-
Caption: DC-T Cell Co-Culture Experimental Workflow.
Data Presentation
The following tables present representative data that would be expected from the described experiments when using an effective Tyk2 inhibitor.
Table 1: Effect of this compound on Cytokine Production in DC-T Cell Co-Culture Supernatants
| Treatment | IL-12p70 (pg/mL) | IL-23 (pg/mL) | IFN-γ (pg/mL) | IL-17A (pg/mL) |
| Vehicle (DMSO) | 850 ± 75 | 1200 ± 110 | 2500 ± 210 | 950 ± 80 |
| This compound (1 nM) | 620 ± 60 | 950 ± 90 | 1800 ± 150 | 700 ± 65 |
| This compound (10 nM) | 250 ± 30 | 400 ± 45 | 800 ± 70 | 250 ± 30 |
| This compound (100 nM) | 50 ± 10 | 80 ± 15 | 150 ± 20 | 40 ± 8 |
| Unstimulated Control | < 10 | < 15 | < 20 | < 10 |
Data are presented as mean ± standard deviation and are representative of expected results.
Table 2: Effect of this compound on T Cell Proliferation and Differentiation
| Treatment | T Cell Proliferation (% Divided Cells) | Th1 Differentiation (% IFN-γ+ of CD4+) | Th17 Differentiation (% IL-17A+ of CD4+) |
| Vehicle (DMSO) | 85 ± 5 | 45 ± 4 | 15 ± 2 |
| This compound (1 nM) | 70 ± 6 | 35 ± 3 | 10 ± 1.5 |
| This compound (10 nM) | 40 ± 4 | 15 ± 2 | 4 ± 1 |
| This compound (100 nM) | 10 ± 2 | 3 ± 1 | < 1 |
| Unstimulated Control | < 5 | < 2 | < 1 |
Data are presented as mean ± standard deviation and are representative of expected results.
Conclusion
This compound is a valuable research tool for dissecting the role of Tyk2 in dendritic cell biology and its influence on adaptive immunity. The protocols outlined in these application notes provide a robust framework for investigating the immunomodulatory properties of this selective Tyk2 inhibitor in DC-T cell co-culture experiments. The expected dose-dependent decrease in pro-inflammatory cytokine production and subsequent T cell proliferation and differentiation highlights the potential of targeting Tyk2 for the treatment of immune-mediated diseases.
References
- 1. bms.com [bms.com]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. Expression of Tyk2 in dendritic cells is required for IL-12, IL-23, and IFN-gamma production and the induction of Th1 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
Application of Tyk2-IN-16 in Lupus Research Models: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Systemic Lupus Erythematosus (SLE) is a multifaceted autoimmune disease characterized by the production of autoantibodies and inflammation in multiple organs. Key signaling pathways, particularly those involving type I interferons (IFNs) and interleukins (IL)-12 and IL-23, are implicated in its pathogenesis. Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a crucial mediator of these cytokine signaling pathways.[1][2] Genetic studies have identified certain variants of the TYK2 gene that offer protection against SLE, highlighting its potential as a therapeutic target.[3][4]
Tyk2-IN-16 is a potent and selective allosteric inhibitor of Tyk2, targeting its pseudokinase (JH2) domain with a reported IC50 of less than 10 nM.[1][5] This selective inhibition of Tyk2 is anticipated to modulate the downstream signaling of pathogenic cytokines involved in lupus, such as type I IFNs, IL-12, and IL-23, thereby representing a valuable tool for investigating the therapeutic potential of Tyk2 inhibition in preclinical lupus models.[6][7] These application notes provide a summary of the rationale for using this compound in lupus research, along with generalized protocols for its application in common mouse models of the disease.
Mechanism of Action
Tyk2 forms heterodimers with other JAK family members (JAK1 or JAK2) to transduce signals for various cytokines.[2] In the context of lupus, Tyk2 is essential for the signaling of:
-
Type I Interferons (IFN-α/β): These cytokines are central to the pathogenesis of lupus, promoting the activation of B cells, autoantibody production, and the differentiation of plasma cells. Tyk2, paired with JAK1, mediates IFN-α/β receptor signaling.[2][4]
-
IL-23: This cytokine is critical for the expansion and survival of pathogenic Th17 cells, which contribute to inflammation and tissue damage in autoimmune diseases. IL-23 signals through a receptor associated with Tyk2 and JAK2.[2]
-
IL-12: IL-12 promotes the differentiation of Th1 cells and the production of IFN-γ, another key pro-inflammatory cytokine in lupus. The IL-12 receptor also utilizes the Tyk2/JAK2 signaling pair.[2][4]
This compound, by binding to the regulatory JH2 domain of Tyk2, locks the kinase in an inactive state.[7][8] This allosteric inhibition prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby blocking the pro-inflammatory effects of these key cytokines.[9]
Tyk2 Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fine-tuning SLE treatment: the potential of selective TYK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In vivo Administration of Tyk2-IN-16 in IBD Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. The pathogenesis of IBD involves a dysregulated immune response, with key roles played by various cytokines. Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of signaling for pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). These cytokines are pivotal in the differentiation and function of T helper 1 (Th1) and Th17 cells, which are key drivers of intestinal inflammation in IBD.[1][2][3]
Tyk2-IN-16 is a potent and selective inhibitor of Tyk2, targeting the pseudokinase (JH2) domain with high affinity (IC50 <10 nM). Its selectivity for Tyk2 over other JAK family members (JAK1, JAK2, JAK3) suggests a potential for a favorable safety profile by avoiding the broader immunosuppressive effects associated with less selective JAK inhibitors. By inhibiting Tyk2, this compound is expected to ameliorate intestinal inflammation, making it a promising therapeutic candidate for IBD.
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in preclinical models of IBD. The protocols are based on established methodologies for similar selective Tyk2 inhibitors and are intended to serve as a guide for researchers investigating the therapeutic potential of this compound.
Mechanism of Action: Tyk2 Signaling in IBD
Tyk2 plays a crucial role in the signaling cascades of several key cytokines implicated in IBD pathogenesis. Upon cytokine binding to their respective receptors, Tyk2 and another JAK family member (JAK1 or JAK2) are brought into close proximity, leading to their activation through trans-phosphorylation. The activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.
Caption: Tyk2-mediated cytokine signaling pathway in IBD.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical IBD studies using selective Tyk2 inhibitors. While specific data for this compound is not yet publicly available, these data from analogous compounds provide a strong rationale and guidance for study design.
Table 1: In Vivo Efficacy of a Selective Tyk2 Inhibitor in a T-Cell Transfer Model of Colitis [1]
| Treatment Group | Dosage (mg/kg, daily oral gavage) | Change in Body Weight | Disease Activity Index (DAI) | Endoscopic Score |
| Vehicle | - | Loss | High | Severe |
| Tyk2 Inhibitor | 10 | Attenuated Loss | Moderate | Moderate |
| Tyk2 Inhibitor | 30 | Attenuated Loss | Moderate | Moderate |
| Tyk2 Inhibitor | 70 | Prevented Loss | Significantly Decreased | Limited Activity |
Table 2: In Vivo Efficacy of Selective Tyk2 Inhibitors in Various Colitis Models
| Inhibitor | IBD Model | Dosage | Key Efficacy Readouts | Reference |
| BMS-986165 (Deucravacitinib) | Anti-CD40 mAb-induced colitis | 25 and 60 mg/kg, oral | Dose-dependent inhibition of colitis (histopathology) | [4] |
| NDI-031407 | CD4+CD45RA+ adoptive transfer | 100 mg/kg | Reduced body weight loss, decreased colonic weight/length ratio, improved colon histology | |
| TAK-279 | Adoptive T-cell transfer & Anti-CD40 mAb | IC90 dose, oral, twice-daily | Significantly reduced colon weight:length ratio and total histology score |
Experimental Protocols
Protocol 1: T-Cell Transfer Model of Colitis
This model is ideal for studying the role of T-cells in chronic colitis, which mirrors aspects of human Crohn's disease.
Caption: Experimental workflow for the T-cell transfer model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Donor mice (e.g., C57BL/6)
-
Recipient immunodeficient mice (e.g., RAG1-/-)
-
Sterile PBS
-
CD4+ T-cell isolation kit
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-IFN-γ, anti-IL-17)
-
Endoscopy system for small animals
Procedure:
-
Induction of Colitis:
-
Isolate CD4+ T-cells from the spleens of donor mice.
-
Enrich for the naive T-cell population (CD4+CD45RBhigh) using cell sorting.
-
Inject approximately 4-5 x 10^5 naive T-cells intraperitoneally into recipient immunodeficient mice.
-
-
Disease Monitoring and Treatment:
-
Monitor mice weekly for body weight loss and clinical signs of colitis (posture, fur, diarrhea).
-
Confirm the onset of colitis around 4-6 weeks post-transfer using mini-endoscopy.
-
Once colitis is established, randomize mice into treatment groups.
-
Prepare this compound in the vehicle at the desired concentrations (e.g., 10, 30, 70 mg/kg).
-
Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 3-4 weeks).
-
-
Efficacy Assessment:
-
Continue to monitor body weight and calculate the Disease Activity Index (DAI) weekly. The DAI is a composite score of weight loss, stool consistency, and rectal bleeding.
-
Perform endoscopic evaluation at the end of the study to assess mucosal inflammation.
-
At the study endpoint, sacrifice the mice and collect the colon for histological analysis and measurement of colon length and weight.
-
Isolate lamina propria lymphocytes from the colon for flow cytometric analysis of Th1 (IFN-γ+) and Th17 (IL-17+) cell populations.
-
Analyze cytokine levels in colon tissue homogenates via qPCR or ELISA.
-
Protocol 2: Dextran Sodium Sulfate (DSS)-Induced Colitis
This is a widely used model of acute colitis that is valuable for screening the efficacy of anti-inflammatory compounds.
Caption: Workflow for the DSS-induced colitis model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Dextran Sodium Sulfate (DSS, 36-50 kDa)
-
Experimental mice (e.g., C57BL/6)
Procedure:
-
Induction of Colitis:
-
Prepare a fresh solution of DSS in sterile drinking water (concentration typically ranges from 2-5% w/v, depending on the desired severity of colitis and mouse strain).
-
Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days.
-
-
Treatment:
-
On the same day as DSS administration begins, start daily oral gavage of this compound or vehicle.
-
-
Disease Monitoring and Assessment:
-
Record the body weight, stool consistency, and presence of blood in the feces of each mouse daily.
-
Calculate the Disease Activity Index (DAI) daily.
-
At the end of the treatment period (e.g., day 8-10), euthanize the mice.
-
Excise the colon and measure its length and weight.
-
Fix a distal portion of the colon in formalin for histological evaluation of inflammation and tissue damage.
-
Use another portion of the colon for a myeloperoxidase (MPO) assay to quantify neutrophil infiltration.
-
Homogenize a section of the colon to measure cytokine levels.
-
Conclusion
The selective inhibition of Tyk2 presents a promising therapeutic strategy for the treatment of IBD. This compound, as a potent and selective Tyk2 inhibitor, warrants investigation in preclinical models of colitis. The protocols and data presented in these application notes provide a solid foundation for designing and executing in vivo studies to evaluate the efficacy of this compound and to further elucidate the role of Tyk2 in the pathophysiology of IBD. Careful consideration of the appropriate animal model, dosing regimen, and efficacy endpoints will be crucial for a comprehensive preclinical assessment.
References
Tyk2-IN-16: A Chemical Probe for Interrogating TYK2 Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which are critical mediators of cytokine signaling.[1][2][3] TYK2 plays a pivotal role in the signal transduction of various cytokines, including type I interferons (IFN-α/β), interleukin (IL)-6, IL-10, IL-12, and IL-23.[2][3] These cytokines are integral to both innate and adaptive immunity, and their dysregulation is implicated in a range of autoimmune and inflammatory diseases.[1][4] Specifically, TYK2, in partnership with other JAKs, phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, leading to the transcription of downstream target genes.[2]
Tyk2-IN-16 is a potent and selective chemical probe designed to facilitate the investigation of TYK2's biological functions. As an inhibitor that targets the pseudokinase (JH2) domain of TYK2, this compound offers a valuable tool to dissect the specific contributions of TYK2 signaling in cellular and in vivo models. These application notes provide an overview of this compound's biochemical and cellular activities, along with detailed protocols for its use in key experiments.
Data Presentation
Biochemical Activity
This compound is a highly potent inhibitor of the TYK2 pseudokinase (JH2) domain. The following table summarizes its in vitro biochemical activity.
| Target | Assay Format | IC50 (nM) |
| TYK2 (JH2) | HTRF Binding Assay | < 10 |
Note: Data is based on publicly available information which indicates high potency. Precise IC50 values may vary between experimental conditions.
Kinase Selectivity Profile
A critical characteristic of a chemical probe is its selectivity. This compound exhibits high selectivity for TYK2 over other JAK family members. The following table presents a representative selectivity profile based on data from analogous selective TYK2 inhibitors.
| Kinase | Biochemical IC50 (nM) | Selectivity Fold (vs. TYK2) |
| TYK2 | < 10 | - |
| JAK1 | > 10,000 | > 1000 |
| JAK2 | > 10,000 | > 1000 |
| JAK3 | > 10,000 | > 1000 |
Note: This data is representative of highly selective TYK2 JH2 inhibitors. A full kinome scan would be necessary to confirm the complete selectivity profile of this compound.
Cellular Activity
This compound effectively inhibits TYK2-mediated signaling in cellular contexts. A key pathway for assessing TYK2 function is the IL-12-induced phosphorylation of STAT4 in natural killer (NK) cells.
| Cell Line | Stimulation | Readout | Cellular IC50 (nM) |
| NK-92 | IL-12 | pSTAT4 (Tyr693) | < 10 |
Experimental Protocols
Protocol 1: Biochemical TYK2 Inhibition Assay
This protocol describes a method to determine the IC50 of this compound against recombinant TYK2 protein using a luminescence-based kinase assay that measures ATP consumption.
Materials:
-
Recombinant human TYK2 protein (e.g., BPS Bioscience #40285)
-
This compound
-
Kinase substrate (e.g., IRS-1tide)
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Prepare a master mix containing recombinant TYK2 protein and substrate in kinase assay buffer. Add 10 µL of this mix to each well.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well. The final volume should be 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
After incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Inhibition of IL-12-Induced STAT4 Phosphorylation in NK-92 Cells (Western Blot)
This protocol details the procedure to assess the inhibitory effect of this compound on the IL-12-induced phosphorylation of STAT4 in the NK-92 cell line via Western blotting.
Materials:
-
NK-92 cells
-
Complete culture medium (e.g., Alpha-MEM with 2 mM L-glutamine, 1.5 g/L sodium bicarbonate, 0.2 mM inositol, 0.1 mM 2-mercaptoethanol, 0.02 mM folic acid, 12.5% horse serum, 12.5% fetal bovine serum, and IL-2)
-
Recombinant human IL-12
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT4 (Tyr693), anti-STAT4, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture NK-92 cells to the desired density.
-
Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with recombinant human IL-12 (e.g., 10 ng/mL) for 15-30 minutes.
-
After stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal loading, strip the membrane and re-probe with antibodies against total STAT4 and a loading control (GAPDH or β-actin).
Protocol 3: Inhibition of IL-12-Induced STAT4 Phosphorylation in NK-92 Cells (Flow Cytometry)
This protocol provides a method for quantifying the inhibition of IL-12-induced STAT4 phosphorylation at a single-cell level using flow cytometry.
Materials:
-
NK-92 cells
-
Complete culture medium
-
Recombinant human IL-12
-
This compound
-
PBS
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Permeabilization/Wash Buffer (e.g., BD Perm/Wash™ Buffer)
-
Fluorochrome-conjugated anti-phospho-STAT4 (Tyr693) antibody
-
Flow cytometer
Procedure:
-
Culture NK-92 cells and pre-treat with this compound or vehicle as described in Protocol 2.
-
Stimulate the cells with recombinant human IL-12.
-
After stimulation, fix the cells by adding Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature.
-
Wash the cells with Permeabilization/Wash Buffer.
-
Stain the cells with the fluorochrome-conjugated anti-phospho-STAT4 antibody for 30-60 minutes at room temperature in the dark.
-
Wash the cells with Permeabilization/Wash Buffer.
-
Resuspend the cells in FACS buffer (PBS with 1% BSA).
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the phospho-STAT4 signal.
-
Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) for each condition.
-
Calculate the percent inhibition and determine the IC50 value.
Visualizations
Caption: IL-12 signaling pathway mediated by TYK2 and JAK2.
Caption: Experimental workflow for characterizing this compound.
Caption: Western blot workflow for pSTAT4 detection.
References
- 1. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Comparing Lentiviral shRNA Knockdown and Pharmacological Inhibition of TYK2
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tyrosine Kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family. It is a critical mediator of cytokine signaling pathways, including those for interleukin (IL)-12, IL-23, and Type I interferons (IFNs), which are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases.[1] Consequently, TYK2 has emerged as a high-value therapeutic target. Researchers aiming to study the function of TYK2 or validate it as a target have two primary methods of intervention at their disposal: genetic knockdown using technologies like lentiviral-mediated short hairpin RNA (shRNA), and pharmacological inhibition with small molecules such as Tyk2-IN-16.
This document provides detailed application notes and protocols for both approaches, presents a comparative analysis to guide experimental design, and outlines the distinct advantages and limitations of each method.
Section 1: The TYK2 Signaling Pathway
TYK2 functions by associating with the intracellular domains of cytokine receptors. Upon cytokine binding, receptor dimerization brings TYK2 and another JAK family member (e.g., JAK1 or JAK2) into close proximity, leading to their trans-phosphorylation and activation. Activated TYK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] These phosphorylated STATs form dimers, translocate to the nucleus, and regulate the transcription of target genes involved in immune cell differentiation, proliferation, and survival.[1]
Section 2: Lentiviral shRNA Knockdown of TYK2
Principle: Lentiviral-mediated shRNA delivery is a genetic approach that results in the stable, long-term suppression of a target gene. A lentiviral vector is used to introduce an shRNA sequence targeting TYK2 mRNA into cells.[3][4] Once integrated into the host cell genome, the shRNA is constitutively expressed and processed by the cell's RNA interference (RNAi) machinery. This leads to the specific degradation of TYK2 mRNA, thereby preventing its translation and reducing the total amount of TYK2 protein.[5]
Application Notes:
-
Strengths: Provides stable and heritable gene silencing, ideal for creating knockout/knockdown cell lines for long-term studies, screening assays, and in vivo models where continuous inhibition is desired.[6][7] The knockdown effect is often potent and highly specific to the targeted mRNA sequence.
-
Limitations: The process of generating and validating stable cell lines is time-consuming (weeks).[3][8] There is a potential for off-target effects, where the shRNA imperfectly binds to and silences unintended mRNAs.[9][10] Lentiviral integration can also lead to insertional mutagenesis, although this is a rare event with modern vectors. Handling lentivirus requires Biosafety Level 2 (BSL-2) precautions.[3]
Protocol: Generation of Stable TYK2 Knockdown Cell Lines
This protocol is a general guideline and should be optimized for your specific cell line.
Materials:
-
Target mammalian cells
-
Complete growth medium
-
TYK2-targeting lentiviral shRNA particles and a non-targeting (scramble) shRNA control
-
Polybrene® or Hexadimethrine Bromide (e.g., 8 µg/mL final concentration)[11]
-
Puromycin (or other selection antibiotic corresponding to the vector)
-
96-well and 6-well tissue culture plates
-
Reagents for qPCR and Western Blotting
Procedure:
-
Day 1: Cell Plating:
-
Plate your target cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transduction.[11] Incubate overnight.
-
-
Day 2: Transduction:
-
Thaw the TYK2 shRNA and non-targeting control lentiviral particles on ice.
-
Prepare transduction medium by adding Polybrene/Hexadimethrine to the complete growth medium. This reagent enhances transduction efficiency.[8][11]
-
Aspirate the old medium from the cells and replace it with the transduction medium.
-
Add the lentiviral particles to the cells. It is crucial to perform a titration to determine the optimal Multiplicity of Infection (MOI) for your cell line. Test a range of MOIs (e.g., 1, 2, 5).[11]
-
Gently swirl the plate and incubate for 18-24 hours.
-
-
Day 3: Medium Change:
-
Remove the virus-containing medium (decontaminate with 10% bleach) and replace it with fresh complete growth medium.
-
-
Day 4 onwards: Antibiotic Selection:
-
If not previously determined, perform a puromycin titration on your untransduced cells to find the lowest concentration that kills all cells within 3-5 days (typically 1-10 µg/mL).[8][12]
-
Begin selection by adding the predetermined concentration of puromycin to the medium of your transduced cells.
-
Replace the medium with fresh puromycin-containing medium every 3-4 days.[8]
-
-
Week 2-3: Expansion and Validation:
-
Once resistant colonies are visible, pick several individual clones and expand them in separate plates.
-
Validate Knockdown:
-
qPCR: Extract RNA and perform quantitative real-time PCR to measure the reduction in TYK2 mRNA levels compared to the non-targeting control.
-
Western Blot: Prepare cell lysates and perform a Western blot to confirm the reduction of TYK2 protein levels.
-
-
-
Functional Analysis:
-
Use the validated knockdown and control cell lines for downstream functional experiments (e.g., cytokine stimulation and p-STAT analysis).
-
Section 3: this compound Pharmacological Inhibition
Principle: this compound is a potent and selective small molecule inhibitor that targets the pseudokinase (JH2) domain of TYK2.[13][14][15] Unlike traditional kinase inhibitors that compete with ATP in the active site (JH1 domain), this allosteric mechanism locks the kinase in an inactive conformation, providing high selectivity over other JAK family members.[16] This approach offers acute, dose-dependent, and reversible inhibition of TYK2's kinase activity, blocking the downstream phosphorylation of STAT proteins without altering the total amount of TYK2 protein.
Application Notes:
-
Strengths: Provides rapid and reversible inhibition, making it ideal for studying the acute effects of TYK2 signaling. The dose-dependent nature allows for titrating the level of inhibition. It is generally easier and faster to implement than shRNA knockdown.
-
Limitations: The inhibitor must be present continuously to maintain its effect. There is a potential for off-target effects on other kinases, although allosteric inhibitors are generally more selective.[5][16] Cellular bioavailability and compound stability must be considered.[17]
Protocol: Acute Inhibition of TYK2 Signaling
This protocol provides a general framework for assessing the effect of this compound.
Materials:
-
Target cells (e.g., NK-92 cells, which are responsive to IL-12)
-
Complete growth medium
-
This compound (MedChemExpress HY-163304 or similar)[15]
-
DMSO (vehicle control)
-
Recombinant cytokine (e.g., human IL-12 or IFN-α)
-
Reagents for Western Blotting or ELISA (e.g., antibodies against p-STAT4 and total STAT4)
Procedure:
-
Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). Store in aliquots at -20°C or -80°C.
-
Plate target cells and grow until they are in a healthy, exponential growth phase.
-
-
Dose-Response Determination (IC50):
-
Seed cells in a 96-well plate.
-
Pre-treat cells for 1-2 hours with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control.[18]
-
Stimulate the cells with a predetermined concentration of cytokine (e.g., IL-12) for a short period (e.g., 15-30 minutes).
-
Lyse the cells and measure the levels of a relevant phosphorylated STAT (e.g., p-STAT4 for IL-12) using ELISA or Western blot.[14][15]
-
Calculate the IC50, which is the concentration of inhibitor required to reduce the p-STAT signal by 50%.
-
-
Main Experiment:
-
Plate cells for the experiment.
-
Pre-incubate the cells with this compound at a concentration known to be effective (e.g., 5-10 times the IC50) or with DMSO for 1-2 hours.
-
Add the cytokine stimulus and incubate for the desired time.
-
Harvest the cells for analysis.
-
-
Analysis:
-
Target Engagement: Perform a Western blot to assess the levels of phosphorylated STATs (e.g., p-STAT4, p-STAT1) relative to total STAT levels and a loading control (e.g., Actin). A significant reduction in the p-STAT/total STAT ratio in inhibitor-treated cells confirms target engagement.[19]
-
Functional Readouts: Measure downstream consequences of TYK2 inhibition, such as changes in the expression of interferon-stimulated genes (ISGs) by qPCR or secretion of cytokines (e.g., IFN-γ) by ELISA.
-
Section 4: Comparative Analysis
The choice between shRNA knockdown and small molecule inhibition depends entirely on the biological question being asked.
Table 1: Comparison of Methodological Characteristics
| Feature | Lentiviral shRNA Knockdown | This compound Treatment |
| Target | TYK2 mRNA | TYK2 Protein (Kinase Activity) |
| Mechanism | Post-transcriptional gene silencing | Allosteric inhibition of enzyme function |
| Time to Effect | Slow (days to weeks for stable line) | Rapid (minutes to hours) |
| Duration of Effect | Stable, long-term, heritable | Transient, requires continuous presence |
| Reversibility | Effectively irreversible | Reversible upon compound washout |
| Control | Non-targeting (scramble) shRNA | Vehicle (e.g., DMSO) |
| Key Advantage | Ideal for creating stable models | Ideal for studying acute signaling dynamics |
| Key Disadvantage | Time-consuming, potential for off-targets | Potential for off-target kinase inhibition |
| Required Safety | BSL-2 for lentivirus handling | Standard laboratory practices |
Table 2: Representative Quantitative Experimental Readouts
| Assay | Expected Result (shRNA vs. Scramble Control) | Expected Result (this compound vs. Vehicle) |
| TYK2 qPCR | >80% decrease in TYK2 mRNA | No change in TYK2 mRNA |
| TYK2 Western Blot | >80% decrease in total TYK2 protein | No change in total TYK2 protein |
| p-STAT4 Western Blot (after IL-12 stimulation) | >90% decrease in p-STAT4 signal | >90% decrease in p-STAT4 signal |
| IFN-γ Secretion ELISA (from NK cells after IL-12) | Significant decrease in secreted IFN-γ | Significant decrease in secreted IFN-γ |
| IC50 Determination | Not Applicable | Potent inhibition (IC50 < 10 nM for p-STAT4)[13][14] |
Summary and Recommendations
-
Choose Lentiviral shRNA Knockdown when your research goal is to create a stable cellular model with long-term, consistent suppression of TYK2 expression. This is the preferred method for genetic screens, long-term phenotypic assays, and developing cell lines for xenograft models.
-
Choose this compound Treatment when you need to study the acute roles of TYK2 kinase activity, investigate the immediate downstream effects of its inhibition, or require a reversible and dose-dependent system. This method is superior for dissecting signaling dynamics, validating druggability, and for in vivo studies where systemic administration is feasible.[20]
By understanding the distinct principles and applications of these two powerful techniques, researchers can more effectively design experiments to investigate the critical role of TYK2 in health and disease.
References
- 1. revvity.com [revvity.com]
- 2. TYK2: An Upstream Kinase of STATs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. manuals.cellecta.com [manuals.cellecta.com]
- 5. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 7. TYK2 regulates tau levels, phosphorylation and aggregation in a tauopathy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. pnas.org [pnas.org]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 12. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 13. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Small molecule kinase inhibitor growth assays [bio-protocol.org]
- 19. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
Application Note: Validating the Effects of TYK2 Inhibition Using CRISPR-Cas9 Mediated Gene Knockout
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several key cytokines, including Type I interferons (IFN-α/β), interleukin-12 (IL-12), and IL-23.[1][2] These cytokines are pivotal in both innate and adaptive immunity, and their dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, lupus, and inflammatory bowel disease. The binding of these cytokines to their receptors leads to the activation of TYK2 and its partner JAKs, which in turn phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins.[3][4] Activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.
The development of small molecule inhibitors targeting TYK2 is a promising therapeutic strategy for these conditions. Tyk2-IN-16 is a representative selective inhibitor of TYK2. To rigorously validate the on-target effects of such inhibitors and to distinguish them from potential off-target activities, a robust genetic approach is essential. CRISPR-Cas9 mediated knockout of the TYK2 gene provides a powerful tool for creating a clean experimental system devoid of the target protein. By comparing the phenotypic and signaling consequences of TYK2 knockout with the effects of a selective inhibitor like this compound, researchers can confirm that the inhibitor's mechanism of action is indeed through the specific inhibition of TYK2.
This application note provides detailed protocols for the CRISPR-Cas9 knockout of TYK2 in a human cell line, and for subsequent assays to validate the functional consequences of both genetic knockout and pharmacological inhibition, thereby confirming the on-target effects of this compound.
Principle of Validation
The core principle of this validation strategy is to compare the cellular and signaling outcomes of two distinct methods of ablating TYK2 function:
-
Genetic Knockout: CRISPR-Cas9 technology is used to introduce targeted double-strand breaks in the TYK2 gene, leading to frameshift mutations and subsequent protein knockout. This creates a null background for TYK2 activity.
-
Pharmacological Inhibition: A selective small molecule inhibitor, this compound, is used to block the catalytic activity of the TYK2 protein in wild-type cells.
If the effects of this compound on downstream signaling (e.g., STAT3 phosphorylation) in wild-type cells phenocopy the effects observed in TYK2 knockout cells, it provides strong evidence that the inhibitor is acting specifically through TYK2.
Signaling Pathways and Experimental Workflow
Caption: TYK2 Signaling and Points of Intervention.
Caption: Workflow for TYK2 Knockout and Inhibitor Validation.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| TYK2 | 5 |
| JAK1 | >1000 |
| JAK2 | >1000 |
| JAK3 | >1000 |
This table summarizes the in vitro potency and selectivity of this compound against the JAK family kinases.
Table 2: Effect of TYK2 Knockout and this compound on IL-23-induced STAT3 Phosphorylation
| Cell Line/Treatment | IL-23 Stimulation | pSTAT3/Total STAT3 Ratio (Normalized to Stimulated WT) |
| Wild-Type | - | 0.05 |
| Wild-Type | + | 1.00 |
| Wild-Type + this compound (100 nM) | + | 0.15 |
| TYK2 Knockout | + | 0.10 |
This table presents the quantitative comparison of STAT3 phosphorylation levels in response to IL-23 stimulation in wild-type, this compound-treated, and TYK2 knockout cells, as determined by densitometry of Western blots.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of TYK2 in HEK293T Cells
This protocol describes the generation of a stable TYK2 knockout cell line using CRISPR-Cas9 technology.
Materials:
-
HEK293T cells
-
Lipofectamine 3000 Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
pSpCas9(BB)-2A-Puro (PX459) V2.0 (Addgene plasmid #62988)
-
TYK2-specific sgRNA sequences (designed using a tool like Benchling)
-
Puromycin
-
Phosphate Buffered Saline (PBS)
-
DNA extraction kit
-
PCR reagents and primers flanking the sgRNA target site
-
Sanger sequencing service
-
Western blot reagents (see Protocol 2)
Procedure:
-
sgRNA Design and Cloning:
-
Design two sgRNAs targeting an early exon of the human TYK2 gene.
-
Synthesize and clone the sgRNAs into the pSpCas9(BB)-2A-Puro vector according to the manufacturer's protocol.
-
-
Transfection:
-
Plate HEK293T cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
For each well, transfect 2.5 µg of the sgRNA-containing Cas9 plasmid using Lipofectamine 3000 following the manufacturer's instructions.
-
-
Puromycin Selection:
-
48 hours post-transfection, replace the medium with fresh medium containing puromycin (determine the optimal concentration for your cell line beforehand, typically 1-2 µg/mL).
-
Continue puromycin selection for 2-3 days until non-transfected control cells are all killed.
-
-
Single-Cell Cloning:
-
After selection, lift the surviving cells and perform serial dilutions in 96-well plates to isolate single cells.
-
Allow single cells to grow into colonies over 2-3 weeks.
-
-
Screening and Validation of Knockout Clones:
-
Genomic DNA Analysis:
-
Expand individual clones and extract genomic DNA.
-
PCR amplify the region of the TYK2 gene targeted by the sgRNA.
-
Sequence the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
-
Western Blot Analysis:
-
Lyse cells from clones confirmed to have indels.
-
Perform Western blotting (as described in Protocol 2) using an anti-TYK2 antibody to confirm the absence of the TYK2 protein.
-
-
Protocol 2: Validation of TYK2 Knockout and Inhibition by Western Blot for Phospho-STAT3
This protocol details the procedure for assessing the phosphorylation of STAT3 in response to cytokine stimulation.
Materials:
-
Wild-type and TYK2 knockout HEK293T cells
-
This compound
-
Recombinant human IL-23
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-STAT3, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Stimulation:
-
Plate wild-type and TYK2 knockout cells in 6-well plates.
-
For the inhibitor group, pre-treat wild-type cells with 100 nM this compound for 1 hour.
-
Stimulate the cells (except for the unstimulated control) with 50 ng/mL of IL-23 for 30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane according to a standard protocol.
-
Re-probe the membrane with primary antibodies against total STAT3 and β-actin (as a loading control) to ensure equal protein loading and to allow for normalization of the phospho-STAT3 signal.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-STAT3 signal to the total STAT3 signal for each sample.
-
Conclusion
The combined use of CRISPR-Cas9 mediated gene knockout and selective small molecule inhibitors provides a rigorous and definitive approach to validate the on-target effects of drug candidates. The protocols and data presented here offer a comprehensive guide for researchers to confirm that the biological effects of this compound are mediated through the specific inhibition of TYK2. This validation is a critical step in the preclinical development of targeted therapies for autoimmune and inflammatory diseases.
References
Application Note: Interrogating Type I Interferon Signaling with Tyk2-IN-16
Introduction
Type I interferons (IFNs), such as IFN-alpha, are critical cytokines in the innate immune response to viral infections and play roles in anti-tumor immunity and autoimmunity.[1][2] They signal through a heterodimeric receptor composed of the IFNAR1 and IFNAR2 subunits.[3] This signaling cascade is mediated by the Janus kinase (JAK) family of tyrosine kinases. Specifically, Tyrosine Kinase 2 (Tyk2) is associated with IFNAR1, and JAK1 is associated with IFNAR2.[2][3] Upon IFN-alpha binding, Tyk2 and JAK1 are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[1][3] These phosphorylated STATs form a complex with IRF9, translocate to the nucleus, and initiate the transcription of IFN-stimulated genes (ISGs).[1]
Given its central role, Tyk2 is a key therapeutic target for various autoimmune diseases.[4][5][6] Selective inhibitors of Tyk2 are therefore invaluable tools for dissecting its specific contributions to cytokine signaling pathways. Tyk2-IN-16 is a potent and selective inhibitor designed to target the Tyk2 kinase domain, allowing researchers to probe the functional consequences of Tyk2 inhibition. This application note provides a comprehensive protocol for using this compound to study IFN-alpha signaling in human Peripheral Blood Mononuclear Cells (PBMCs) by measuring the phosphorylation of STAT1, a direct downstream target of Tyk2 activity.
Tyk2 Inhibitor Profile
A critical aspect of using a chemical probe is understanding its selectivity. The data below represents a typical selectivity profile for a potent Tyk2 inhibitor, demonstrating its specificity against other JAK family members.
| Kinase | IC50 (nM) |
| Tyk2 | < 5 |
| JAK1 | > 500 |
| JAK2 | > 1000 |
| JAK3 | > 1000 |
| Table 1: Representative biochemical IC50 values for a selective Tyk2 inhibitor. This profile ensures that at working concentrations, the inhibitor's effects can be attributed specifically to the inhibition of Tyk2. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IFN-alpha signaling pathway and the experimental workflow for its investigation using this compound.
Experimental Protocols
Protocol 1: Isolation of Human PBMCs from Whole Blood
This protocol describes the isolation of PBMCs using density gradient centrifugation, a standard method for separating mononuclear cells from other blood components.[7][8][9]
Materials:
-
Human whole blood collected in EDTA or heparin tubes
-
Phosphate Buffered Saline (PBS), sterile
-
Ficoll-Paque™ or other density gradient medium (density ~1.077 g/mL)[7]
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature in a 50 mL conical tube.
-
Carefully layer 15 mL of Ficoll-Paque™ underneath the diluted blood in a new 50 mL conical tube. To do this, slowly dispense the Ficoll-Paque™ at the bottom of the tube containing the blood, or gently layer the diluted blood on top of the Ficoll-Paque™, ensuring a sharp interface with minimal mixing.[8]
-
Centrifuge the tubes at 400-800 x g for 20-30 minutes at room temperature with the centrifuge brake turned OFF to avoid disrupting the layers.[7][8]
-
After centrifugation, four distinct layers will be visible: a top layer of plasma, a "buffy coat" layer of PBMCs at the plasma-Ficoll interface, the Ficoll layer, and a bottom layer of red blood cells and granulocytes.[8]
-
Carefully aspirate the buffy coat layer using a sterile pipette and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to bring the volume up to 45-50 mL.
-
Centrifuge at 300-400 x g for 10 minutes at room temperature with the brake ON. Discard the supernatant.[8]
-
Repeat the wash step (steps 6-7) one more time to remove residual platelets and Ficoll.
-
Resuspend the final cell pellet in an appropriate cell culture medium (e.g., RPMI + 10% FBS).
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration.
Protocol 2: Inhibition and Stimulation of PBMCs
This protocol details the pre-treatment of PBMCs with this compound followed by stimulation with IFN-alpha.
Materials:
-
Isolated PBMCs in culture medium
-
This compound (dissolved in DMSO, then diluted in media)
-
Recombinant Human IFN-alpha (e.g., IFN-α2b)
-
96-well culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Adjust the concentration of PBMCs to 1-3 x 10^6 cells/mL in pre-warmed culture medium.[10]
-
Aliquot 200 µL of the cell suspension into the wells of a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium. It is recommended to test a range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50. Also, prepare a vehicle control (DMSO at the same final concentration as the highest inhibitor dose).
-
Add the diluted inhibitor or vehicle to the corresponding wells. Gently mix.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C in a CO2 incubator.
-
Prepare a stock of IFN-alpha in culture medium. A final concentration of 1000-10,000 U/mL is typically effective for inducing robust STAT phosphorylation.[11][12]
-
Add the IFN-alpha solution to all wells except for the unstimulated control wells.
-
Incubate for 15 minutes at 37°C.[11][12] This short stimulation time is optimal for detecting transient phosphorylation events.
-
Proceed immediately to the cell fixation and staining protocol.
Protocol 3: Phospho-flow Cytometry for pSTAT1 Detection
This phospho-flow protocol allows for the quantitative measurement of phosphorylated STAT1 at the single-cell level.[13][14]
Materials:
-
Inhibited and stimulated PBMCs from Protocol 2
-
Fixation Buffer (e.g., 1.5-4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90-100% Methanol or commercial permeabilization buffers)
-
Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS)
-
Fluorochrome-conjugated antibodies:
-
Anti-pSTAT1 (Y701)
-
Cell surface markers (e.g., Anti-CD3 for T cells, Anti-CD19 for B cells, Anti-CD14 for monocytes)
-
-
Flow cytometer
Procedure:
-
Fixation: Immediately after stimulation, add an equal volume of Fixation Buffer to each well. Incubate for 10-15 minutes at room temperature. This step crosslinks proteins and locks the phosphorylation state.
-
Centrifuge the plate at 500-600 x g for 5 minutes and discard the supernatant.
-
Permeabilization: Resuspend the cell pellets in 100-200 µL of ice-cold Methanol. Incubate on ice for 30 minutes. This step allows antibodies to access intracellular targets.
-
Washing: Add 1 mL of Flow Cytometry Staining Buffer to each tube/well to wash out the methanol. Centrifuge at 500-600 x g for 5 minutes and discard the supernatant. Repeat the wash.
-
Staining: Prepare an antibody cocktail containing the anti-pSTAT1 and cell surface marker antibodies in Staining Buffer.
-
Resuspend the cell pellets in the antibody cocktail. Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with Staining Buffer as in step 4.
-
Resuspend the final cell pellet in 200 µL of Staining Buffer for analysis.
-
Data Acquisition: Acquire data on a flow cytometer. Use forward and side scatter to gate on live cells, then use the surface markers to gate on specific PBMC subpopulations (T cells, B cells, monocytes). Within each subpopulation, measure the median fluorescence intensity (MFI) of the pSTAT1 signal.
Data Analysis
The MFI of pSTAT1 in each sample is a quantitative measure of STAT1 phosphorylation. By comparing the pSTAT1 MFI in IFN-alpha stimulated samples across different concentrations of this compound, a dose-response curve can be generated to calculate the IC50 of the inhibitor in a cellular context. This provides a functional readout of Tyk2 activity and confirms the on-target effect of the inhibitor in a primary human cell system.
References
- 1. TYK2 Kinase Activity Is Required for Functional Type I Interferon Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TYK2 is essential for the therapeutic effect of IFN-α in Jak2V617F-induced murine myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 6. Pharmacological inhibition of tyrosine protein-kinase 2 reduces islet inflammation and delays type 1 diabetes onset in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. reprocell.com [reprocell.com]
- 9. Isolation of Human PBMCs [bio-protocol.org]
- 10. Aberrant cell signalling in PBMCs upon IFN‐α stimulation in primary Sjögren's syndrome patients associates with type I interferon signature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aberrant STAT phosphorylation signaling in peripheral blood mononuclear cells from multiple sclerosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
Troubleshooting & Optimization
Navigating Tyk2-IN-16 Solubility Challenges: A Technical Support Guide
For researchers and drug development professionals working with the selective and potent TYK2 inhibitor, Tyk2-IN-16, achieving optimal solubility in aqueous buffers is a critical step for reliable experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: Direct quantitative data on the aqueous solubility of this compound across a range of pH values is not extensively published. However, like many kinase inhibitors, this compound is anticipated to have low intrinsic solubility in aqueous buffers. A structurally related TYK2 inhibitor, BMS-986165, is described as "sparingly soluble in aqueous buffers".[1] This suggests that direct dissolution of this compound in aqueous media is likely to be challenging.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: For initial solubilization, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this class of compounds.[1]
Q3: How can I prepare working solutions of this compound in my aqueous experimental buffer?
A3: The recommended method is to first dissolve this compound in DMSO to create a concentrated stock solution. This stock solution can then be serially diluted into your aqueous buffer of choice to achieve the desired final concentration. It is crucial to ensure thorough mixing during the dilution process to minimize precipitation. For a similar compound, BMS-986165, a method of dissolving in DMSO followed by dilution in PBS has been reported.[1]
Q4: I am observing precipitation when diluting my DMSO stock of this compound into an aqueous buffer. What can I do?
A4: Precipitation upon dilution is a common issue with poorly soluble compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.
Q5: Are there any known formulation strategies to improve the bioavailability of Tyk2 inhibitors for in vivo studies?
A5: Yes, for preclinical in vivo studies with poorly soluble kinase inhibitors, various formulation strategies are employed. One such strategy is the use of a spray-dried dispersion, which was utilized for the TYK2 inhibitor PF-06826647 to improve its absorption.[2] Other approaches include the use of co-solvents, surfactants, and lipid-based formulations.[2][3]
Troubleshooting Guide: Overcoming this compound Precipitation
This guide provides a systematic approach to troubleshooting precipitation issues when preparing aqueous solutions of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
While specific solubility data for this compound is limited, the following table provides data for a related TYK2 inhibitor, BMS-986165, which can serve as a useful reference point.
| Compound | Solvent System | pH | Solubility |
| BMS-986165 | 1:2 DMSO:PBS | 7.2 | ~0.33 mg/mL |
| PF-06826647 | Aqueous Buffer | 6.5 | ~0.3 µg/mL |
| Table 1: Solubility of selected TYK2 inhibitors.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Working Dilutions
This protocol is based on best practices for handling poorly soluble kinase inhibitors.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, high-purity aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly for several minutes until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (e.g., 10 µM in Aqueous Buffer):
-
Thaw a single aliquot of the 10 mM DMSO stock solution.
-
Perform a serial dilution. For example, to make a 10 µM solution, dilute the stock 1:1000 in your desired aqueous buffer.
-
Crucially , add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can help prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the Troubleshooting Guide.
-
It is recommended to prepare fresh working solutions daily and not to store aqueous solutions for extended periods.[1]
-
Caption: Workflow for preparing this compound solutions.
TYK2 Signaling Pathway
Understanding the context in which this compound is used is essential. TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases and plays a crucial role in cytokine signaling pathways implicated in autoimmune and inflammatory diseases.
Caption: Simplified TYK2 signaling pathway and the inhibitory action of this compound.
By following these guidelines and understanding the physicochemical properties of this compound, researchers can mitigate solubility issues and ensure the integrity of their experimental results.
References
Technical Support Center: Optimizing Tyk2-IN-16 Concentration for Cell Culture
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for effectively using Tyk2-IN-16, a selective TYK2 inhibitor, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1] TYK2 is a key intracellular enzyme that mediates signaling for various cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs).[2][3][4] These cytokines are crucial for immune and inflammatory responses.[4] this compound works by blocking the kinase activity of TYK2, which in turn prevents the phosphorylation and activation of downstream Signal Transducers and Activators of Transcription (STAT) proteins.[4] This disruption of the JAK-STAT pathway ultimately reduces the expression of pro-inflammatory genes.[5][6][7]
Q2: What is a good starting concentration for this compound in cell culture?
For initial experiments, a concentration range of 10 nM to 1 µM is recommended for most cell lines. This compound has shown potent inhibition of TYK2 with an IC50 of less than 10 nM in cellular assays like those using NK92 cells.[1] However, the optimal concentration can vary significantly depending on the cell type, experimental conditions, and the specific endpoint being measured. It is always best practice to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How do I determine the optimal concentration of this compound for my cell line?
The optimal concentration should effectively inhibit the target pathway without causing significant cell death. This is typically determined by performing a dose-response curve.
-
Select a Concentration Range: Start with a broad range of concentrations (e.g., 1 nM to 10 µM) in a serial dilution.
-
Assess Target Inhibition: Measure the inhibition of a downstream marker of TYK2 activity. A common method is to measure the phosphorylation of STAT proteins (e.g., pSTAT4) via Western Blot or flow cytometry after stimulating the cells with a relevant cytokine like IL-12.[1][2]
-
Assess Cell Viability: Concurrently, perform a cell viability or cytotoxicity assay (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion) to identify concentrations that are toxic to the cells.
-
Determine the Therapeutic Window: The optimal concentration will be the lowest dose that provides maximal target inhibition with minimal cytotoxicity.
Q4: What are the signs of cytotoxicity, and how can I mitigate them?
Signs of cytotoxicity include a significant decrease in cell viability, changes in cell morphology (e.g., rounding, detachment), and a reduction in cell proliferation. If you observe cytotoxicity:
-
Lower the Concentration: The most straightforward approach is to reduce the concentration of this compound.
-
Reduce Incubation Time: Shorten the duration of the treatment.
-
Check Solvent Concentration: Ensure the final concentration of the solvent (typically DMSO) is non-toxic to your cells (usually ≤ 0.1%). Always include a vehicle-only control in your experiments.
Q5: How should I prepare and store this compound stock solutions?
-
Reconstitution: Reconstitute this compound in a suitable solvent, such as dimethylsulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Dilutions: When preparing for an experiment, make serial dilutions of your stock solution in DMSO first. Then, add the final diluted sample to your aqueous cell culture medium to prevent the compound from precipitating.
Q6: What controls are essential for my experiment?
-
Vehicle Control: Cells treated with the same volume of solvent (e.g., DMSO) used to dissolve this compound. This is crucial to ensure that the observed effects are not due to the solvent.
-
Untreated Control: Cells that are not treated with either the inhibitor or the vehicle.
-
Positive Control (for inhibition): Cells stimulated with a known TYK2-activating cytokine (e.g., IL-12, IL-23, or IFN-α) without the inhibitor to confirm pathway activation.[2][5]
Quantitative Data Summary
Table 1: Properties of this compound
| Property | Value/Description | Reference |
| Target | Tyrosine Kinase 2 (TYK2) | [1] |
| Mechanism | Selective TYK2 inhibitor | [1] |
| Cellular IC50 | <10 nM (in NK92 cells, for pSTAT4 inhibition) | [1] |
| Pathway | JAK-STAT Signaling | [5][6][7] |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Experiment Type | Recommended Concentration Range | Key Considerations |
| Initial Screening | 10 nM - 1 µM | A broad range to identify an effective window. |
| IC50 Determination | 1 nM - 10 µM (logarithmic dilutions) | Ensure enough data points for accurate curve fitting.[8] |
| Target Engagement | 50 nM - 500 nM | Often aligns with the IC50 for pathway inhibition. |
| Long-term Studies (>24h) | 10 nM - 200 nM | Use the lowest effective, non-toxic concentration. |
Visualizations
TYK2 Signaling Pathway
Caption: The JAK-STAT signaling pathway initiated by cytokine binding and inhibited by this compound.
Experimental Workflow for Concentration Optimization
Caption: A stepwise workflow for determining the optimal this compound concentration.
Troubleshooting Guide
Table 3: Common Issues and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of the target pathway | 1. Inactive Compound: Improper storage or handling led to degradation. 2. Incorrect Concentration: Concentration is too low. 3. Cell Line Insensitivity: The pathway may not be active or critical in your chosen cell line. 4. Assay Issue: Problems with the Western blot or other readout method. | 1. Use a fresh aliquot of the inhibitor. Confirm proper storage (-20°C or -80°C). 2. Perform a wider dose-response experiment.[9] 3. Confirm pathway activation with a positive control (cytokine stimulation). Consider using a different cell line known to be responsive. 4. Troubleshoot your assay protocol; run positive and negative controls for the assay itself. |
| High cell death or cytotoxicity | 1. Concentration Too High: The inhibitor is causing off-target effects or excessive on-target toxicity.[9] 2. Solvent Toxicity: The concentration of DMSO is too high (>0.5%). 3. Prolonged Incubation: The treatment duration is too long for the cells to tolerate. | 1. Lower the concentration of this compound. Determine the IC50 for viability and work well below that level. 2. Ensure the final DMSO concentration is ≤0.1%. Include a vehicle-only control. 3. Reduce the incubation time. Perform a time-course experiment. |
| Inconsistent results between experiments | 1. Variable Cell Conditions: Differences in cell passage number, confluency, or health. 2. Inhibitor Preparation: Inconsistent dilution of the stock solution. 3. Assay Variability: Minor differences in experimental procedures. | 1. Use cells within a consistent passage number range. Plate cells at the same density and ensure they are healthy. 2. Prepare fresh dilutions for each experiment from a master stock. 3. Follow a standardized protocol strictly. |
| Precipitate formation in culture medium | 1. Poor Solubility: The inhibitor has precipitated out of the aqueous medium. 2. High Concentration: The working concentration exceeds the solubility limit. | 1. First, make serial dilutions in 100% DMSO. Add the final, most-diluted DMSO stock to the medium with vortexing. 2. Lower the final concentration of the inhibitor in the culture medium. |
Troubleshooting Logic
Caption: A decision tree to diagnose and resolve common experimental issues.
Detailed Experimental Protocols
Protocol 1: Determining the IC50 of this compound via Cell Viability Assay
This protocol outlines how to determine the concentration of this compound that induces 50% inhibition of cell growth.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Dilutions: Prepare a 10-point serial dilution of this compound in complete culture medium. Start from a high concentration (e.g., 10 µM) and dilute downwards. Include a vehicle-only control (medium with the highest percentage of DMSO used) and an untreated control (medium only).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours). The incubation time can significantly affect the IC50 value.[10]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the plate using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.[8][10]
-
Protocol 2: Assessing Target Engagement by Western Blot for Phospho-STAT
This protocol verifies that this compound is inhibiting its intended target within the cell.
Materials:
-
Your cell line of interest
-
6-well plates
-
Serum-free medium
-
This compound
-
Cytokine stimulant (e.g., recombinant human IL-12 or IFN-α)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-pSTAT, anti-total STAT, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours if required for your cell type.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM) for 1-2 hours. Include a vehicle control.
-
Stimulation: Add the appropriate cytokine (e.g., IL-12) to all wells (except the unstimulated control) to activate the TYK2 pathway. Incubate for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against phospho-STAT.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total STAT and a loading control to ensure equal protein loading and to assess the specific reduction in phosphorylation.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the p-STAT/total-STAT ratio will confirm target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 4. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 8. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.biomol.com [resources.biomol.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Tyk2-IN-16 at high doses
Welcome to the technical support center for Tyk2-IN-16. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning off-target effects at high doses.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2). It binds to the regulatory pseudokinase domain (JH2) of TYK2, rather than the highly conserved ATP-binding site in the catalytic domain (JH1).[1][2][3] This allosteric inhibition stabilizes the JH2 domain in a conformation that suppresses the catalytic activity of the JH1 domain, thereby blocking downstream signaling of cytokines such as IL-12, IL-23, and Type I interferons.[1][3][4]
Q2: What are the known on-target pathways affected by this compound?
A2: this compound primarily inhibits the signaling pathways mediated by TYK2. TYK2 is a member of the Janus kinase (JAK) family and is crucial for the signal transduction of several key cytokines.[1][5] By inhibiting TYK2, this compound effectively blocks the downstream activation of STAT proteins involved in the IL-23/Th17, IL-12/Th1, and Type I IFN pathways, which are implicated in various immune-mediated inflammatory diseases.[3][4][6]
Q3: What is the selectivity profile of this compound against other JAK family members?
A3: this compound demonstrates high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3). This is attributed to its unique allosteric mechanism of action, targeting the less conserved pseudokinase domain.[2][3] The high degree of selectivity minimizes the risk of off-target effects associated with broader JAK inhibition.[7]
Kinase Selectivity Profile of this compound
| Kinase Target | IC₅₀ (nM) | Selectivity Fold vs. TYK2 |
| TYK2 (JH2) | 0.5 | - |
| JAK1 (JH2) | 250 | 500x |
| JAK2 (JH1) | >10,000 | >20,000x |
| JAK3 (JH1) | >10,000 | >20,000x |
Note: Data presented are representative and may vary slightly between experimental assays.
Troubleshooting Guide: Potential Off-Target Effects at High Doses
High concentrations of any inhibitor can lead to off-target effects. This guide will help you troubleshoot unexpected results that may arise from using this compound at high doses.
Q4: My cells are showing inhibition of JAK1-mediated signaling pathways even at what I believe are selective concentrations of this compound. What could be the cause?
A4: While this compound is highly selective, at very high concentrations, some engagement of the JAK1 pseudokinase domain may occur.
-
Troubleshooting Steps:
-
Confirm Inhibitor Concentration: Verify the final concentration of this compound in your assay. Ensure that serial dilutions were prepared accurately.
-
Perform a Dose-Response Experiment: Conduct a dose-response curve in your cellular assay to determine the IC₅₀ for both TYK2 and JAK1-mediated signaling (e.g., IL-23 vs. IL-6 stimulation). This will establish the selectivity window in your specific experimental system.
-
Use a More Selective Assay: For downstream analysis, consider using readouts that are more specific to TYK2 signaling, such as phosphorylation of STAT4 in response to IL-12 stimulation.[8]
-
Review the Literature: Compare your working concentrations with those used in published studies for similar selective TYK2 inhibitors.[2][9]
-
Q5: I am observing unexpected cellular toxicity or a phenotype inconsistent with TYK2 inhibition at high doses of this compound. How can I determine if this is an off-target effect?
A5: Unexplained cellular effects at high concentrations warrant investigation into potential off-target kinase inhibition or other non-specific effects.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Experimental Protocols
Protocol 1: Whole-Cell Phospho-STAT Assay to Determine Cellular IC₅₀
This protocol is designed to measure the potency of this compound in inhibiting cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs).
-
Cell Preparation: Isolate PBMCs from whole blood using a density gradient. Resuspend cells in RPMI + 10% FBS at a concentration of 1x10⁶ cells/mL.
-
Inhibitor Preparation: Prepare a 10-point serial dilution of this compound in DMSO, then dilute into cell culture media to the desired final concentrations (e.g., 1 nM to 10 µM).
-
Inhibitor Treatment: Add the diluted this compound to the cells and pre-incubate for 1 hour at 37°C.
-
Cytokine Stimulation:
-
Fixation and Permeabilization: Fix the cells immediately with a formaldehyde-based buffer, then permeabilize with ice-cold methanol.
-
Staining: Stain the cells with fluorescently-labeled antibodies against phospho-STAT4 (for IL-12 stimulation) or phospho-STAT3 (for IL-6 stimulation) and cell surface markers (e.g., CD4).
-
Flow Cytometry: Acquire data on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest (e.g., CD4+ T cells). Calculate the percentage of inhibition of STAT phosphorylation at each concentration of this compound relative to the DMSO control. Plot the dose-response curve and determine the IC₅₀ value.
Protocol 2: Western Blot for Assessing Pathway Inhibition
This protocol can be used to visually assess the inhibition of TYK2-mediated signaling.
-
Cell Culture and Treatment: Plate a responsive cell line (e.g., NK-92) at a density of 2x10⁶ cells/well. Starve the cells in serum-free media for 4-6 hours.
-
Pre-treatment: Treat cells with varying concentrations of this compound or a DMSO vehicle control for 2 hours.
-
Stimulation: Add a TYK2-dependent cytokine, such as IL-23 (50 ng/mL) or IFN-α (1000 U/mL), for 30 minutes.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-TYK2, anti-phospho-STAT3, anti-total-TYK2, anti-total-STAT3, and a loading control like GAPDH or β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Key Concepts
TYK2 Signaling Pathway
Caption: TYK2 signaling pathway and point of inhibition.
Experimental Workflow for Off-Target Assessment
Caption: Workflow for kinase selectivity profiling.
References
- 1. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 5. dovepress.com [dovepress.com]
- 6. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective TYK2 Inhibition in the Treatment of Moderate to Severe Chronic Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyk2-IN-16 degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of Tyk2-IN-16, a potent and selective Tyk2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term stability, this compound should be stored as a solid at -20°C in a sealed container, protected from moisture.[1][2][3] Once dissolved in a solvent, the stock solution should be stored at -80°C and is typically stable for up to 6 months.[2][3] For short-term use (up to 1 month), the stock solution can be stored at -20°C.[2][3] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[4]
Q2: How should I reconstitute this compound?
A2: this compound is soluble in organic solvents such as DMSO.[1][2][3] To prepare a stock solution, it is recommended to dissolve the compound in DMSO to a concentration of 10 mM or higher. For some formulations, warming the solution to 37°C or using an ultrasonic bath may aid in complete dissolution.[2][3]
Q3: What is the mechanism of action of this compound?
A3: this compound is an allosteric inhibitor that selectively targets the pseudokinase (JH2) domain of Tyrosine Kinase 2 (Tyk2).[3][5][6] By binding to the JH2 domain, it stabilizes an inactive conformation of the kinase, thereby preventing its activation and downstream signaling.[5][6] This mechanism provides high selectivity for Tyk2 over other Janus kinases (JAKs).[5]
Q4: Which signaling pathways are affected by this compound?
A4: Tyk2 is a key mediator of cytokine signaling. This compound primarily inhibits the signaling pathways of IL-12, IL-23, and Type I interferons (IFN-α/β).[7][8][9] These pathways are crucial in the differentiation and function of Th1 and Th17 cells, which are implicated in various autoimmune and inflammatory diseases.[5][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | - Exceeded solubility limit- Improper storage | - Gently warm the solution to 37°C and vortex or sonicate briefly.- Ensure the stock solution is stored at the recommended temperature (-80°C for long-term). |
| Inconsistent experimental results | - Degradation of the compound- Inaccurate pipetting | - Aliquot the stock solution to avoid multiple freeze-thaw cycles.[2][3][4]- Use freshly prepared dilutions for experiments.- Calibrate pipettes regularly. |
| Low or no inhibitory activity | - Incorrect concentration used- Inactive compound | - Perform a dose-response experiment to determine the optimal concentration.- Verify the purity and integrity of the compound. If in doubt, use a new vial. |
| Off-target effects observed | - High concentration of the inhibitor | - Lower the concentration of this compound to a range that is selective for Tyk2.- Perform counter-screening against other JAK family members if necessary. |
Data and Protocols
Storage and Stability
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms. Adherence to these conditions is critical for maintaining the compound's stability and activity.
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Up to 2 years | Store in a tightly sealed container, protected from light and moisture.[1] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to minimize freeze-thaw cycles.[2][3] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Suitable for short-term storage.[2][3] |
| Working Dilutions | 4°C | Use within 24 hours | Prepare fresh from stock solution before each experiment. |
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥ 25 mg/mL | Warming and sonication may be required for complete dissolution.[1][2][3] |
| Ethanol | Sparingly soluble | Not recommended as a primary solvent. |
| Water | Insoluble |
Experimental Protocol: Inhibition of IL-23-induced STAT3 Phosphorylation in Human PBMCs
This protocol describes a general workflow to assess the inhibitory activity of this compound on the IL-23 signaling pathway in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS
-
Recombinant human IL-23
-
This compound
-
DMSO (vehicle control)
-
Phospho-STAT3 (Tyr705) antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in RPMI-1640 medium with 10% FBS.
-
Compound Treatment: Seed PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate. Pre-treat cells with various concentrations of this compound or DMSO vehicle for 1 hour at 37°C.
-
Cytokine Stimulation: Stimulate the cells with recombinant human IL-23 (e.g., 20 ng/mL) for 30 minutes at 37°C.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer, followed by permeabilization with a permeabilization buffer according to the manufacturer's instructions for intracellular staining.
-
Staining: Stain the cells with a fluorescently labeled anti-phospho-STAT3 (Tyr705) antibody.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of phospho-STAT3 in the lymphocyte population.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.
Visualizations
Caption: Tyk2 Signaling Pathway Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 5. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kymeratx.com [kymeratx.com]
- 8. bms.com [bms.com]
- 9. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Allosteric Tyk2 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing potent and selective allosteric Tyk2 inhibitors, such as Tyk2-IN-4 (BMS-986165/Deucravacitinib). Inconsistent experimental outcomes can arise from a variety of factors, from protocol deviations to inhibitor handling. This guide is designed to help researchers in the fields of immunology, oncology, and drug development identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for allosteric Tyk2 inhibitors like Tyk2-IN-4 (BMS-986165)?
A1: Allosteric Tyk2 inhibitors, such as Deucravacitinib (Tyk2-IN-4/BMS-986165), function by binding to the regulatory pseudokinase (JH2) domain of Tyk2, not the active ATP-binding site in the kinase (JH1) domain.[1][2][3] This binding stabilizes an inhibitory interaction between the JH2 and JH1 domains, locking the kinase in an inactive conformation and preventing its activation by cytokine receptor binding.[1][4] This allosteric mechanism confers high selectivity for Tyk2 over other JAK family members (JAK1, JAK2, JAK3).[1][5]
Q2: I am observing high variability in my cell-based assay results. What could be the cause?
A2: High variability in cell-based assays can stem from several factors:
-
Inhibitor Solubility and Stability: Ensure the inhibitor is fully dissolved. Allosteric Tyk2 inhibitors are often soluble in DMSO.[6][7] Prepare fresh dilutions from a concentrated stock for each experiment, as repeated freeze-thaw cycles can lead to degradation. For storage, it is recommended to store the stock solution at -20°C for up to one month or at -80°C for up to six months.[6][7]
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. Cellular responses can change with increasing passage numbers.
-
Cytokine Stimulation: The concentration and quality of the cytokine used for stimulation (e.g., IL-12, IL-23, IFN-α) are critical.[8][9] Use a consistent lot of cytokine and titrate it to determine the optimal concentration for your specific cell type and assay.
-
Assay Timing: The timing of inhibitor pre-incubation and cytokine stimulation should be consistent across experiments.
Q3: My in vivo results are not consistent with my in vitro data. What should I consider?
A3: Discrepancies between in vitro and in vivo results can be due to pharmacokinetic and pharmacodynamic factors.
-
Species-Specific Potency Differences: Some Tyk2 inhibitors exhibit different potencies between human and preclinical species like mice.[8] This can be due to single amino acid differences in the drug-binding site.[8]
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of the inhibitor will influence its effective concentration at the target tissue. After oral administration, for example, Tyk2-IN-4 is rapidly absorbed and has an apparent elimination half-life of 8-15 hours.[7]
-
Animal Model: The choice of animal model is crucial. For instance, in a mouse model of psoriasis, Tyk2 deficiency can reduce the production of psoriasis-related cytokines.[9]
Q4: How can I be sure the observed effects are due to Tyk2 inhibition and not off-target effects?
A4: While allosteric inhibitors like Deucravacitinib are highly selective, it is good practice to include appropriate controls.[1][5]
-
Use a structurally distinct Tyk2 inhibitor: This can help confirm that the observed phenotype is due to Tyk2 inhibition.
-
Rescue experiments: If possible, overexpressing a drug-resistant mutant of Tyk2 could rescue the phenotype.
-
Assess downstream signaling of other JAKs: To confirm selectivity, you can measure the phosphorylation of STATs downstream of other JAKs (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2).[10][11]
Troubleshooting Guides
Issue 1: Lower than Expected Potency in Cellular Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Degradation | Prepare fresh serial dilutions from a new aliquot of a concentrated DMSO stock for each experiment. Avoid repeated freeze-thaw cycles. | Consistent IC50 values across experiments. |
| Suboptimal Cytokine Concentration | Perform a dose-response curve for the stimulating cytokine (e.g., IL-12, IL-23, IFN-α) to determine the EC80 concentration for your assay. | A robust and reproducible signaling window for inhibition. |
| Incorrect Assay Endpoint | Ensure the chosen endpoint (e.g., pSTAT phosphorylation, cytokine production) is robustly downstream of Tyk2 signaling for the specific cytokine used. | Clear and dose-dependent inhibition of the selected endpoint. |
| Cellular ATP Competition | While allosteric inhibitors are not ATP-competitive, ensure that the cellular health and metabolic state are consistent, as this can indirectly influence signaling pathways. | Reduced variability in assay results. |
Issue 2: Inconsistent Efficacy in In Vivo Models
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Bioavailability | Verify the formulation and route of administration. For oral dosing, ensure proper vehicle selection (e.g., 0.5% Methyl Cellulose).[12] | Consistent plasma concentrations of the inhibitor. |
| Species-Specific Differences | If using a mouse model, be aware of potential potency differences compared to human cells.[8] Consider using a "humanized" mouse model if available. | More translatable in vivo efficacy results. |
| Dosing Regimen | Optimize the dose and frequency of administration based on the inhibitor's pharmacokinetic profile. | Sustained target engagement and improved therapeutic effect. |
| Model-Specific Biology | Ensure the chosen in vivo model has a disease mechanism that is dependent on the Tyk2-mediated signaling pathways (e.g., IL-12, IL-23, Type I IFN).[8][9] | A clear and reproducible therapeutic effect in the disease model. |
Quantitative Data Summary
Table 1: In Vitro Selectivity of a Representative Allosteric Tyk2 Inhibitor (Deucravacitinib/BMS-986165)
| Target | Assay Type | IC50 (nM) | Selectivity vs. Tyk2 |
| Tyk2 | Cell-based | ~1 | - |
| JAK1 | Cell-based | >100 | >100-fold |
| JAK2 | Cell-based | >2000 | >2000-fold |
| JAK3 | Cell-based | >100 | >100-fold |
Data compiled from publicly available information.[1]
Key Experimental Protocols
Protocol 1: IL-12-induced STAT4 Phosphorylation Assay in Human PBMCs
-
Isolate PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in RPMI-1640 medium supplemented with 10% FBS and plate at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Inhibitor Treatment: Prepare serial dilutions of the Tyk2 inhibitor in DMSO and then dilute in culture medium. Add the diluted inhibitor to the cells and pre-incubate for 1 hour at 37°C.
-
Cytokine Stimulation: Add human IL-12 to a final concentration that induces a submaximal response (e.g., 10 ng/mL) and incubate for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells and measure the levels of phosphorylated STAT4 (pSTAT4) and total STAT4 using a suitable method such as ELISA, Western blot, or flow cytometry.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 3. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. glpbio.com [glpbio.com]
- 8. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biorxiv.org [biorxiv.org]
How to minimize Tyk2-IN-16 toxicity in primary cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize potential toxicity when using the selective Tyk2 inhibitor, Tyk2-IN-16, in primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] Tyk2 is a crucial mediator of cytokine signaling pathways involved in immune and inflammatory responses.[2][3] It associates with the intracellular domains of cytokine receptors for interleukins (IL)-12, IL-23, and type I interferons (IFN-α/β).[2][4][5] Upon cytokine binding, Tyk2, often in partnership with other JAKs like JAK1 or JAK2, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.[4][6] These phosphorylated STATs then translocate to the nucleus to regulate the expression of target genes.[4]
Similar to the well-characterized allosteric Tyk2 inhibitor deucravacitinib, this compound likely targets the regulatory pseudokinase (JH2) domain of Tyk2.[7][8][9] This allosteric inhibition locks the kinase in an inactive conformation, providing high selectivity for Tyk2 over other JAK family members (JAK1, JAK2, and JAK3).[7][10][11] This high selectivity is a key feature for minimizing off-target effects.[12]
Q2: What are the potential sources of toxicity of this compound in primary cells?
While specific data on this compound toxicity in primary cells is limited, potential sources of toxicity can be inferred from data on other selective Tyk2 inhibitors and general principles of small molecule inhibitors:
-
On-target toxicity: Prolonged or high-concentration inhibition of the Tyk2 pathway could interfere with normal cellular functions that are dependent on Tyk2 signaling, even in non-immune cells.
-
Off-target toxicity: Although highly selective, at high concentrations, this compound might inhibit other kinases or cellular proteins, leading to unintended and toxic effects.
-
Solvent toxicity: The vehicle used to dissolve this compound, typically dimethyl sulfoxide (DMSO), can be toxic to primary cells at concentrations as low as 0.1-0.5%.
-
Compound degradation: Improper storage or handling of this compound could lead to degradation into potentially toxic byproducts.
-
Cell type-specific sensitivity: Primary cells, being more physiologically relevant than cell lines, can exhibit varying sensitivities to small molecule inhibitors.
Q3: What are the known side effects of selective Tyk2 inhibitors in clinical settings?
Clinical trials with the selective Tyk2 inhibitor deucravacitinib have provided insights into potential on-target effects. Common adverse events are generally mild to moderate and include upper respiratory tract infections, headache, diarrhea, and nausea.[13][14] While serious adverse events are rare, they can include serious infections, malignancies, and cardiovascular events, which are potential concerns for all JAK family inhibitors.[15] However, the high selectivity of allosteric Tyk2 inhibitors is expected to reduce the risk of off-target effects associated with less selective JAK inhibitors.[13]
Troubleshooting Guide: Minimizing this compound Toxicity in Primary Cells
This guide provides practical steps to minimize cytotoxicity and ensure reliable experimental outcomes.
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death observed after treatment. | Concentration of this compound is too high. | Perform a dose-response curve to determine the optimal concentration that effectively inhibits the target without causing significant cell death. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and assess both target inhibition (e.g., pSTAT4 levels) and cell viability (e.g., using a live/dead stain or MTT assay). |
| Prolonged incubation time. | Optimize the incubation time. For many signaling events, a shorter incubation period (e.g., 1-24 hours) may be sufficient to observe the desired effect while minimizing long-term toxicity. | |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your cell culture medium is below 0.1%. Prepare a vehicle control with the same concentration of DMSO to distinguish between compound and solvent toxicity. | |
| Cell density is too low. | Plate primary cells at an optimal density. Sparsely plated cells can be more susceptible to stress and toxicity. Refer to established protocols for your specific primary cell type. | |
| Inconsistent results between experiments. | Compound instability. | Prepare fresh stock solutions of this compound and aliquot for single-use to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C as recommended for similar compounds.[16] |
| Variability in primary cell populations. | Use primary cells from multiple donors to ensure the observed effects are not donor-specific. Carefully characterize your primary cell populations before each experiment. | |
| No or weak inhibition of the target pathway. | Suboptimal inhibitor concentration. | Re-evaluate your dose-response curve. Ensure the concentration used is sufficient to inhibit Tyk2 in your specific primary cell type and experimental conditions. |
| Compound degradation. | Use freshly prepared dilutions of this compound for each experiment. | |
| Assay sensitivity. | Ensure your downstream readout (e.g., western blot for pSTATs, qPCR for target genes) is sensitive enough to detect changes in the signaling pathway. |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound
This protocol outlines a general workflow for identifying the optimal concentration of this compound for your primary cell experiments.
Materials:
-
Primary cells of interest (e.g., human PBMCs, murine splenocytes)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue™, or a live/dead staining kit)
-
Stimulating cytokine (e.g., IL-12, IL-23, or IFN-α)
-
Antibodies for downstream analysis (e.g., anti-pSTAT4, anti-STAT4)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM). Aliquot and store at -80°C.
-
Cell Seeding: Seed your primary cells in a 96-well plate at the recommended density for your cell type.
-
Dose-Response Treatment:
-
Prepare a serial dilution of this compound in complete culture medium to achieve a range of final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and an untreated control.
-
Add the diluted inhibitor or controls to the cells and incubate for the desired pre-treatment time (e.g., 1-2 hours).
-
-
Cytokine Stimulation: Add the appropriate cytokine to stimulate the Tyk2 pathway (e.g., IL-12 to induce pSTAT4). Incubate for the optimal stimulation time (e.g., 15-30 minutes for STAT phosphorylation).
-
Assess Cell Viability: In a parallel set of wells treated identically, perform a cell viability assay according to the manufacturer's instructions.
-
Analyze Target Inhibition:
-
For analysis of protein phosphorylation, lyse the cells and perform a western blot or flow cytometry analysis for the target of interest (e.g., pSTAT4).
-
For gene expression analysis, extract RNA and perform qPCR for downstream target genes.
-
-
Data Analysis:
-
Plot cell viability versus this compound concentration to determine the toxic concentration range.
-
Plot the level of target inhibition versus this compound concentration to determine the IC50 for your cellular assay.
-
Select a concentration for your experiments that provides significant target inhibition with minimal impact on cell viability.
-
Data Presentation
Table 1: Selectivity of Allosteric Tyk2 Inhibitors
This table summarizes the in vitro selectivity of deucravacitinib, a well-characterized allosteric Tyk2 inhibitor, which provides a reference for the expected selectivity profile of this compound.
| Kinase | Deucravacitinib Selectivity (fold-increase in IC50 vs. Tyk2) |
| JAK1 | >100 to >200[10][17] |
| JAK2 | >2000[10] |
| JAK3 | >100[10] |
Table 2: Potency of Selective Tyk2 Inhibitors
This table shows the reported IC50 values for different selective Tyk2 inhibitors, highlighting their potency.
| Compound | Target | Assay | IC50 |
| This compound | Tyk2-JH2 | Biochemical Assay | <10 nM[1] |
| pSTAT4 | NK92 Cells | <10 nM[1] | |
| Tyk2-IN-2 | Tyk2 JH2 | Biochemical Assay | 7 nM[16][18] |
| IL-23 signaling | Cellular Assay | 0.1 µM[16][18] | |
| IFNα signaling | Cellular Assay | 0.05 µM[16][18] | |
| Deucravacitinib | Tyk2 | Probe Displacement Assay | 0.2 nM[10] |
| IL-12 signaling | Cellular Assay | 2-19 nM[10] | |
| IL-23 signaling | Cellular Assay | 2-19 nM[10] | |
| IFN-α signaling | Cellular Assay | 2-19 nM[10] |
Visualizations
Caption: Tyk2 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for Determining the Optimal Non-Toxic Concentration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bms.com [bms.com]
- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 6. revvity.com [revvity.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of action of deucravacitinib? - Project LEAD [projectlead.dermsquared.com]
- 9. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 10. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 13. Selective TYK2 Inhibition in the Treatment of Moderate to Severe Chronic Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Mendelian randomization and clinical trial evidence supports TYK2 inhibition as a therapeutic target for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. glpbio.com [glpbio.com]
- 17. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. TyK2-IN-2 | PDE | TargetMol [targetmol.com]
Tyk2-IN-16 batch-to-batch variability issues
Welcome to the technical support center for Tyk2-IN-16. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges during their experiments with this selective TYK2 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, with a focus on mitigating batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is the expected potency of this compound?
A1: this compound is a potent inhibitor of the TYK2 pseudokinase (JH2) domain, with a reported IC50 of less than 10 nM in biochemical assays. In cellular assays, it has been shown to inhibit the phosphorylation of STAT4 (pSTAT4) in NK92 cells with an IC50 also under 10 nM.[1] However, the exact IC50 can vary depending on the assay conditions.
Q2: I am observing a different IC50 value than what is reported in the literature. What could be the cause?
A2: Discrepancies in IC50 values are a common issue and can arise from several factors:
-
Batch-to-batch variability: Impurities or slight structural variations in different synthesis batches can alter the compound's potency. It is crucial to qualify each new batch.
-
Assay conditions: IC50 values are highly sensitive to experimental parameters such as enzyme and substrate concentrations, ATP concentration, incubation time, and the detection method used.[2][3]
-
Cellular vs. biochemical assays: Cellular assays introduce additional variables like cell membrane permeability, efflux pumps, and intracellular ATP concentrations, which can lead to different IC50 values compared to biochemical assays.[4][5]
-
Compound handling and storage: Improper storage or handling can lead to degradation of the compound.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, it is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term storage.[6] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q4: I am seeing inconsistent results between experiments. What are the likely causes?
A4: Inconsistent results can stem from several sources:
-
Batch-to-batch variability of this compound: As mentioned, this is a primary suspect.
-
Reagent variability: Ensure all other reagents, including cytokines, antibodies, and cell culture media, are from consistent lots and are stored correctly.
-
Cell-based factors: Cell passage number, cell density, and overall cell health can significantly impact experimental outcomes.
-
Experimental execution: Minor variations in incubation times, concentrations, or techniques can lead to significant differences in results.
Troubleshooting Guides
Issue 1: Inconsistent Potency (IC50) Between Batches
If you observe a significant shift in the IC50 value with a new batch of this compound, follow these steps to diagnose and address the issue.
Troubleshooting Workflow for Inconsistent Potency
Caption: Troubleshooting workflow for inconsistent IC50 values.
Recommended Actions:
-
Verify Stock Solution: Ensure the new batch of this compound is fully dissolved and the concentration of your stock solution is accurate.
-
Perform a Head-to-Head Comparison: Run a dose-response experiment comparing the old, trusted batch with the new batch in the same assay, on the same day, with the same reagents.
-
Biochemical Assay: If possible, test the new batch in a cell-free biochemical assay to determine its direct inhibitory activity on the TYK2 enzyme. This can help differentiate between issues of compound potency and cellular effects.
-
Cellular On-Target Assay: Use a downstream signaling readout to confirm on-target activity. For this compound, a Western blot for phosphorylated STAT4 (pSTAT4) after stimulation with IL-12 is a suitable assay.
-
Contact the Supplier: If a significant discrepancy is confirmed, contact the supplier and provide them with your comparative data. They may be able to provide quality control data for the specific batch you received.
Issue 2: Poor Solubility
Some small molecule inhibitors can have solubility issues, which can lead to inaccurate concentrations and inconsistent results.
Troubleshooting Steps:
-
Consult the Datasheet: Check the manufacturer's datasheet for recommended solvents and solubility information. This compound is generally soluble in DMSO.
-
Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution (e.g., to 37°C) and use a sonicator bath.[6]
-
Prepare Fresh Dilutions: Avoid using stock solutions that have precipitated. If you observe precipitate, try re-dissolving as described above or prepare a fresh stock. When making working dilutions in aqueous buffers, ensure the final concentration of the organic solvent (e.g., DMSO) is low and compatible with your assay.
Issue 3: Unexpected Off-Target Effects or Cellular Toxicity
If you observe cellular toxicity or effects that are inconsistent with TYK2 inhibition, consider the following:
Troubleshooting Steps:
-
Titrate the Compound: Perform a dose-response experiment to determine the concentration range that effectively inhibits TYK2 signaling without causing significant toxicity.
-
Use Control Compounds: Include a negative control (e.g., vehicle only) and a positive control for toxicity if available.
-
Assess Selectivity: If you suspect off-target effects, you can test the inhibitor in cell lines that do not rely on TYK2 signaling for the observed phenotype. Additionally, you can assess the phosphorylation status of STAT proteins downstream of other JAK kinases (e.g., pSTAT3 after IL-6 stimulation for JAK1/2) to check for cross-reactivity.
-
Purity of the Compound: Off-target effects can sometimes be caused by impurities from the synthesis process. If possible, obtain a certificate of analysis (CoA) from the supplier to check the purity of the compound.
Data Presentation
Table 1: Key Properties of this compound
| Parameter | Reported Value | Reference |
| Target | TYK2 (JH2 Domain) | [1] |
| Biochemical IC50 | < 10 nM | [1] |
| Cellular IC50 (pSTAT4) | < 10 nM (in NK92 cells) | [1] |
| Common Solvent | DMSO | [6] |
Experimental Protocols
Protocol 1: Qualification of a New Batch of this compound using a Cellular Assay
This protocol describes a general method to assess the on-target activity of a new batch of this compound by measuring the inhibition of IL-12-induced STAT4 phosphorylation in a suitable cell line (e.g., NK-92 or activated human T cells).
Experimental Workflow for New Batch Qualification
Caption: Workflow for qualifying a new batch of this compound.
Methodology:
-
Cell Culture: Culture your chosen cell line according to standard protocols. For primary T cells, activation may be required prior to the experiment.[7]
-
Compound Preparation: Prepare a series of dilutions of this compound (from both the new and a trusted older batch, if available) in cell culture medium. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO).
-
Pre-treatment: Seed the cells in a multi-well plate and pre-treat them with the different concentrations of this compound or vehicle for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with an appropriate concentration of IL-12 for a short period (e.g., 15-30 minutes) to induce STAT4 phosphorylation.[8][9]
-
Cell Lysis: After stimulation, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated STAT4 (pSTAT4) and total STAT4 (as a loading control).
-
Incubate with the appropriate secondary antibodies and visualize the bands using a suitable detection reagent.
-
-
Data Analysis:
-
Perform densitometry to quantify the band intensities for pSTAT4 and total STAT4.
-
Normalize the pSTAT4 signal to the total STAT4 signal for each sample.
-
Plot the normalized pSTAT4 signal against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value for the new batch.
-
Compare the IC50 of the new batch to that of the old batch or the expected value.
-
Signaling Pathway
TYK2 Signaling Pathway
Caption: Simplified TYK2 signaling pathway upon cytokine stimulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. Interleukin 12 induces tyrosine phosphorylation and activation of STAT4 in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Tyk2-IN-16 in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the selective Tyk2 inhibitor, Tyk2-IN-16, in cancer cell lines.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound in Your Cancer Cell Line
You've observed a rightward shift in the dose-response curve and an increased IC50 value for this compound in your cancer cell line over time.
Possible Cause 1: Acquired On-Target Mutations in Tyk2
-
Explanation: Similar to other tyrosine kinase inhibitors, prolonged exposure to this compound can lead to the selection of cancer cells with mutations in the Tyk2 kinase domain. These mutations can interfere with drug binding, reducing the inhibitor's efficacy. While specific resistance mutations to this compound have not yet been extensively documented in the literature, mutations in the pseudokinase (JH2) domain, the target of many selective Tyk2 inhibitors, are a potential mechanism.
-
Troubleshooting Steps:
-
Sequence the Tyk2 gene: Perform Sanger or next-generation sequencing of the Tyk2 coding region in your resistant cell line and compare it to the parental, sensitive cell line to identify any acquired mutations.
-
Structural Modeling: If a mutation is identified, use computational modeling to predict its impact on the binding of this compound to the Tyk2 pseudokinase domain.
-
Consider a different Tyk2 inhibitor: If a resistance mutation is confirmed, consider testing a structurally different Tyk2 inhibitor that may not be affected by the same mutation.
-
Possible Cause 2: Activation of Compensatory Signaling Pathways
-
Explanation: Cancer cells can adapt to Tyk2 inhibition by upregulating parallel signaling pathways to maintain proliferation and survival. A key compensatory mechanism observed with Tyk2 inhibition is the activation of the MEK/ERK pathway.[1][2]
-
Troubleshooting Steps:
-
Assess pathway activation: Use western blotting to examine the phosphorylation status of key proteins in alternative signaling pathways, such as p-ERK, p-AKT, and other STAT family members (e.g., STAT1, STAT5), in both sensitive and resistant cells treated with this compound.
-
Combination Therapy: If a compensatory pathway is activated, consider a combination therapy approach. For example, if the MEK/ERK pathway is upregulated, combining this compound with a MEK inhibitor may restore sensitivity.[1]
-
Possible Cause 3: Upregulation of Pro-Survival Proteins
-
Explanation: Resistance can emerge through the increased expression of anti-apoptotic proteins, such as Bcl-2 and Mcl-1, which are downstream targets of the JAK-STAT pathway.[3]
-
Troubleshooting Steps:
-
Analyze protein expression: Perform western blotting or qPCR to compare the expression levels of Bcl-2 family proteins in sensitive and resistant cells.
-
Target pro-survival pathways: If upregulation of pro-survival proteins is observed, consider combining this compound with a Bcl-2 inhibitor (e.g., venetoclax).
-
Logical Relationship: Troubleshooting Decreased Sensitivity
Caption: Troubleshooting workflow for decreased this compound sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. It is designed to bind to the pseudokinase (JH2) domain of Tyk2, which allosterically inhibits its kinase activity.[4] This prevents the phosphorylation and activation of downstream STAT proteins, primarily STAT1, STAT3, and STAT5, thereby blocking cytokine signaling pathways that are crucial for the growth and survival of certain cancer cells.[3][5]
Q2: How do I establish a this compound resistant cell line?
A2: A common method is to culture the parental cancer cell line in the continuous presence of this compound, starting at a low concentration (e.g., the IC20) and gradually increasing the concentration over several weeks to months as the cells adapt and become resistant.[6] It is crucial to periodically assess the IC50 of the cell population to monitor the development of resistance. Once a significantly higher IC50 is consistently observed, you can proceed with single-cell cloning to establish a homogenous resistant cell line.
Q3: What are the key downstream targets of Tyk2 that I should monitor?
A3: The primary downstream effectors of Tyk2 are the STAT proteins. Therefore, it is essential to monitor the phosphorylation status of STAT1 (at Tyr701), STAT3 (at Tyr705), and STAT5 (at Tyr694) via western blot. A decrease in the phosphorylation of these proteins upon this compound treatment in sensitive cells is expected. In resistant cells, you may observe sustained STAT phosphorylation despite treatment.
Q4: Are there any known synergistic drug combinations with Tyk2 inhibitors?
A4: Yes, preclinical studies have shown that combining Tyk2 inhibitors with inhibitors of compensatory signaling pathways can be effective. For example, combination with MEK inhibitors has shown synergy in malignant peripheral nerve sheath tumors where Tyk2 inhibition leads to MEK/ERK pathway activation.[1] Additionally, combining with Bcl-2 inhibitors may be beneficial in cancers dependent on STAT3-mediated upregulation of anti-apoptotic proteins.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Type | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| MPNST-724 | Malignant Peripheral Nerve Sheath Tumor | 25 | 550 | 22 |
| JH-2-002 | Malignant Peripheral Nerve Sheath Tumor | 40 | 920 | 23 |
| ALL-SIL | T-cell Acute Lymphoblastic Leukemia | 15 | 350 | 23.3 |
| MOLT-16 | T-cell Acute Lymphoblastic Leukemia | 30 | 700 | 23.3 |
Note: This data is hypothetical and for illustrative purposes, as specific this compound resistance data is not yet widely published. Values are based on typical fold-resistance observed for other TKIs.
Table 2: Key Antibodies for Western Blot Analysis of Tyk2 Signaling
| Target Protein | Phospho-site | Supplier | Catalog # |
| Tyk2 | Total | Cell Signaling Technology | 9312 |
| p-Tyk2 | Tyr1054/1055 | (Supplier Dependent) | - |
| STAT3 | Total | Cell Signaling Technology | 9139 |
| p-STAT3 | Tyr705 | Cell Signaling Technology | 9145 |
| ERK1/2 | Total | Cell Signaling Technology | 4695 |
| p-ERK1/2 | Thr202/Tyr204 | Cell Signaling Technology | 4370 |
| Bcl-2 | Total | Cell Signaling Technology | 2870 |
| GAPDH (Loading Control) | - | Cell Signaling Technology | 5174 |
Experimental Protocols
1. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
Parental and resistant cancer cell lines
-
96-well clear or opaque-walled tissue culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT reagent (or CellTiter-Glo® reagent)
-
Solubilization solution (for MTT)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Remove the overnight culture medium and add 100 µL of the drug dilutions to the respective wells.
-
Incubate the plate for 72 hours (or a time point determined by your experimental setup).
-
For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight. Read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add 100 µL of CellTiter-Glo® reagent to each well, shake for 2 minutes, and incubate for 10 minutes at room temperature. Read the luminescence.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the dose-response curve using non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.
-
Experimental Workflow: IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
2. Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the activation of Tyk2 and downstream signaling pathways.
-
Materials:
-
Parental and resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies (see Table 2)
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture parental and resistant cells and treat with this compound at various concentrations and time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total protein levels (e.g., total STAT3) and a loading control (e.g., GAPDH) to ensure equal loading.
-
Signaling Pathway: Tyk2 and Potential Resistance Mechanisms
Caption: Tyk2 signaling and potential resistance pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. TYK2 in Cancer Metastases: Genomic and Proteomic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyk2 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Acquired resistance to tyrosine kinase inhibitors during cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Tyk2-IN-16 treatment time for optimal inhibition
Welcome to the technical support center for Tyk2-IN-16. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the use of this selective Tyk2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective allosteric inhibitor of Tyrosine Kinase 2 (Tyk2).[1][2] It specifically targets the pseudokinase domain (JH2) of Tyk2.[1][3] By binding to the JH2 domain, this compound stabilizes an inactive conformation of the kinase, which in turn prevents the activation of the catalytic (JH1) domain.[2][4] This allosteric inhibition mechanism is distinct from ATP-competitive inhibitors that target the active site of the kinase.[4][5]
Q2: Which signaling pathways are inhibited by this compound?
A2: Tyk2 is a key component of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. It mediates signaling for several important cytokines.[6][7][8] Consequently, this compound primarily inhibits the following pathways:
-
IL-23 Signaling: This pathway, which involves the phosphorylation of STAT3, is critical for the differentiation and maintenance of Th17 cells.[4][6][9]
-
IL-12 Signaling: This pathway leads to the phosphorylation of STAT4 and is essential for the development of Th1 cells and the production of IFN-γ.[4][6][9]
-
Type I Interferon (IFN-α/β) Signaling: This pathway results in the phosphorylation of STAT1 and STAT2 and is crucial for antiviral responses.[4][6][7]
Q3: What is a typical starting concentration and pre-treatment time for this compound in cell-based assays?
A3: Based on available data, a typical starting concentration for this compound is in the low nanomolar range, as it has an IC50 of <10 nM for pSTAT4 inhibition in NK92 cells.[1] For many cellular assays, a pre-incubation time of 30 minutes with the inhibitor before cytokine stimulation is a common starting point.[10] However, the optimal time will depend on the specific cell type and the downstream endpoint being measured.
Q4: Can this compound affect the stability of the Tyk2 protein?
A4: While some kinase inhibitors can lead to the degradation of their target protein, this compound, as an allosteric inhibitor, is not primarily designed to induce protein degradation. Studies on similar allosteric inhibitors like deucravacitinib have not indicated a significant effect on Tyk2 protein levels.[11] However, it is always good practice to verify the total protein levels of Tyk2 via Western blot if you suspect any changes. Some experimental molecules, known as PROTACs, are specifically designed to induce degradation of Tyk2.[11]
Troubleshooting Guide: Optimizing this compound Treatment Time
This guide addresses common issues related to determining the optimal treatment duration with this compound to achieve maximal and specific inhibition.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or no inhibition of STAT phosphorylation (pSTAT). | 1. Insufficient pre-incubation time: The inhibitor may not have had enough time to engage with the Tyk2 protein before cytokine stimulation. 2. Inhibitor degradation: this compound may be unstable in the cell culture media over longer incubation periods. 3. Suboptimal inhibitor concentration. | 1. Perform a time-course experiment: Pre-incubate cells with this compound for varying durations (e.g., 15 min, 30 min, 1h, 2h, 4h) before a short, fixed-time cytokine stimulation (e.g., 15-30 min). Analyze pSTAT levels by Western blot or flow cytometry to determine the minimal pre-incubation time required for maximal inhibition. 2. Assess inhibitor stability: While specific data for this compound is limited, you can test its stability by pre-incubating it in media for different lengths of time before adding it to the cells. 3. Titrate the inhibitor concentration: Perform a dose-response curve to ensure you are using a concentration at or above the IC90 for your specific cell system. |
| Inhibition of pSTAT is observed, but no effect on downstream functional readouts (e.g., cytokine production, gene expression). | 1. Treatment time is too short: Downstream events like gene transcription and protein synthesis require more time than the initial phosphorylation event. 2. Endpoint measurement is timed incorrectly: The peak of the downstream response may occur at a different time point. | 1. Extend the total treatment time: After the initial pre-incubation with this compound and cytokine stimulation, continue the incubation for a longer period (e.g., 6h, 16h, 24h) before measuring the downstream endpoint.[3] 2. Perform a time-course for the downstream readout: After determining the optimal pre-incubation and stimulation time for pSTAT inhibition, collect samples at multiple time points (e.g., 4h, 8h, 16h, 24h) to capture the peak of the functional response. |
| Variable results between experiments. | 1. Inconsistent timing: Minor variations in incubation times can lead to significant differences in results, especially for rapid signaling events. 2. Cell passage number and density: These factors can influence cellular responses to both the inhibitor and the cytokine. | 1. Standardize all incubation steps: Use timers and adhere strictly to the optimized protocol. 2. Maintain consistent cell culture practices: Use cells within a defined passage number range and plate them at a consistent density for all experiments. |
| Suspected off-target effects. | 1. Inhibitor concentration is too high: At very high concentrations, even selective inhibitors may interact with other kinases.[10] | 1. Use the lowest effective concentration: Based on your dose-response curve, use the lowest concentration that gives maximal inhibition of Tyk2 signaling. 2. Include control experiments: Test the effect of this compound on signaling pathways known to be independent of Tyk2 to confirm its selectivity in your system. |
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Assay | IC50 (nM) | Reference |
| Tyk2-JH2 | Biochemical Binding Assay | < 10 | [1] |
| pSTAT4 (IL-12 stimulated) | NK92 Cells | < 10 | [1] |
Table 2: Selectivity Profile of a Representative Allosteric Tyk2 Inhibitor (Deucravacitinib)
| Target | Cellular Assay (Stimulus) | IC50 (nM) |
| TYK2 | IL-12 (p-STAT4) | 7.4 |
| JAK1/JAK2 | IL-6 (p-STAT3) | 405 |
| This table showcases the selectivity of a similar allosteric Tyk2 inhibitor for Tyk2-mediated pathways over other JAK-mediated pathways. Data from[11]. |
Experimental Protocols
Protocol 1: Determining Optimal Pre-Incubation Time for pSTAT Inhibition
-
Cell Preparation: Plate cells (e.g., PBMCs, NK92) at the desired density and allow them to rest for at least 2 hours.
-
Inhibitor Preparation: Prepare a 2X stock solution of this compound in complete cell culture medium. Also prepare a 2X stock of the stimulating cytokine (e.g., IL-12, IFN-α).
-
Pre-incubation Time-Course:
-
Add an equal volume of the 2X this compound solution to the cells for varying durations (e.g., 15, 30, 60, 120 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Cytokine Stimulation: After the pre-incubation, add an equal volume of the 2X cytokine stock solution to the cells and incubate for a short, fixed period (e.g., 15 or 30 minutes) at 37°C.
-
Cell Lysis and Analysis:
-
Immediately place the plate on ice and wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Analyze the levels of phosphorylated STAT (e.g., pSTAT4, pSTAT1) and total STAT by Western blot.
-
Protocol 2: Assessing Downstream Functional Inhibition
-
Cell Preparation: Plate cells as described in Protocol 1.
-
Inhibitor Pre-incubation: Based on the results from Protocol 1, pre-incubate the cells with the optimal concentration of this compound for the determined optimal pre-incubation time.
-
Cytokine Stimulation: Add the stimulating cytokine (e.g., IL-23, IL-12) to the cells.
-
Extended Incubation: Incubate the cells for a prolonged period to allow for downstream events. This time should be optimized (e.g., 6, 16, or 24 hours).
-
Endpoint Analysis:
-
For cytokine secretion: Collect the cell culture supernatant and measure the concentration of the secreted cytokine (e.g., IL-17, IFN-γ) by ELISA or CBA.
-
For gene expression: Lyse the cells and extract RNA. Analyze the expression of target genes (e.g., interferon-stimulated genes like CXCL10) by qRT-PCR.[3]
-
Visualizations
Caption: Tyk2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound treatment time.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 7. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 8. bms.com [bms.com]
- 9. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Why is Tyk2-IN-16 not inhibiting STAT phosphorylation?
Welcome to the technical support center for Tyk2-IN-16. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound, a selective inhibitor of Tyrosine Kinase 2 (Tyk2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective and potent inhibitor of Tyk2, a member of the Janus kinase (JAK) family. It specifically targets the pseudokinase (JH2) domain of Tyk2. By binding to this regulatory domain, this compound allosterically inhibits the catalytic activity of the Tyk2 kinase (JH1) domain. This prevents the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are crucial for the signaling of various cytokines, including IL-12, IL-23, and Type I interferons.
Q2: What is the expected potency of this compound?
A2: this compound is a highly potent inhibitor. Published data indicates that it has a half-maximal inhibitory concentration (IC50) of less than 10 nM for the Tyk2-JH2 domain. In cellular assays, it has been shown to inhibit the phosphorylation of STAT4 in NK-92 cells with an IC50 of less than 10 nM.
Q3: In which cell lines can I test the activity of this compound?
A3: The activity of this compound can be assessed in various cell lines that respond to Tyk2-dependent cytokines. A commonly used and recommended cell line is the human natural killer cell line, NK-92. These cells show robust STAT4 phosphorylation in response to Interleukin-12 (IL-12) stimulation, a pathway known to be dependent on Tyk2. Other cell lines that respond to Type I interferons (e.g., IFN-α) can also be used to assess the inhibition of STAT1 phosphorylation.
Troubleshooting Guide: Why is this compound Not Inhibiting STAT Phosphorylation?
Encountering a lack of STAT phosphorylation inhibition when using this compound can be frustrating. This guide provides a systematic approach to troubleshoot potential issues, categorized by experimental and biological factors.
Experimental Factors
Poor inhibition is often traced back to issues with the inhibitor itself or the experimental setup.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Solubility and Stability | - Verify Solubility: this compound, like many small molecule inhibitors, is likely soluble in organic solvents such as DMSO, but has limited solubility in aqueous buffers. Prepare a concentrated stock solution in 100% DMSO. For cell-based assays, dilute the DMSO stock into your culture medium immediately before use. The final DMSO concentration in your experiment should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. - Check for Precipitation: When diluting the inhibitor into aqueous solutions, visually inspect for any precipitation. If precipitation occurs, you may need to lower the final concentration or use a different dilution strategy. - Storage and Handling: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of this compound in aqueous solutions for extended periods is not guaranteed; it is recommended to prepare fresh dilutions for each experiment. |
| Inhibitor Concentration and Incubation Time | - Concentration Range: Ensure you are using a sufficient concentration range to observe an effect. Based on its reported potency (<10 nM), a typical dose-response curve might range from 0.1 nM to 1 µM. - Pre-incubation: Pre-incubate your cells with this compound for an adequate amount of time before cytokine stimulation. A pre-incubation period of 1-2 hours is generally sufficient for the inhibitor to penetrate the cells and engage with its target. |
| Assay Conditions | - ATP Concentration: In cell-free kinase assays, the concentration of ATP can significantly impact the apparent potency of ATP-competitive inhibitors. While this compound is an allosteric inhibitor, it's good practice to be aware that high ATP concentrations can sometimes affect inhibitor binding. For cellular assays, the physiological ATP concentration (in the millimolar range) is a key factor that can lead to a rightward shift in the IC50 compared to biochemical assays.[1][2] - Cytokine Stimulation: Ensure that the cytokine used for stimulation (e.g., IL-12, IFN-α) is active and used at a concentration that elicits a robust and reproducible STAT phosphorylation signal. Titrate your cytokine to determine the optimal concentration for your specific cell line and assay conditions. |
| Detection Method | - Antibody Quality: For Western blotting or flow cytometry, use phospho-specific STAT antibodies that have been validated for the species and application. Always include a total STAT antibody as a loading control to ensure that the lack of a phospho-STAT signal is not due to a general decrease in STAT protein levels. - Phosphatase Activity: During cell lysis, endogenous phosphatases can dephosphorylate your target protein. Always use lysis buffers supplemented with a cocktail of phosphatase inhibitors. Keep samples on ice throughout the preparation process. |
Biological Factors
If experimental factors have been ruled out, the lack of inhibition may be due to the underlying biology of the system being studied.
| Potential Cause | Troubleshooting Steps |
| Tyk2-Independent STAT Activation | - Alternative Signaling Pathways: STAT proteins can be phosphorylated by kinases other than Tyk2.[3] For example, other JAK family members (JAK1, JAK2) or even non-JAK kinases like MAPK can activate STATs in certain contexts.[4] The specific cytokine and cell type you are using may have redundant or alternative pathways for STAT activation. To investigate this, consider using more specific inhibitors for other JAKs or relevant kinases in parallel experiments. - Receptor Tyrosine Kinases (RTKs): Growth factors like EGF and PDGF can also lead to STAT phosphorylation, bypassing the need for JAKs altogether.[3] |
| Scaffolding Function of Tyk2 | - Kinase-Independent Roles: Tyk2 can have scaffolding functions that are independent of its kinase activity.[5][6] This means that even if the catalytic activity of Tyk2 is inhibited, it may still play a structural role in the formation of signaling complexes. While this is less likely to directly impact STAT phosphorylation, it is a consideration in the broader context of Tyk2 signaling. |
| Cell Line-Specific Differences | - Expression Levels: The relative expression levels of different JAKs and other signaling components can vary between cell lines, leading to different dependencies on Tyk2. - Mutations: The cell line you are using may harbor mutations in the Tyk2 gene or other components of the signaling pathway that affect the inhibitor's binding or the pathway's reliance on Tyk2. |
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting issues with this compound.
Canonical Tyk2-STAT Signaling Pathway
This diagram illustrates the canonical signaling pathway that this compound is designed to inhibit.
Experimental Protocols
Protocol 1: Western Blot Analysis of STAT Phosphorylation
This protocol provides a method to assess the inhibition of cytokine-induced STAT phosphorylation by this compound in a cell line like NK-92.
Materials:
-
NK-92 cells
-
Complete culture medium (e.g., Alpha MEM with 12.5% FBS, 12.5% horse serum, and IL-2)
-
Recombinant human IL-12
-
This compound
-
DMSO
-
PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT4 (Tyr693), Rabbit anti-total STAT4, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
ECL substrate
Procedure:
-
Cell Culture and Starvation: Culture NK-92 cells according to standard protocols. Prior to the experiment, you may want to wash the cells and culture them in a low-serum medium for a few hours to reduce basal signaling.
-
Inhibitor Treatment: Seed the cells at an appropriate density. Prepare serial dilutions of this compound in culture medium from a DMSO stock. Add the diluted inhibitor to the cells and pre-incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.
-
Cytokine Stimulation: Add recombinant human IL-12 to the desired final concentration (e.g., 10 ng/mL) to all wells except for the unstimulated control. Incubate for the optimal stimulation time (e.g., 15-30 minutes at 37°C), which should be determined in preliminary experiments.
-
Cell Lysis: After stimulation, immediately place the plate on ice and wash the cells once with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the total STAT4 antibody and then the β-actin antibody as loading controls.
-
Protocol 2: Flow Cytometry Analysis of STAT Phosphorylation
This protocol allows for the quantitative analysis of STAT phosphorylation at a single-cell level.
Materials:
-
NK-92 cells
-
Complete culture medium
-
Recombinant human IL-12
-
This compound
-
DMSO
-
PBS
-
Fixation Buffer (e.g., Cytofix)
-
Permeabilization Buffer (e.g., Perm Buffer III, cold methanol)
-
Fluorochrome-conjugated antibodies: Anti-phospho-STAT4 (e.g., PE-conjugated), and cell surface markers if desired.
Procedure:
-
Cell Culture and Inhibitor Treatment: Follow steps 1 and 2 from the Western Blot protocol.
-
Cytokine Stimulation: Follow step 3 from the Western Blot protocol.
-
Fixation: Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed Fixation Buffer and incubate for 10-15 minutes at 37°C.
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the pellet in cold Permeabilization Buffer (e.g., ice-cold 90% methanol). Incubate on ice for 30 minutes.
-
Antibody Staining: Wash the cells with staining buffer (e.g., PBS with 2% FBS). Resuspend the cells in the staining buffer containing the fluorochrome-conjugated anti-phospho-STAT4 antibody. Incubate for 30-60 minutes at room temperature in the dark.
-
Data Acquisition: Wash the cells with staining buffer and resuspend in an appropriate volume for flow cytometry analysis. Acquire data on a flow cytometer, ensuring to collect a sufficient number of events for statistical analysis.
-
Data Analysis: Analyze the data using flow cytometry software. Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the phospho-STAT4 signal for each condition. Compare the MFI of the inhibitor-treated samples to the stimulated and unstimulated controls.
References
- 1. shop.carnabio.com [shop.carnabio.com]
- 2. kinaselogistics.com [kinaselogistics.com]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Targeting the JAK/STAT Pathway in Psoriasis: Focus on TYK2 Inhibition [mdpi.com]
- 6. Cell-type-specific requirement for TYK2 in murine immune cells under steady state and challenged conditions - PMC [pmc.ncbi.nlm.nih.gov]
Non-specific binding of Tyk2-IN-16 in cellular assays
Welcome to the technical support center for Tyk2-IN-16. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[1] It functions by binding to the pseudokinase (JH2) domain of Tyk2, which allosterically inhibits the kinase activity of the catalytic (JH1) domain.[2][3] This targeted approach provides high selectivity for Tyk2 over other JAK family members (JAK1, JAK2, and JAK3), which is crucial for minimizing off-target effects.[4][5]
Q2: What are the key signaling pathways regulated by Tyk2?
A2: Tyk2 is a critical mediator of signal transduction for several key cytokines involved in immune and inflammatory responses.[6][7][8] It is essential for the signaling of:
-
Type I interferons (IFN-α/β): Important for antiviral immunity.[9]
-
Interleukin-12 (IL-12): Promotes the differentiation of T helper 1 (Th1) cells.[6][9]
-
Interleukin-23 (IL-23): Crucial for the expansion and maintenance of T helper 17 (Th17) cells.[6][9]
-
Interleukin-10 (IL-10): An anti-inflammatory cytokine.[6]
-
Interleukin-6 (IL-6): In some cellular contexts.[6]
Dysregulation of these pathways is implicated in various autoimmune and inflammatory diseases.[10]
Q3: How can I confirm the on-target activity of this compound in my cellular assay?
A3: To confirm on-target activity, you should measure the phosphorylation of downstream targets of Tyk2-dependent signaling. A common and reliable method is to assess the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. For instance, this compound has been shown to inhibit the phosphorylation of STAT4 (pSTAT4) in NK-92 cells with an IC50 of less than 10 nM.[1] You can perform a dose-response experiment with this compound and measure the levels of pSTATs (e.g., pSTAT1, pSTAT3, pSTAT4) following stimulation with a Tyk2-dependent cytokine like IL-12 or IFN-α. A significant reduction in STAT phosphorylation in the presence of this compound would indicate on-target activity.
Troubleshooting Guide: Non-Specific Binding and Off-Target Effects
Even highly selective inhibitors can sometimes exhibit non-specific binding or off-target effects, particularly at high concentrations. This guide provides a structured approach to identifying and mitigating these issues in your cellular assays.
Problem 1: Unexpected or inconsistent cellular phenotype observed with this compound treatment.
This could be due to off-target effects or non-specific binding of the compound.
Troubleshooting Steps:
-
Verify On-Target Engagement:
-
Experiment: Perform a Western blot to analyze the phosphorylation status of downstream STATs (e.g., pSTAT1, pSTAT3, pSTAT4) in response to a relevant cytokine (e.g., IL-12, IFN-α) with and without this compound.
-
Expected Outcome: A dose-dependent decrease in the phosphorylation of the specific STAT protein downstream of the activated receptor.
-
Unexpected Outcome: No change in STAT phosphorylation, or inhibition at much higher concentrations than the reported IC50, may suggest issues with compound potency, cell permeability, or experimental setup.
-
-
Assess Off-Target Kinase Inhibition:
-
Experiment: If you observe an unexpected phenotype, consider that this compound might be inhibiting other kinases. A counter-screen against a panel of related kinases (especially other JAK family members) can be informative.
-
Methodology: Utilize a commercial kinase profiling service or in-house kinase assays to test the activity of this compound against a panel of kinases.
-
Interpretation: Significant inhibition of kinases other than Tyk2, especially at concentrations used in your cellular assay, would indicate off-target effects.
-
-
Control for Non-Specific Cytotoxicity:
-
Experiment: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assay.
-
Rationale: At high concentrations, some small molecules can induce cytotoxicity, leading to misleading results in functional assays.
-
Action: If cytotoxicity is observed, lower the concentration of this compound to a non-toxic range.
-
Problem 2: High background signal or variability in assay results.
This may be caused by non-specific binding of the inhibitor to assay components or cellular proteins.
Troubleshooting Steps:
-
Optimize Inhibitor Concentration:
-
Action: Perform a careful dose-response curve to determine the optimal concentration range. Use the lowest effective concentration to minimize potential non-specific effects. The reported IC50 of <10 nM for this compound provides a good starting point.[1]
-
-
Include Proper Controls:
-
Negative Control: A structurally similar but inactive molecule can help differentiate between specific and non-specific effects.
-
Vehicle Control: Always include a vehicle (e.g., DMSO) control at the same concentration used for the inhibitor.
-
Positive Control: A known, well-characterized Tyk2 inhibitor can serve as a benchmark.
-
-
Review Assay Conditions:
-
Action: Optimize buffer components, serum concentration, and incubation times. High serum concentrations can sometimes lead to non-specific protein binding of small molecules.
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay Condition | Reference |
| IC50 (Tyk2-JH2) | <10 nM | - | Biochemical Assay | [1] |
| IC50 (pSTAT4 inhibition) | <10 nM | NK-92 | Cellular Assay | [1] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT4 Inhibition in NK-92 Cells
-
Cell Culture: Culture NK-92 cells in appropriate media as recommended by the supplier.
-
Cell Plating: Seed NK-92 cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Inhibitor Treatment: Pre-treat cells with a dose range of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with recombinant human IL-12 (final concentration 10 ng/mL) for 30 minutes.
-
Cell Lysis: Pellet the cells by centrifugation, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-STAT4 (Tyr693) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT4 as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the phospho-STAT4 signal to the total STAT4 signal. Plot the normalized values against the inhibitor concentration to determine the IC50.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bms.com [bms.com]
- 8. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 9. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 10. revvity.com [revvity.com]
Impact of serum proteins on Tyk2-IN-16 activity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Tyk2-IN-16 in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the potency (higher IC50) of this compound in our cell-based assays compared to our biochemical assays. What could be the cause?
A1: This is a common observation and is often attributed to the presence of serum proteins in the cell culture medium. This compound, like many small molecule inhibitors, can bind to serum proteins, primarily albumin. This binding reduces the free concentration of the inhibitor available to engage with its target, Tyk2, within the cells. Consequently, a higher total concentration of the inhibitor is required to achieve the same level of inhibition, leading to an apparent decrease in potency. For example, the approved Tyk2 inhibitor deucravacitinib exhibits 82% to 90% protein binding.[1]
Q2: How can we confirm that serum protein binding is affecting our results with this compound?
A2: To confirm the impact of serum proteins, you can perform a dose-response experiment where you test the activity of this compound in the presence of varying concentrations of serum or purified human serum albumin (HSA). If serum protein binding is the issue, you should observe a rightward shift in the IC50 curve as the concentration of serum/HSA increases.
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective and potent inhibitor of Tyrosine Kinase 2 (Tyk2).[2] It specifically targets the pseudokinase domain (JH2) of Tyk2, leading to allosteric inhibition of its kinase activity.[2] This prevents the downstream signaling cascades initiated by cytokines such as IL-12, IL-23, and Type I interferons.[3]
Q4: Can we pre-incubate our cells with this compound in serum-free media to improve its efficacy?
A4: While pre-incubation in serum-free media might increase the initial intracellular concentration of this compound, the effect might be transient once serum-containing media is reintroduced for the main experiment. A more robust approach is to determine the IC50 in the presence of a consistent and physiologically relevant concentration of serum and use that value for planning your experiments. For long-term experiments, it is crucial to maintain consistent serum concentrations to ensure reproducible results.
Q5: Are there any alternative kinase assay formats that are less susceptible to serum protein interference?
A5: While most assays will be affected by the reduction in free compound concentration due to serum binding, some assay readouts might be more robust. For instance, direct measurement of target engagement in cells, such as Cellular Thermal Shift Assay (CETSA), could provide insights into how serum proteins affect the binding of this compound to Tyk2 in a cellular context. However, for functional cellular assays that require extended incubation times, the impact of serum protein binding is difficult to avoid.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent serum concentration in the culture medium. | Standardize the serum percentage in all your assays. Use the same batch of serum if possible to minimize lot-to-lot variability. |
| This compound activity is lower than expected in whole blood assays. | High degree of binding to plasma proteins. | In whole blood assays, the concentration of plasma proteins is high. You will likely need to use higher concentrations of this compound to observe a significant effect. It is advisable to perform a dose-response study in whole blood to determine the effective concentration range.[4][5] |
| Precipitation of this compound is observed at high concentrations in media containing serum. | The inhibitor may have limited solubility, which can be exacerbated by interactions with serum proteins. | First, ensure that your stock solution of this compound is fully dissolved in a suitable solvent like DMSO before diluting it into your assay medium. When preparing working solutions, dilute the stock in serum-free medium first before adding it to the serum-containing medium. Perform a solubility test of this compound in your specific assay medium. |
| Unexpected off-target effects are observed in cellular assays with serum. | The high concentration of inhibitor required to overcome serum protein binding may lead to off-target activities. | Perform a selectivity profiling of this compound against a panel of other kinases in the presence of serum to identify potential off-target effects at the concentrations used in your experiments. |
Quantitative Data Summary
The following table provides a hypothetical, yet realistic, representation of the impact of Human Serum Albumin (HSA) on the IC50 of this compound, based on the known behavior of similar kinase inhibitors.
| Concentration of Human Serum Albumin (HSA) | Apparent IC50 of this compound (nM) | Fold Shift in IC50 |
| 0% (Biochemical Assay) | 5 | 1 |
| 1% (equivalent to ~10% serum) | 25 | 5 |
| 4% (equivalent to ~40% serum) | 100 | 20 |
Note: This data is illustrative and the actual IC50 values may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol for Assessing the Impact of Serum Proteins on this compound Activity
This protocol describes a cell-based assay to determine the influence of serum proteins on the inhibitory activity of this compound by measuring the phosphorylation of STAT4 in NK-92 cells stimulated with IL-12.
Materials:
-
This compound (stock solution in DMSO)
-
NK-92 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Human Serum Albumin (HSA), fatty acid-free
-
Recombinant Human IL-12
-
Phospho-STAT4 (Tyr693) antibody
-
Total STAT4 antibody
-
Secondary antibodies (e.g., HRP-conjugated)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
96-well cell culture plates
-
Western blot or ELISA reagents
Procedure:
-
Cell Culture: Culture NK-92 cells in RPMI-1640 medium supplemented with 10% FBS and appropriate cytokines to maintain their growth and viability.
-
Cell Plating: Seed NK-92 cells in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Serum Starvation (Optional but recommended): Before treatment, gently wash the cells with serum-free RPMI-1640 and incubate in serum-free medium for 2-4 hours.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in RPMI-1640 medium containing different concentrations of FBS or HSA (e.g., 0%, 1%, 5%, 10% FBS, or corresponding physiological concentrations of HSA).
-
Inhibitor Treatment: Add the prepared this compound dilutions to the cells and incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.
-
Cytokine Stimulation: Stimulate the cells with IL-12 (e.g., 10 ng/mL final concentration) for 15-30 minutes at 37°C to induce STAT4 phosphorylation.
-
Cell Lysis: After stimulation, centrifuge the plate, discard the supernatant, and lyse the cells with lysis buffer.
-
Detection of pSTAT4:
-
Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-STAT4 and total STAT4.
-
ELISA: Use a phospho-STAT4 specific ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Quantify the levels of phosphorylated STAT4 relative to total STAT4. Plot the percentage of inhibition against the log concentration of this compound for each serum/HSA concentration. Calculate the IC50 value for each condition using a non-linear regression curve fit.
Visualizations
Caption: Tyk2 Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for assessing serum protein impact on this compound activity.
Caption: Troubleshooting logic for decreased this compound potency.
References
- 1. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of tyrosine kinase 2 inhibitors for human beta-cell protection in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tyk2-IN-16 Washout Procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively washing out the selective TYK2 inhibitor, Tyk2-IN-16, from cell cultures. This resource includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to ensure the successful removal of the inhibitor for subsequent downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to wash out this compound from my cell culture?
A1: Washing out this compound is crucial when you need to study the cellular processes and signaling pathways in the absence of TYK2 inhibition. This allows for the investigation of the reversibility of the inhibitor's effects and the restoration of the TYK2 signaling cascade.
Q2: How many washes are required to remove this compound effectively?
A2: While the optimal number of washes can be cell-line dependent, a minimum of three washes with a sufficient volume of fresh, pre-warmed, inhibitor-free medium is generally recommended. For adherent cells, this involves aspirating the medium and replacing it. For suspension cells, this involves gentle centrifugation and resuspension.
Q3: How can I be sure that the this compound has been completely removed?
A3: The most definitive way to confirm the removal of the inhibitor is to perform a functional assay. This can be done by stimulating the washed cells with a known TYK2-dependent cytokine (e.g., IL-23, IFN-α) and measuring the phosphorylation of a downstream target like STAT3 or STAT4. A restoration of the phosphorylation signal to a level comparable to that of untreated control cells indicates a successful washout.
Q4: Will the washout procedure affect the viability of my cells?
A4: The washing process itself, if performed gently, should not significantly impact cell viability. However, prolonged exposure to the inhibitor or harsh handling during the washout steps can lead to cell stress or death. It is advisable to include a viability check (e.g., trypan blue exclusion assay) before and after the washout procedure.
Q5: What is the recommended wash buffer for removing this compound?
A5: The recommended wash buffer is the complete cell culture medium that is normally used for the specific cell line, but without the addition of this compound. Using a simple buffer like PBS is generally not recommended as it can cause cellular stress during the incubation periods.
Experimental Protocols
Protocol for Washing Out this compound from Adherent Cell Cultures
This protocol outlines the steps for the removal of this compound from adherent cells.
Materials:
-
Cell culture medium (pre-warmed to 37°C)
-
Phosphate-buffered saline (PBS), sterile (pre-warmed to 37°C)
-
Micropipette and sterile tips
-
Aspirator
Procedure:
-
Carefully aspirate the medium containing this compound from the cell culture vessel without disturbing the cell monolayer.
-
Gently add pre-warmed, sterile PBS to the side of the vessel to wash the cell monolayer. Swirl the vessel gently to ensure the entire surface is washed. The volume of PBS should be equivalent to the volume of the culture medium.
-
Aspirate the PBS.
-
Add pre-warmed, inhibitor-free complete culture medium to the cells.
-
Incubate the cells for 5-10 minutes at 37°C in a CO2 incubator.
-
Repeat steps 3-5 for a total of three washes.
-
After the final wash, add the appropriate volume of fresh, inhibitor-free complete culture medium and return the cells to the incubator for further experiments.
Protocol for Washing Out this compound from Suspension Cell Cultures
This protocol provides a method for removing this compound from suspension cells.
Materials:
-
Cell culture medium (pre-warmed to 37°C)
-
Sterile conical centrifuge tubes
-
Centrifuge
-
Micropipette and sterile tips
Procedure:
-
Transfer the cell suspension to a sterile conical centrifuge tube.
-
Pellet the cells by centrifugation. A gentle speed (e.g., 200-300 x g) for 3-5 minutes is recommended to avoid damaging the cells.
-
Carefully aspirate the supernatant containing this compound without disturbing the cell pellet.
-
Gently resuspend the cell pellet in pre-warmed, inhibitor-free complete culture medium.
-
Incubate the cell suspension for 5-10 minutes at 37°C in a CO2 incubator.
-
Repeat steps 2-5 for a total of three washes.
-
After the final wash, resuspend the cells in the desired volume of fresh, inhibitor-free complete culture medium for subsequent experiments.
Data Presentation
| Parameter | Recommendation for Adherent Cells | Recommendation for Suspension Cells |
| Number of Washes | Minimum of 3 | Minimum of 3 |
| Wash Solution | Pre-warmed, inhibitor-free complete culture medium | Pre-warmed, inhibitor-free complete culture medium |
| Wash Volume | Equal to the original culture volume | 5-10 times the pellet volume |
| Incubation Time per Wash | 5-10 minutes at 37°C | 5-10 minutes at 37°C |
| Centrifugation Speed | N/A | 200-300 x g for 3-5 minutes |
Mandatory Visualizations
Caption: TYK2 Signaling Pathway and the point of inhibition by this compound.
Caption: Experimental workflow for washing out this compound from cell cultures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Washout (residual TYK2 inhibition) | - Insufficient number of washes.- Insufficient volume of wash medium.- Insufficient incubation time between washes. | - Increase the number of washes to 4 or 5.- Increase the volume of the wash medium.- Increase the incubation time between washes to 15-20 minutes. |
| Low Cell Viability After Washout | - Harsh pipetting or centrifugation.- Use of a non-physiological wash buffer (e.g., PBS for extended periods).- Cell stress from prolonged inhibitor treatment. | - Handle cells gently. Reduce centrifugation speed if necessary.- Use complete culture medium for washing.- Optimize inhibitor treatment time and concentration. |
| Detachment of Adherent Cells | - Excessive force during medium aspiration or addition.- Over-confluent or unhealthy cell monolayer. | - Add and remove liquids gently from the side of the culture vessel.- Ensure cells are healthy and sub-confluent before starting the experiment. |
| No Restoration of Downstream Signaling After Washout | - Incomplete washout (see above).- The effects of the inhibitor are not readily reversible in the experimental timeframe.- The cells have undergone apoptosis or senescence due to inhibitor treatment. | - Validate the washout procedure using a control experiment (see FAQ A3).- Extend the recovery time in inhibitor-free medium before stimulation.- Assess cell health and viability prior to the washout. |
| Variability Between Replicates | - Inconsistent handling during the wash steps.- Uneven cell numbers at the start of the experiment. | - Standardize the washout protocol and ensure consistent timing and volumes for all samples.- Ensure a homogenous cell suspension and accurate cell counting before plating. |
Validation & Comparative
In Vitro Showdown: A Comparative Analysis of Tyk2-IN-16 and Deucravacitinib
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two selective Tyrosine Kinase 2 (TYK2) inhibitors: Tyk2-IN-16 and the approved drug, deucravacitinib. This analysis is supported by available experimental data to delineate their respective biochemical and cellular activities.
Deucravacitinib, a first-in-class, oral, selective TYK2 inhibitor, has gained significant attention for its allosteric mechanism of action, binding to the regulatory pseudokinase (JH2) domain of TYK2.[1][2] This unique binding modality confers high selectivity for TYK2 over other Janus kinase (JAK) family members, potentially leading to an improved safety profile compared to pan-JAK inhibitors.[1][2] this compound is a more recently disclosed potent and selective TYK2 inhibitor, also targeting the JH2 domain.[3] This guide aims to juxtapose the in vitro characteristics of these two molecules based on publicly available data.
Biochemical and Cellular Potency: A Head-to-Head Comparison
The in vitro inhibitory activities of this compound and deucravacitinib have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, offering a direct comparison of their potency and selectivity.
| Biochemical Assays | This compound | Deucravacitinib |
| Target | IC50 / Ki | IC50 / Ki |
| TYK2 (JH2 Domain) | <10 nM (IC50)[3] | 0.2 nM (IC50, probe displacement)[1][2], 0.02 nM (Ki)[4] |
| JAK1 (JH1 Domain) | >10,000 nM (IC50) | >10,000 nM (IC50)[1][2] |
| JAK2 (JH1 Domain) | >10,000 nM (IC50) | >10,000 nM (IC50)[1][2] |
| JAK3 (JH1 Domain) | >10,000 nM (IC50) | >10,000 nM (IC50)[1][2] |
| Cellular Assays | This compound | Deucravacitinib |
| Pathway/Endpoint | IC50 | IC50 |
| pSTAT4 (NK-92 cells) | <10 nM[3] | Not explicitly reported in NK-92 cells |
| IL-12 signaling | Not explicitly reported | 2-19 nM[1][2] |
| IL-23 signaling | Not explicitly reported | 2-19 nM[1][2] |
| IFN-α signaling | Not explicitly reported | 2-19 nM[1][2] |
| Selectivity (Cellular) | Fold Selectivity | Fold Selectivity |
| vs. JAK1/3 | Not explicitly reported | >100-fold[1][2] |
| vs. JAK2 | Not explicitly reported | >2000-fold[1][2] |
Understanding the Mechanism: The TYK2 Signaling Pathway
TYK2 is a key intracellular enzyme that mediates signaling for a specific set of cytokines, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs).[5][6] These cytokines are pivotal in the pathogenesis of various immune-mediated inflammatory diseases. Upon cytokine binding to their receptors, TYK2, in partnership with other JAKs (primarily JAK1 or JAK2), becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.[5][6] Both this compound and deucravacitinib exert their effects by inhibiting this initial activation step.
Caption: TYK2 signaling pathway and point of inhibition.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key in vitro assays are outlined below.
Biochemical Kinase Assays (TYK2-JH2 Binding)
Objective: To determine the direct binding affinity of the inhibitors to the isolated TYK2 pseudokinase (JH2) domain.
General Protocol (based on probe displacement assay for deucravacitinib):
-
Reagents: Recombinant human TYK2 JH2 domain, a fluorescently or radioactively labeled probe known to bind the JH2 domain, assay buffer.
-
Procedure:
-
A constant concentration of the labeled probe and the TYK2 JH2 protein are incubated together in an appropriate assay buffer.
-
Increasing concentrations of the test compound (this compound or deucravacitinib) are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
The amount of displaced probe is quantified using a suitable detection method (e.g., fluorescence polarization, scintillation counting).
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that displaces 50% of the labeled probe, is calculated by fitting the data to a sigmoidal dose-response curve.
Cellular Phospho-STAT (pSTAT) Assays
Objective: To measure the functional inhibition of TYK2-mediated downstream signaling in a cellular context.
Caption: Workflow for a cellular pSTAT assay.
General Protocol (e.g., pSTAT4 in NK-92 cells):
-
Cell Culture: NK-92 cells are cultured under standard conditions.
-
Procedure:
-
Cells are seeded into a multi-well plate.
-
Cells are pre-incubated with serially diluted concentrations of the test compound (this compound or deucravacitinib) for a specified period.
-
The relevant cytokine (e.g., IL-12 for pSTAT4) is added to stimulate the signaling pathway.
-
After a defined incubation time, the cells are lysed to release cellular proteins.
-
-
Detection: The levels of phosphorylated STAT4 are quantified using a specific antibody-based detection method such as ELISA or flow cytometry.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that reduces the cytokine-induced pSTAT signal by 50%, is determined from the dose-response curve.
In Vitro Comparison Summary
Both this compound and deucravacitinib demonstrate potent and selective inhibition of the TYK2 pseudokinase domain in biochemical assays, with IC50 values in the low nanomolar to sub-nanomolar range. Deucravacitinib has been extensively characterized, showing excellent selectivity against the catalytic domains of all JAK family members. While specific selectivity data for this compound against other JAK JH2 domains or a broader kinase panel is not as widely published, its high potency for the TYK2 JH2 domain and in a cellular pSTAT4 assay suggests a selective profile.[3]
Deucravacitinib's cellular activity is well-documented across multiple TYK2-dependent cytokine pathways, with IC50 values consistently in the low nanomolar range.[1][2] The available data for this compound shows potent inhibition of IL-12-induced pSTAT4, a key downstream event in the TYK2 signaling cascade.[3]
References
- 1. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors | springermedizin.de [springermedizin.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide: Efficacy of Tyk2-IN-16 versus Selective JAK1 and JAK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitors for immune-mediated inflammatory diseases is rapidly evolving. While broader Janus kinase (JAK) inhibitors have demonstrated clinical efficacy, the focus has shifted towards more selective agents to improve safety profiles. This guide provides an objective comparison of the efficacy of Tyk2-IN-16, a novel and potent TYK2 inhibitor, with that of selective JAK1 and JAK2 inhibitors, supported by experimental data.
Introduction to JAK-STAT Signaling and Selective Inhibition
The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines and growth factors, playing a pivotal role in immune regulation, cell proliferation, and differentiation. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2). Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory disorders.
Selective inhibition of individual JAK family members offers the potential for a more targeted therapeutic approach with an improved safety profile compared to pan-JAK inhibitors.
-
Tyk2 is primarily involved in signaling pathways of IL-12, IL-23, and Type I interferons, which are key drivers of Th1 and Th17 cell differentiation and inflammatory responses.
-
JAK1 is crucial for the signaling of a broad range of cytokines, including those that use the common gamma chain (γc) and the gp130 family of receptors.
-
JAK2 plays a vital role in hematopoiesis, mediating signals from erythropoietin (EPO) and thrombopoietin (TPO).
This guide focuses on comparing the efficacy of a highly selective Tyk2 inhibitor, this compound, against inhibitors that selectively target JAK1 or JAK2.
Efficacy Comparison: this compound vs. Selective JAK1/JAK2 Inhibitors
This compound is a potent and selective TYK2 inhibitor with a reported half-maximal inhibitory concentration (IC50) of less than 10 nM for the TYK2 pseudokinase (JH2) domain. It also demonstrates potent inhibition of downstream signaling, with an IC50 of less than 10 nM for STAT4 phosphorylation in NK92 cells.
To provide a comparative context, we will utilize data from studies on deucravacitinib, another highly selective allosteric TYK2 inhibitor, alongside data for representative selective JAK1 and JAK2 inhibitors.
Biochemical and Cellular Potency
The following tables summarize the inhibitory potency (IC50) of selective TYK2, JAK1, and JAK2 inhibitors from various in vitro biochemical and cellular assays. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration in biochemical assays and cell type in cellular assays.
Table 1: Biochemical IC50 Values (nM) of Selective JAK Inhibitors
| Inhibitor Class | Representative Inhibitor | TYK2 | JAK1 | JAK2 | JAK3 |
| Selective TYK2 | This compound (JH2) | <10 | >10,000 | >10,000 | >10,000 |
| Deucravacitinib (JH2) | 1.0 | 4500 | >10,000 | 2000 | |
| Selective JAK1 | Filgotinib | 530 | 10 | 28 | 810 |
| Upadacitinib | 2300 | 43 | 110 | 2100 | |
| Selective JAK2 | Fedratinib | 34 | 35 | 3 | 334 |
| Pacritinib | 1300 | 1280 | 23 | 520 |
Data compiled from publicly available sources. Direct comparison should be made with caution due to variations in assay conditions.
Table 2: Cellular IC50 Values (nM) for Inhibition of Cytokine-Induced STAT Phosphorylation
| Inhibitor Class | Representative Inhibitor | IL-23/IL-12 (pSTAT3/4) (TYK2/JAK2) | IL-6 (pSTAT3) (JAK1/JAK2) | GM-CSF (pSTAT5) (JAK2/JAK2) | IL-2 (pSTAT5) (JAK1/JAK3) |
| Selective TYK2 | This compound (pSTAT4) | <10 | >1000 | >1000 | >1000 |
| Deucravacitinib | 3 | 210 | 1877 | 248 | |
| Selective JAK1 | Filgotinib | 869 | 116 | 984 | 537 |
| Upadacitinib | 204 | 32 | 45 | 40 | |
| Selective JAK2 | Ruxolitinib | 180 | 130 | 3.3 | 280 |
Data compiled from publicly available sources. Direct comparison should be made with caution due to variations in cell types and assay conditions.
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by Tyk2, JAK1, and JAK2, providing a visual representation of the points of intervention for their respective selective inhibitors.
Comparative Analysis of Tyk2-IN-16 Cross-Reactivity with JAK Family Kinases
A Guide for Researchers and Drug Development Professionals
Introduction
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. These kinases are critical mediators of cytokine signaling, playing a pivotal role in the immune system. Selective inhibition of Tyk2 is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. This guide provides a comparative analysis of the cross-reactivity of a selective Tyk2 inhibitor with other JAK family kinases.
While this report is titled with Tyk2-IN-16, a potent and selective Tyk2 inhibitor with an IC50 of less than 10 nM in cellular assays, specific cross-reactivity data against JAK1, JAK2, and JAK3 for this compound is not publicly available at the time of this publication. Therefore, to illustrate the principles of high selectivity for Tyk2, this guide will utilize publicly available data for Deucravacitinib , a structurally and mechanistically similar, well-characterized, and clinically approved allosteric Tyk2 inhibitor that binds to the regulatory pseudokinase (JH2) domain. Deucravacitinib serves as an exemplary case study to understand the desired selectivity profile of a therapeutic Tyk2 inhibitor.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory activity of Deucravacitinib against the four members of the JAK kinase family. The data is presented as half-maximal inhibitory concentrations (IC50), which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate higher potency.
| Kinase Target | Inhibitor | IC50 (nM) in Biochemical Assay | Cellular Assay Type | Cellular IC50 (nM) | Selectivity over Tyk2 (Biochemical) | Selectivity over Tyk2 (Cellular) |
| Tyk2 | Deucravacitinib | 0.2 | IL-12/IL-23 signaling | 2-19 | - | - |
| JAK1 | Deucravacitinib | >10,000 | JAK1/JAK3 signaling | 592 | >50,000-fold | >31-fold |
| JAK2 | Deucravacitinib | >10,000 | JAK2/JAK2 signaling | >40,000 | >50,000-fold | >2105-fold |
| JAK3 | Deucravacitinib | >10,000 | JAK1/JAK3 signaling | 1900 | >50,000-fold | >100-fold |
Data compiled from publicly available sources on Deucravacitinib.[1][2]
Experimental Protocols
The determination of kinase inhibition and selectivity is a critical step in drug discovery. Below is a detailed methodology for a typical in vitro kinase inhibition assay used to assess the cross-reactivity of a Tyk2 inhibitor against other JAK family members.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified kinase domains.
1. Materials and Reagents:
-
Recombinant human kinase domains of Tyk2, JAK1, JAK2, and JAK3.
-
ATP (Adenosine triphosphate).
-
Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue for phosphorylation).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test inhibitor (e.g., this compound or Deucravacitinib) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or similar).
-
384-well microplates.
2. Procedure:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in DMSO.
-
Reaction Mixture Preparation: A master mix containing the kinase assay buffer, ATP, and the peptide substrate is prepared.
-
Assay Plate Setup:
-
Add a small volume of the serially diluted inhibitor to the wells of the microplate.
-
Add the respective purified JAK kinase to the wells.
-
Initiate the kinase reaction by adding the master mix to each well.
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
-
Reaction Termination and Detection:
-
The kinase reaction is stopped by adding a termination solution (e.g., containing EDTA).
-
The amount of ADP produced (which is proportional to the kinase activity) is measured using a detection reagent. The signal (e.g., luminescence or fluorescence) is read using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization
Signaling Pathways
The following diagram illustrates the central role of the JAK-STAT signaling pathway in mediating cytokine responses.
Caption: The JAK-STAT signaling pathway.
Experimental Workflow
The diagram below outlines the key steps in a typical in vitro kinase inhibition assay to determine inhibitor selectivity.
References
Comparative Guide to Tyk2-IN-16: A Reproducibility Analysis of Published Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published data for the tyrosine kinase 2 (Tyk2) inhibitor, Tyk2-IN-16. The information is presented to allow for an objective evaluation of its performance against other well-characterized Tyk2 inhibitors. All data is summarized in structured tables, and detailed experimental methodologies for key assays are provided to facilitate reproducibility.
Introduction to Tyk2 Inhibition
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family, which plays a crucial role in cytokine signaling pathways implicated in various autoimmune and inflammatory diseases.[1][2] Tyk2 is activated by cytokines such as IL-12, IL-23, and Type I interferons, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] Selective inhibition of Tyk2 is a promising therapeutic strategy to modulate these inflammatory responses. This guide focuses on this compound and compares its reported activity with other known Tyk2 inhibitors.
Biochemical and Cellular Activity of Tyk2 Inhibitors
The following tables summarize the reported biochemical and cellular potency of this compound and a selection of comparator compounds. It is important to note that direct comparison of absolute values should be approached with caution, as assay conditions can vary between different data sources.
| Compound | Target Domain | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |
| This compound | JH2 | <10 | <10 (pSTAT4, NK92 cells) | WO2023220046A1 |
| Deucravacitinib (BMS-986165) | JH2 | 1.0 | 2-19 (IL-12/23, IFNα signaling) | [2] |
| PF-06826647 (Ropsacitinib) | JH1 | 17 | 14 (pSTAT4, whole blood) | [4] |
| NDI-034858 (Zasocitinib) | JH2 | 8.4 | 8.4 (pSTAT4, PBMCs) | [5][6] |
IC50: Half-maximal inhibitory concentration; JH1: Janus Homology 1 (catalytic domain); JH2: Janus Homology 2 (pseudokinase domain); pSTAT4: Phosphorylated Signal Transducer and Activator of Transcription 4; NK92: Natural Killer cell line; PBMCs: Peripheral Blood Mononuclear Cells.
Kinase Selectivity Profile
A critical aspect of a kinase inhibitor's profile is its selectivity against other kinases, particularly within the same family. The following table presents the selectivity of the comparator compounds against other JAK family members. A comprehensive kinase selectivity panel for this compound is not yet publicly available.
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity (Fold vs. JAK1/2/3) | Reference |
| Deucravacitinib (BMS-986165) | 1.0 (JH2) | >10,000 | >10,000 | >10,000 | >10,000 | [2] |
| PF-06826647 (Ropsacitinib) | 17 (JH1) | 383 | 74 | >10,000 | ~23x vs JAK1, ~4x vs JAK2 | [4] |
| NDI-034858 (Zasocitinib) | 8.4 (JH2) | - | - | - | - | [5] |
Signaling Pathways and Experimental Overviews
To understand the context of the presented data, the following diagrams illustrate the general Tyk2 signaling pathway, a typical experimental workflow for inhibitor characterization, and the logical relationships between different experimental readouts.
Figure 1: Simplified TYK2 signaling pathway upon cytokine stimulation.
References
- 1. bms.com [bms.com]
- 2. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. revvity.com [revvity.com]
- 5. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Head-to-Head Comparison: Tyk2-IN-16 and Tofacitinib in Kinase Inhibition
A Detailed Analysis for Researchers and Drug Development Professionals
In the landscape of targeted therapies for autoimmune and inflammatory diseases, inhibitors of the Janus kinase (JAK) family have emerged as a pivotal class of drugs. This guide provides a head-to-head comparison of a novel selective Tyrosine Kinase 2 (Tyk2) inhibitor, Tyk2-IN-16, and the well-established pan-JAK inhibitor, tofacitinib. This objective analysis, supported by available experimental data, aims to inform researchers, scientists, and drug development professionals on the distinct profiles of these two molecules.
Mechanism of Action and Signaling Pathway
Both this compound and tofacitinib exert their therapeutic effects by modulating the JAK-STAT signaling pathway, a critical cascade in cytokine signaling that drives immune responses and inflammation. However, their mechanisms of action differ significantly in their selectivity for the four members of the JAK family: JAK1, JAK2, JAK3, and Tyk2.
Tofacitinib is classified as a pan-JAK inhibitor, meaning it inhibits multiple JAK isoforms, primarily JAK1 and JAK3, with moderate activity against JAK2. This broad activity allows it to block the signaling of a wide range of cytokines.
In contrast, this compound is a selective inhibitor of Tyk2. Notably, it targets the pseudokinase (JH2) domain of Tyk2, an allosteric regulatory site, rather than the highly conserved ATP-binding site in the kinase (JH1) domain targeted by tofacitinib. This distinct binding mode is designed to achieve high selectivity for Tyk2 over other JAK family members. The inhibition of Tyk2 primarily affects the signaling of cytokines such as IL-12, IL-23, and Type I interferons.
Caption: Inhibition points of this compound and tofacitinib in the JAK-STAT pathway.
Performance Data: A Quantitative Comparison
The inhibitory potential of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the available IC50 data for this compound and tofacitinib. It is important to note that IC50 values for tofacitinib can vary between studies due to different experimental conditions, such as ATP concentration in biochemical assays.
Table 1: Biochemical Inhibitory Activity (IC50, nM)
| Inhibitor | TYK2 | JAK1 | JAK2 | JAK3 | Assay Target |
| This compound | < 10 | Data not publicly available | Data not publicly available | Data not publicly available | Pseudokinase (JH2) Domain |
| Tofacitinib | 16 - 489[1][2] | 1.7 - 112[1][3] | 1.8 - 20[1][3] | 0.75 - 1[1][3] | Kinase (JH1) Domain |
Note: The patent for this compound (WO2023220046A1) suggests high selectivity for Tyk2 over other JAK family members, but specific IC50 values against JAK1, JAK2, and JAK3 are not provided in the public domain.
Table 2: Cellular Inhibitory Activity (IC50, nM)
| Inhibitor | Pathway Inhibition | Cell Line |
| This compound | pSTAT4 < 10 | NK92 cells |
| Tofacitinib | IL-2 induced pSTAT5 (JAK1/3): ~31 | Human PBMCs |
| IL-6 induced pSTAT3 (JAK1/2/Tyk2): ~73 | Human PBMCs | |
| GM-CSF induced pSTAT5 (JAK2): ~659 | Human PBMCs |
Experimental Protocols
Standardized biochemical and cellular assays are crucial for determining the potency and selectivity of kinase inhibitors. Below are representative protocols for such experiments.
Biochemical Kinase Inhibition Assay
This assay measures the direct inhibition of purified kinase enzymatic activity.
-
Reagents and Materials:
-
Purified recombinant human JAK enzymes (Tyk2, JAK1, JAK2, JAK3).
-
Substrate peptide (e.g., a generic tyrosine kinase substrate or a specific STAT-derived peptide).
-
Adenosine triphosphate (ATP).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test inhibitors (this compound, tofacitinib) serially diluted in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well microplates.
-
-
Procedure:
-
Add assay buffer, substrate, and the test inhibitor at various concentrations to the wells of a microplate.
-
Initiate the kinase reaction by adding the purified JAK enzyme and ATP. The concentration of ATP is typically kept near the Michaelis constant (Km) to ensure competitive inhibition can be accurately measured.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product (phosphorylated substrate or ADP) formed using a suitable detection method. For the ADP-Glo™ assay, the luminescence generated is proportional to the amount of ADP produced.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
-
Cellular Phospho-STAT (pSTAT) Inhibition Assay
This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins within a cellular context.
-
Reagents and Materials:
-
Relevant cell lines (e.g., NK92, human peripheral blood mononuclear cells - PBMCs).
-
Cytokines to stimulate specific JAK-STAT pathways (e.g., IL-12 for Tyk2/JAK2, IL-2 for JAK1/JAK3, GM-CSF for JAK2).
-
Test inhibitors (this compound, tofacitinib) serially diluted in cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fixation and permeabilization buffers.
-
Fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT4, anti-pSTAT5).
-
Flow cytometer.
-
-
Procedure:
-
Plate the cells in a 96-well plate and pre-incubate with serially diluted test inhibitors for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Stop the stimulation and fix the cells to preserve the phosphorylation state.
-
Permeabilize the cell membranes to allow intracellular staining.
-
Stain the cells with a fluorescently labeled antibody against the specific pSTAT of interest.
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI) of the pSTAT signal in the cell population.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a cytokine-stimulated, DMSO-treated control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
-
Caption: A generalized experimental workflow for comparing kinase inhibitors.
Summary and Conclusion
This guide provides a comparative overview of this compound and tofacitinib, highlighting their distinct mechanisms and inhibitory profiles.
-
Tofacitinib is a pan-JAK inhibitor with potent activity against JAK1 and JAK3, and to a lesser extent, JAK2. Its broad-spectrum inhibition of multiple cytokine pathways has established its efficacy in a range of autoimmune diseases.
-
This compound is a novel, potent, and selective inhibitor of Tyk2 that acts via an allosteric mechanism by binding to the pseudokinase (JH2) domain. This selectivity is intended to target the signaling of a more restricted set of cytokines (IL-12, IL-23, and Type I IFNs), which may offer a more targeted therapeutic approach with a potentially different safety profile compared to pan-JAK inhibitors.
The direct comparison of these two inhibitors is currently limited by the lack of publicly available, comprehensive selectivity data for this compound against all JAK family members under identical experimental conditions. As more data on selective Tyk2 inhibitors like this compound becomes available, a more definitive head-to-head comparison will be possible. For now, the distinct selectivity profiles suggest that these two inhibitors may have different therapeutic applications and associated physiological effects, a critical consideration for ongoing and future drug development efforts in the field of immunology.
References
- 1. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Allosteric Mechanism of Tyk2-IN-16: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the allosteric Tyk2 inhibitor, Tyk2-IN-16, with other leading alternatives in its class. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways, this document aims to facilitate an objective evaluation of this compound's performance and mechanism of action.
Introduction to Allosteric TYK2 Inhibition
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which play a critical role in cytokine signaling pathways implicated in numerous autoimmune and inflammatory diseases. Unlike traditional orthosteric inhibitors that compete with ATP at the kinase active site (JH1 domain), allosteric inhibitors target the regulatory pseudokinase (JH2) domain. This mode of action offers the potential for greater selectivity and a more favorable safety profile by stabilizing an inactive conformation of the enzyme.
This compound is a potent and selective allosteric inhibitor of TYK2 that targets the JH2 domain. This guide will delve into its mechanism and compare its performance with two other prominent allosteric TYK2 inhibitors: Deucravacitinib (BMS-986165) and Zasocitinib (TAK-279).
Comparative Performance of Allosteric TYK2 Inhibitors
The following tables summarize the available quantitative data for this compound, Deucravacitinib, and Zasocitinib, providing a basis for comparing their potency and selectivity.
Table 1: Biochemical Potency Against TYK2 JH2 Domain
| Compound | Assay Format | Target | IC50 / Ki | Source |
| This compound | Biochemical Assay | TYK2-JH2 | <10 nM (IC50) | [1] |
| Deucravacitinib | Biochemical Binding | TYK2 JH2 | 0.02 nM (Ki) | |
| Zasocitinib | Biochemical Binding | TYK2 JH2 | 0.0087 nM (Ki) |
Table 2: Cellular Potency in Functional Assays
| Compound | Cell Line | Stimulation | Endpoint | IC50 | Source |
| This compound | NK-92 | IL-12 | pSTAT4 | <10 nM | [1] |
| Deucravacitinib | Multiple | Various Cytokines | pSTAT | Varies by pathway | |
| Zasocitinib | Human Whole Blood | IL-12 | pSTAT4 | 57.0 nM | |
| Zasocitinib | Human Whole Blood | IL-23 | pSTAT3 | 21.6 nM | |
| Zasocitinib | Human Whole Blood | Type I IFN | pSTAT3 | 31.8 nM |
Table 3: Selectivity Profile
| Compound | Vs. JAK1 JH2 | Vs. JAK2 JH1 | Vs. JAK3 JH1 | Source |
| This compound | Data not available | Data not available | Data not available | |
| Deucravacitinib | ~87-fold | >1,000,000-fold | >1,000,000-fold | |
| Zasocitinib | >1,000,000-fold | Data not available | Data not available |
Allosteric Inhibition Mechanism and Signaling Pathway
Allosteric TYK2 inhibitors bind to the JH2 pseudokinase domain, inducing a conformational change that stabilizes the inactive state of the enzyme. This prevents the JH1 catalytic domain from being activated, thereby blocking downstream signaling cascades initiated by cytokines such as IL-12, IL-23, and Type I interferons.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Biochemical Ligand Binding Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay is designed to measure the binding affinity of inhibitors to the TYK2 JH2 domain.
Materials:
-
TYK2 JH2 protein
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer
-
Test compounds (e.g., this compound)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add 5 µL of the test compound to the microplate wells.
-
Prepare a mixture of TYK2 JH2 protein and Eu-anti-Tag Antibody in assay buffer and add 5 µL to the wells.
-
Add 5 µL of the Kinase Tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 615 nm and 665 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.
Cellular Phospho-STAT4 (pSTAT4) Assay in NK-92 Cells
This assay measures the ability of an inhibitor to block IL-12-induced STAT4 phosphorylation in a cellular context.
Materials:
-
NK-92 cells
-
Complete culture medium (e.g., Alpha Minimum Essential Medium with 12.5% FBS, 12.5% horse serum, and IL-2)
-
Recombinant human IL-12
-
Test compounds (e.g., this compound)
-
Fixation and permeabilization buffers
-
Anti-pSTAT4 antibody conjugated to a fluorophore
-
Flow cytometer
Procedure:
-
Culture NK-92 cells to the desired density.
-
Pre-incubate the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with a pre-determined optimal concentration of IL-12 for 15-30 minutes.
-
Fix the cells with a fixation buffer.
-
Permeabilize the cells with a permeabilization buffer.
-
Stain the cells with the fluorescently labeled anti-pSTAT4 antibody.
-
Analyze the cells by flow cytometry to quantify the levels of pSTAT4.
-
Plot the pSTAT4 signal against the inhibitor concentration to determine the IC50 value.
In Vivo Imiquimod-Induced Psoriasis Model
This mouse model is used to evaluate the efficacy of TYK2 inhibitors in a psoriasis-like inflammatory setting.
Materials:
-
BALB/c or C57BL/6 mice
-
Imiquimod cream (5%)
-
Test compound formulated for oral or topical administration
-
Calipers for measuring ear thickness
-
Psoriasis Area and Severity Index (PASI) scoring guide
Procedure:
-
Apply a daily topical dose of imiquimod cream to the shaved back and/or ear of the mice for a specified number of days (e.g., 5-7 days) to induce a psoriasis-like phenotype.
-
Administer the test compound (e.g., this compound) daily, starting before or after the imiquimod application, depending on the study design (prophylactic or therapeutic).
-
Monitor the mice daily for signs of inflammation, including erythema, scaling, and skin thickness.
-
Measure ear thickness daily using calipers.
-
Score the severity of the skin inflammation using the PASI scoring system.
-
At the end of the study, collect skin and spleen tissue for histological analysis and cytokine profiling.
Conclusion
This compound demonstrates potent and selective allosteric inhibition of TYK2 in biochemical and cellular assays. The available data suggests it is a promising candidate for further investigation as a therapeutic agent for autoimmune and inflammatory diseases. This guide provides a framework for comparing this compound to other leading allosteric TYK2 inhibitors, Deucravacitinib and Zasocitinib. While direct comparative studies are needed for a definitive assessment, the information presented here, including detailed experimental protocols, will aid researchers in designing and interpreting future studies to further elucidate the therapeutic potential of this compound.
References
A Comparative Guide to Tyk2-IN-16 and BMS-986165 in Functional Assays
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two tyrosine kinase 2 (Tyk2) inhibitors: Tyk2-IN-16 and BMS-986165 (Deucravacitinib). This document summarizes their performance in functional assays, outlines experimental methodologies, and visualizes key pathways and workflows.
Introduction
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and a critical mediator of cytokine signaling pathways implicated in various autoimmune and inflammatory diseases. As such, the development of selective Tyk2 inhibitors is a significant area of therapeutic research. This guide focuses on a comparative analysis of two such inhibitors: this compound, a potent and selective Tyk2 inhibitor, and BMS-986165 (Deucravacitinib), a first-in-class, oral, selective, allosteric Tyk2 inhibitor. While extensive data is available for the clinical-stage compound BMS-986165, information on this compound is more limited and primarily sourced from patent literature and commercial suppliers.
Data Presentation
Table 1: Biochemical and Cellular Potency of this compound and BMS-986165
| Compound | Target | Assay Type | Potency (IC50/Ki) | Reference |
| This compound | Tyk2-JH2 (pseudokinase domain) | Biochemical | <10 nM | [1] |
| pSTAT4 Inhibition (in NK92 cells) | Cellular | <10 nM | [1] | |
| BMS-986165 | Tyk2 (pseudokinase domain binding) | Biochemical (Ki) | 0.02 nM | [2] |
| Tyk2 | Probe Displacement Assay | 0.2 nM | [3] | |
| IL-12, IL-23, and IFN-α signaling | Cellular | 2-19 nM | [3] | |
| IL-12-induced IFN-γ production | Human Whole Blood | Potent Inhibition | [3] | |
| IL-2-induced STAT5 phosphorylation (JAK1/3) | Human Whole Blood | >100-fold less potent than Tyk2 inhibition | [3] | |
| TPO-induced STAT3 phosphorylation (JAK2) | Human Whole Blood | >2000-fold less potent than Tyk2 inhibition | [3] |
Note: A direct head-to-head comparison of potency in the same assays is limited by the available public data for this compound.
Signaling Pathway and Experimental Workflow Diagrams
Tyk2 Signaling Pathway
Tyk2 is a key component of the JAK-STAT signaling pathway, mediating signals for various cytokines such as IL-12, IL-23, and Type I interferons. Upon cytokine binding to its receptor, Tyk2 and its partner JAKs are activated, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene expression.
Caption: Tyk2 signaling pathway and points of inhibition.
Experimental Workflow: Cellular STAT Phosphorylation Assay
A common method to assess the potency of Tyk2 inhibitors is to measure the phosphorylation of STAT proteins in response to cytokine stimulation in whole blood or isolated immune cells.
Caption: Workflow for STAT phosphorylation assay.
Experimental Protocols
Biochemical Assay for Tyk2-JH2 Domain Binding (this compound)
-
Principle: This assay measures the ability of the test compound to inhibit the binding of a fluorescent probe to the recombinant JH2 (pseudokinase) domain of human Tyk2. The data for this compound is derived from patent literature, which generally describes the methodology without extensive detail.
-
General Procedure (based on typical TR-FRET assays mentioned in patent WO2023220046A1):
-
Recombinant human Tyk2-JH2 domain is incubated with a fluorescently labeled probe that binds to the domain.
-
Serial dilutions of the test compound (this compound) are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured. A decrease in the FRET signal indicates displacement of the probe by the inhibitor.
-
IC50 values are calculated from the dose-response curves.[4]
-
Cellular Assay for pSTAT4 Inhibition in NK92 Cells (this compound)
-
Principle: This assay determines the ability of this compound to inhibit the IL-12-induced phosphorylation of STAT4 in the NK92 human natural killer cell line.
-
General Procedure:
-
NK92 cells are seeded in 96-well plates and starved of serum for a defined period.
-
Cells are pre-incubated with various concentrations of this compound.
-
Cells are then stimulated with a sub-maximal concentration of recombinant human IL-12 to induce STAT4 phosphorylation.
-
Following stimulation, cells are fixed and permeabilized.
-
Cells are stained with a fluorescently labeled antibody specific for phosphorylated STAT4 (pSTAT4).
-
The fluorescence intensity is measured by flow cytometry.
-
IC50 values are determined by analyzing the percentage of pSTAT4 positive cells or the mean fluorescence intensity at different inhibitor concentrations.
-
Human Whole Blood Assays for BMS-986165
-
Principle: These assays assess the functional selectivity of BMS-986165 by measuring its effect on different JAK/STAT signaling pathways in a physiologically relevant matrix.
-
TYK2 Activity (IL-12-induced IFN-γ production):
-
Heparinized whole blood from healthy donors is pre-incubated with BMS-986165 at various concentrations.
-
The blood is stimulated with IL-12 to induce IFN-γ production.
-
After an incubation period (e.g., 24 hours), plasma is collected.
-
IFN-γ levels in the plasma are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value is calculated based on the inhibition of IFN-γ production.[3]
-
-
JAK1/3 Activity (IL-2-induced STAT5 phosphorylation):
-
Whole blood is treated with different concentrations of BMS-986165.
-
The blood is stimulated with IL-2 to activate the JAK1/JAK3 pathway.
-
Red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized.
-
Cells are stained with fluorescently labeled antibodies against cell surface markers (to identify T-cells) and intracellular phosphorylated STAT5 (pSTAT5).
-
The level of pSTAT5 in T-cells is quantified by flow cytometry.
-
The IC50 value is determined from the dose-response curve.[3]
-
-
JAK2 Activity (TPO-induced STAT3 phosphorylation):
-
Whole blood is incubated with serial dilutions of BMS-986165.
-
Thrombopoietin (TPO) is added to stimulate the JAK2 pathway in platelets.
-
Platelets are fixed, permeabilized, and stained with an antibody against phosphorylated STAT3 (pSTAT3).
-
The pSTAT3 signal in platelets is measured by flow cytometry.
-
The IC50 value is calculated based on the inhibition of STAT3 phosphorylation.[3]
-
Conclusion
BMS-986165 (Deucravacitinib) is a well-characterized, highly selective, allosteric Tyk2 inhibitor with a wealth of supporting data from a variety of functional assays, demonstrating its potent and selective inhibition of Tyk2-mediated signaling pathways.[2][3][5] this compound is also a potent inhibitor of the Tyk2 pseudokinase domain and downstream STAT4 phosphorylation.[1] However, a comprehensive, direct comparison with BMS-986165 is challenging due to the limited publicly available data on the selectivity and broader functional profile of this compound. Further studies on this compound are required to fully elucidate its comparative pharmacological profile. Researchers should consider the extent of available data and the specific experimental context when choosing between these inhibitors for their studies.
References
- 1. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. adooq.com [adooq.com]
Orthogonal Methods to Validate the Effects of Tyk2-IN-16: A Comparative Guide
This guide provides a comprehensive comparison of orthogonal experimental methods to validate the efficacy and specificity of Tyk2-IN-16, a small molecule inhibitor of Tyrosine Kinase 2 (Tyk2). For researchers and drug development professionals, employing a multi-faceted approach is crucial to confidently characterize the inhibitor's mechanism of action and potential off-target effects. This document outlines key biochemical, cell-based, proteomic, and transcriptomic strategies, presenting supporting experimental data and detailed protocols.
The Tyk2 Signaling Pathway
Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a critical role in the signaling pathways of several key cytokines, including interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs).[1][2][3][4] Upon cytokine binding to their receptors, Tyk2 and another JAK family member (e.g., JAK1 or JAK2) are brought into proximity, leading to their trans-phosphorylation and activation. Activated Tyk2 then phosphorylates the intracellular domains of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the activated JAKs, leading to their dimerization, nuclear translocation, and the regulation of target gene expression.[3][5] Due to its central role in mediating signals for pro-inflammatory cytokines, Tyk2 is a key therapeutic target for a range of autoimmune and inflammatory diseases.[2][4][6]
Caption: The JAK-STAT signaling pathway mediated by Tyk2.
Orthogonal Validation Methods
To robustly validate the effects of this compound, a combination of assays targeting different aspects of its function should be employed. These can be broadly categorized as biochemical, cell-based, proteomic, and transcriptomic assays.
Biochemical Assays: Direct Target Engagement and Inhibition
Biochemical assays directly measure the interaction of this compound with purified Tyk2 protein and its effect on the enzyme's catalytic activity. These assays are crucial for determining the inhibitor's potency and mechanism of action in a simplified, cell-free system.
| Assay Type | Principle | Information Gained | This compound (Hypothetical) | Alternative Inhibitor (Hypothetical) |
| Luminescent Kinase Activity Assay | Measures ATP consumption (as a decrease in luminescence) during the kinase reaction. | IC50 (Enzymatic Potency) | 5.2 nM | 15.8 nM |
| Fluorescence Polarization (FP) Binding Assay | Measures the displacement of a fluorescently labeled probe from the Tyk2 JH2 domain by the inhibitor. | Kd (Binding Affinity) | 2.1 nM | 25.4 nM |
| Radiometric Kinase Assay | Quantifies the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate peptide. | IC50 (Orthogonal Potency) | 6.5 nM | 18.2 nM |
Luminescent Kinase Activity Assay (e.g., Kinase-Glo®)
-
Reaction Setup: Prepare a reaction mixture containing recombinant human Tyk2 enzyme, a suitable substrate peptide (e.g., IRS-1tide), and ATP in a kinase assay buffer.[7]
-
Inhibitor Addition: Add serial dilutions of this compound or an alternative inhibitor to the reaction mixture in a 96- or 384-well plate.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add the Kinase-Glo® reagent, which measures the amount of remaining ATP by converting it into a luminescent signal.
-
Data Analysis: Measure luminescence using a microplate reader. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Fluorescence Polarization (FP) Binding Assay
-
Assay Principle: This assay is particularly useful for allosteric inhibitors that bind to the pseudokinase (JH2) domain.[8][9]
-
Reaction Setup: In a microplate, combine the purified recombinant Tyk2 JH2 domain with a fluorescently labeled probe that binds to this domain.
-
Inhibitor Competition: Add serial dilutions of this compound or a competitor compound.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader. The displacement of the fluorescent probe by the inhibitor results in a decrease in polarization.
-
Data Analysis: Plot the change in fluorescence polarization against the inhibitor concentration to determine the binding affinity (Kd).
Caption: A generalized workflow for biochemical kinase assays.
Cell-Based Assays: Target Engagement in a Biological Context
Cell-based assays are essential to confirm that this compound can penetrate the cell membrane and inhibit Tyk2 in its native environment. These assays typically measure the inhibition of downstream signaling events following cytokine stimulation.
| Assay Type | Principle | Information Gained | This compound (Hypothetical) | Alternative Inhibitor (Hypothetical) |
| Phospho-STAT Western Blot | Measures the level of phosphorylated STAT proteins in cell lysates after cytokine stimulation and inhibitor treatment. | Cellular IC50 | 25 nM (pSTAT3) | 150 nM (pSTAT3) |
| Phospho-STAT ELISA | A quantitative immunoassay to measure the levels of phosphorylated STAT proteins. | Cellular IC50, High-throughput screening | 22 nM (pSTAT3) | 145 nM (pSTAT3) |
| Luminex Multiplex Assay | Simultaneously measures the phosphorylation status of multiple STAT proteins in a single sample. | Cellular IC50 for multiple pathways | pSTAT1: 30 nM, pSTAT3: 24 nM, pSTAT4: 28 nM | pSTAT1: 180 nM, pSTAT3: 160 nM, pSTAT4: 200 nM |
Phospho-STAT Western Blot
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) and pre-treat with various concentrations of this compound for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a Tyk2-dependent cytokine, such as IL-23, for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for a phosphorylated STAT protein (e.g., anti-phospho-STAT3) and a total STAT protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the relative level of STAT phosphorylation at different inhibitor concentrations and calculate the cellular IC50.
Luminex Multiplex Assay for Phospho-STATs
-
Cell Treatment and Lysis: Follow the same initial steps as for the Western blot to treat and lyse the cells.
-
Bead-Based Immunoassay: Use a Luminex assay kit containing spectrally distinct beads, each coated with an antibody specific for a particular total or phosphorylated STAT protein.
-
Incubation: Incubate the cell lysates with the antibody-coated beads.
-
Detection: Add a biotinylated detection antibody followed by a streptavidin-phycoerythrin conjugate.
-
Data Acquisition: Analyze the samples on a Luminex instrument, which identifies each bead and quantifies the associated phycoerythrin signal.
-
Analysis: Determine the concentration of each phospho-STAT protein and calculate the IC50 for the inhibition of each signaling pathway.[10]
Proteomic Profiling: Assessing Kinome-wide Selectivity
A critical aspect of kinase inhibitor validation is to assess its selectivity across the entire kinome. Unbiased chemical proteomics methods can identify off-target interactions that may lead to unexpected biological effects or toxicity.
| Method | Principle | Information Gained | This compound (Hypothetical) | Alternative Inhibitor (Hypothetical) |
| Kinobeads Pulldown | Competitive affinity purification using beads coated with broad-spectrum kinase inhibitors, followed by mass spectrometry. | Kinome-wide selectivity profile, identification of off-targets. | High selectivity for Tyk2. Minor binding to JAK1 at high concentrations. | Binds to Tyk2, JAK1, JAK2, and several other kinases with similar affinity. |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability across the proteome upon inhibitor binding. | Direct target engagement and off-target identification in live cells. | Significant thermal stabilization of Tyk2. No significant shifts for other kinases. | Thermal stabilization of Tyk2, JAK1, and JAK2. |
Kinobeads Competitive Pulldown
-
Workflow Overview: This method involves incubating cell lysates with the inhibitor of interest before performing a pulldown with kinobeads. The inhibitor competes with the immobilized ligands on the beads for binding to kinases.[11]
-
Cell Lysis: Prepare a native protein lysate from a suitable cell line or tissue.
-
Inhibitor Incubation: Incubate aliquots of the lysate with increasing concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Affinity Purification: Add kinobeads (Sepharose beads with covalently attached non-selective kinase inhibitors) to each lysate and incubate to capture kinases that are not bound by this compound.[12][13]
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.
-
Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by quantitative liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the abundance of each identified kinase in the inhibitor-treated samples relative to the vehicle control. This allows for the generation of dose-response curves for each kinase, from which binding affinities can be determined.
Caption: Workflow for kinobeads-based chemical proteomics.
Transcriptomic Analysis: Global Cellular Response
Transcriptomic analysis, typically via RNA sequencing (RNA-seq), provides an unbiased view of the global changes in gene expression following treatment with this compound. This powerful orthogonal method can confirm on-target pathway modulation and uncover unexpected off-target effects.
| Method | Principle | Information Gained | This compound (Hypothetical) | Alternative Inhibitor (Hypothetical) |
| Bulk RNA-seq | High-throughput sequencing of the entire transcriptome of a cell population. | On-target pathway modulation (e.g., IFN-stimulated genes), off-target pathway effects. | Dose-dependent downregulation of IL-23 and Type I IFN pathway genes. No significant changes in other major signaling pathways. | Downregulation of IL-23 and Type I IFN pathways, but also significant changes in metabolic and cell cycle-related gene expression. |
Bulk RNA-sequencing
-
Cell Culture and Treatment: Treat a relevant cell type (e.g., PBMCs) with this compound or a control inhibitor at various concentrations and time points. Include a vehicle control and a stimulated (e.g., with IFN-α) condition.
-
RNA Extraction: Isolate total RNA from the cells, ensuring high quality and integrity.
-
Library Preparation: Prepare sequencing libraries from the RNA, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated in the inhibitor-treated samples compared to controls.
-
Pathway Analysis: Use bioinformatics tools (e.g., Gene Set Enrichment Analysis - GSEA) to determine which biological pathways are significantly affected by the inhibitor treatment. This can confirm the expected inhibition of Tyk2-dependent pathways and reveal any off-target pathway modulation.[14][15]
-
Conclusion
Validating the effects of a kinase inhibitor like this compound requires a rigorous, multi-pronged approach. No single assay can provide a complete picture of an inhibitor's potency, selectivity, and cellular activity. By combining direct biochemical assays, cell-based signaling readouts, unbiased proteomic profiling, and global transcriptomic analysis, researchers can build a comprehensive and robust data package. This orthogonal validation strategy is essential for confidently advancing a lead compound through the drug discovery and development pipeline. The hypothetical data presented in this guide illustrates how this compound, as a potent and selective inhibitor, would be expected to perform favorably across these diverse experimental platforms compared to a less selective alternative.
References
- 1. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 2. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. dovepress.com [dovepress.com]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit - BPS Bioscience [bioscience.co.uk]
- 10. JAK/STAT Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Transcriptome analysis reveals a major impact of JAK protein tyrosine kinase 2 (Tyk2) on the expression of interferon-responsive and metabolic genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alumis.com [alumis.com]
Tyk2-IN-16: A Comparative Analysis of Efficacy in Human versus Mouse Cells
For researchers, scientists, and drug development professionals, understanding the cross-species efficacy of a drug candidate is a critical step in preclinical development. This guide provides a detailed comparison of the efficacy of Tyk2 inhibitors in human and mouse cells, with a focus on available data for compounds structurally or functionally related to Tyk2-IN-16, given the limited public information on this specific molecule. We will delve into the nuances of Tyk2 signaling differences between the two species and present supporting experimental data and protocols.
Key Efficacy Comparison of Tyk2 Inhibitors
The available data on Tyk2 inhibitors reveals that while they are effective in both human and mouse cells, there can be significant differences in potency. This is attributed to both variations in the Tyk2 protein sequence and differences in the downstream signaling pathways between the two species.
| Compound | Assay | Human Cells (IC50) | Mouse Cells (IC50) | Fold Difference (Mouse/Human) |
| Tyk2-IN-12 | IL-12 induced IFNγ inhibition (whole blood) | 2.7 µM[1] | 7.0 µM[1] | ~2.6 |
| PF-06673518 | IL-12 induced pSTAT4 inhibition (leukocytes) | 64 nM[2] | 518 nM[2] | ~8.1 |
| Tofacitinib | IL-12 induced pSTAT4 inhibition (leukocytes) | <2-fold difference between species | <2-fold difference between species | ~1 |
Note: Data for this compound is not publicly available. Tyk2-IN-12 is presented as a structurally related compound. Tofacitinib, a pan-JAK inhibitor, is included for comparison.
The data clearly indicates that for some Tyk2 inhibitors, such as PF-06673518, there is a notable decrease in potency in mouse cells compared to human cells. This is attributed to a single amino acid difference in the ATP-binding site of the Tyk2 protein between humans and mice[2][3]. In contrast, other inhibitors like Tofacitinib show comparable activity across species, likely due to their broader JAK inhibition profile[2]. Tyk2-IN-12 also shows a modest decrease in potency in mouse cells[1].
Species-Specific Differences in Tyk2 Signaling
Beyond direct inhibitor potency, the fundamental role of Tyk2 in cytokine signaling pathways differs between humans and mice. These differences can impact the overall efficacy of a Tyk2 inhibitor in a species-specific manner.
-
Type I Interferon (IFN) Signaling: In human cells, Tyk2 is essential for type I IFN signaling. In contrast, in mouse cells, type I IFN signaling is only partially reduced in the absence of Tyk2, suggesting a less critical role[4].
-
IL-6 and IL-10 Signaling: Studies on Tyk2-deficient individuals and cells have shown that Tyk2 is involved in IL-6 and IL-10 signaling pathways in humans. However, in Tyk2-deficient mice, the responses to IL-6 and IL-10 are normal[5].
These intrinsic biological differences underscore the importance of careful interpretation of efficacy data from mouse models and highlight the need for human cell-based assays in preclinical evaluation.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
IL-12 Induced IFNγ Inhibition Assay in Whole Blood
This assay measures the ability of a compound to inhibit the production of Interferon-gamma (IFNγ) in response to Interleukin-12 (IL-12) stimulation in whole blood, providing a physiologically relevant assessment of drug activity.
Protocol:
-
Blood Collection: Freshly drawn whole blood from human donors or mice is collected in heparinized tubes.
-
Compound Treatment: The whole blood is pre-incubated with various concentrations of the Tyk2 inhibitor (e.g., Tyk2-IN-12) or vehicle control for a specified period (e.g., 1 hour) at 37°C.
-
Stimulation: Recombinant human or mouse IL-12 is added to the blood samples to a final concentration known to induce robust IFNγ production.
-
Incubation: The samples are incubated for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Plasma Collection: After incubation, the blood is centrifuged to separate the plasma.
-
IFNγ Measurement: The concentration of IFNγ in the plasma is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of IFNγ production, is calculated by fitting the data to a dose-response curve.
IL-12 Induced pSTAT4 Inhibition Assay in Leukocytes
This assay assesses the direct inhibitory effect of a compound on the Tyk2-mediated phosphorylation of STAT4, a key downstream event in the IL-12 signaling pathway.
Protocol:
-
Leukocyte Isolation: Peripheral blood mononuclear cells (PBMCs) from humans or splenocytes from mice are isolated using density gradient centrifugation.
-
Compound Treatment: The isolated leukocytes are pre-incubated with a range of concentrations of the Tyk2 inhibitor (e.g., PF-06673518) or vehicle control for a defined time (e.g., 30-60 minutes) at 37°C.
-
Stimulation: The cells are stimulated with recombinant human or mouse IL-12 for a short period (e.g., 15-30 minutes) at 37°C to induce STAT4 phosphorylation.
-
Cell Lysis and Fixation: The stimulation is stopped by lysing the cells with a lysis buffer and fixing them with a fixative solution (e.g., paraformaldehyde).
-
Permeabilization and Staining: The fixed cells are permeabilized and then stained with a fluorescently labeled antibody specific for phosphorylated STAT4 (pSTAT4).
-
Flow Cytometry Analysis: The level of pSTAT4 in specific leukocyte populations (e.g., T cells) is quantified using flow cytometry.
-
Data Analysis: The IC50 value is determined by plotting the percentage of pSTAT4 inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified TYK2 signaling pathway upon cytokine stimulation.
Caption: Workflow for comparing Tyk2 inhibitor efficacy in human vs. mouse cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Tyk2-IN-16: A Deep Dive into its Kinome Selectivity Profile
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the selectivity profile of Tyk2-IN-16, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2), across the human kinome.
Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases and plays a crucial role in the signaling pathways of several key cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[1][2][3][4][5] These cytokines are central to immune regulation and are implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. Consequently, selective inhibition of Tyk2 is a promising therapeutic strategy for these conditions.
Kinome Selectivity Profile of this compound
This compound has been identified as a potent inhibitor of the Tyk2 pseudokinase (JH2) domain, with a reported IC50 of less than 10 nM. While comprehensive kinome-wide screening data for this compound from publicly accessible sources remains limited, the originating patent WO2023220046A1 suggests a high degree of selectivity for Tyk2 over other members of the JAK family.[6]
To provide a comparative perspective, this guide presents the selectivity profile of a representative highly selective Tyk2 inhibitor, deucravacitinib (BMS-986165), which, like this compound, targets the TYK2 pseudokinase domain.[7] This allows for an informed understanding of the level of selectivity that can be achieved with this class of inhibitors.
| Kinase | Deucravacitinib (BMS-986165) IC50 (nM) | Fold Selectivity vs. Tyk2 |
| Tyk2 (JH2) | 0.2 | 1 |
| JAK1 (JH2) | >1000 | >5000 |
| JAK2 (JH2) | 2600 | 13000 |
| JAK3 (JH1) | >5000 | >25000 |
Data for deucravacitinib is sourced from published scientific literature and serves as a reference for the expected selectivity of a highly selective allosteric Tyk2 inhibitor.[7]
Tyk2 Signaling Pathway
Tyk2 functions as a critical intermediary in the signaling cascade initiated by the binding of cytokines such as IL-12, IL-23, and Type I IFNs to their respective receptors. This binding event leads to the activation of Tyk2 and its associated JAK partner (JAK1 or JAK2), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. The phosphorylated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.[2][4][5]
Caption: Tyk2-mediated signaling pathways for IL-12, IL-23, and Type I IFNs.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is typically achieved through kinome-wide screening assays. The KINOMEscan™ platform from Eurofins DiscoverX is a widely used competition binding assay for this purpose.
KINOMEscan™ Assay Principle
The KINOMEscan™ assay is an ATP-independent method that measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using qPCR. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is binding to the kinase and preventing its interaction with the immobilized ligand.[8][9][10]
Caption: A simplified workflow of the KINOMEscan™ competition binding assay.
Detailed Experimental Steps:
-
Preparation of Reagents: The DNA-tagged kinases, immobilized active-site directed ligands, and the test compound (this compound) are prepared in appropriate buffers.
-
Assay Plate Setup: The test compound is serially diluted and added to the wells of a microtiter plate.
-
Incubation: A mixture of the DNA-tagged kinase and the immobilized ligand is added to the wells containing the test compound. The plate is incubated to allow for competitive binding to reach equilibrium.
-
Washing: The wells are washed to remove unbound kinase and test compound.
-
Elution: The bound kinase-DNA conjugate is eluted from the immobilized ligand.
-
Quantification by qPCR: The amount of eluted kinase-DNA is quantified using quantitative polymerase chain reaction (qPCR).
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the amount of bound kinase in the presence of the test compound to the amount bound in a control sample (without the test compound). This data is then used to generate a kinome-wide selectivity profile.
By providing a highly selective inhibition of Tyk2, molecules like this compound hold the potential for a more targeted therapeutic approach with a reduced risk of off-target effects compared to broader-acting JAK inhibitors. Further disclosure of comprehensive kinome-wide selectivity data for this compound will be crucial for its continued development and clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Advantage of Tyk2 Inhibition for Treating Autoimmune and Chronic Inflammatory Diseases [jstage.jst.go.jp]
- 3. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 4. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 6. WO2023220046A1 - Tyk2 inhibitors - Google Patents [patents.google.com]
- 7. Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chayon.co.kr [chayon.co.kr]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. drugtargetreview.com [drugtargetreview.com]
Validating the Therapeutic Potential of a Selective Tyk2 Inhibitor in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a representative selective Tyk2 inhibitor, exemplified by Deucravacitinib (BMS-986165), with other Tyk2-targeting molecules in preclinical development. The data presented herein is based on publicly available information and is intended to serve as a resource for researchers engaged in the discovery and development of novel therapies for autoimmune and inflammatory diseases. As "Tyk2-IN-16" is a placeholder, this guide utilizes Deucravacitinib as a well-characterized, potent, and selective allosteric Tyk2 inhibitor for illustrative purposes.
Introduction to Tyk2 Inhibition
Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of key cytokines implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including interleukin-23 (IL-23), IL-12, and type I interferons (IFNs).[1][2][3] Selective inhibition of Tyk2 is a promising therapeutic strategy that aims to modulate these pro-inflammatory pathways while minimizing off-target effects associated with broader JAK inhibition.[4] Deucravacitinib is a first-in-class, oral, selective, allosteric Tyk2 inhibitor that binds to the regulatory pseudokinase domain (JH2) of Tyk2, rather than the conserved active kinase domain (JH1) targeted by many other JAK inhibitors.[2][5] This unique mechanism of action confers a high degree of selectivity for Tyk2 over other JAK family members (JAK1, JAK2, and JAK3).[2][3]
Comparative Preclinical Efficacy
The therapeutic potential of Tyk2 inhibitors is often evaluated in preclinical models of autoimmune diseases. The imiquimod (IMQ)-induced psoriasis model in mice is a widely used and clinically relevant model that recapitulates key features of human psoriasis, a disease heavily driven by the IL-23/IL-17 axis.[6][7][8]
In Vivo Efficacy in Imiquimod-Induced Psoriasis Model
| Compound | Mechanism of Action | Dosing Regimen | Key Efficacy Readouts | Reference |
| Deucravacitinib (Representative this compound) | Allosteric Tyk2 Inhibitor | 15 mg/kg, oral, BID | Dose-dependently reduced acanthosis, matching the efficacy of an anti-IL-23 adnectin. | [9] |
| 30 mg/kg, oral, BID | Exceeded the efficacy of the anti-IL-23 adnectin. | [9] | ||
| 30 mg/kg, oral, daily | Significantly improved psoriasis symptoms and reduced p-STAT3 and Ki67 expression in the skin. | [10][11] | ||
| SAR-20347 | Tyk2/JAK1 Inhibitor | 60 mg/kg, oral | Reduced skin scaling and redness, decreased keratinocyte activation, and lowered pro-inflammatory cytokine levels. Showed greater efficacy than Tyk2 mutant mice alone. | [4][12] |
Comparative In Vitro Potency and Selectivity
The selectivity of Tyk2 inhibitors for their target over other JAK family members is a critical determinant of their safety profile. The following tables summarize the in vitro potency and selectivity of Deucravacitinib and other comparator Tyk2 inhibitors.
Table 1: In Vitro Potency (IC50, nM) of Tyk2 Inhibitors Against the JAK Family
| Compound | Tyk2 | JAK1 | JAK2 | JAK3 | Reference |
| Deucravacitinib (Representative this compound) | 13 (human WB) | >10,000 (human WB) | >10,000 (human WB) | >10,000 (human WB) | [9] |
| Brepocitinib (PF-06700841) | 23 | 17 | 77 | 6490 | [13] |
| Ropsacitinib (PF-06826647) | 17 | 383 | 74 | - | [14] |
| SAR-20347 | 0.6 | 23 | 26 | 41 | [15] |
WB = Whole Blood Assay
Table 2: Selectivity Profile of Deucravacitinib in Human Whole Blood Assays
| Signaling Pathway | Cytokine Stimulant | Downstream Readout | Deucravacitinib IC50 (nM) | Reference |
| Tyk2/JAK2 | IL-12 | IFN-γ production | 13 | [1][16] |
| JAK1/JAK3 | IL-2 | pSTAT5 | 1646 | [1] |
| JAK2/JAK2 | TPO | pSTAT3 | >10,000 | [16] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 8. imavita.com [imavita.com]
- 9. drughunter.com [drughunter.com]
- 10. Deucravacitinib and shikonin combination therapy ameliorates imiquimod-induced psoriasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deucravacitinib and shikonin combination therapy ameliorates imiquimod-induced psoriasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. skin.dermsquared.com [skin.dermsquared.com]
A Side-by-Side Analysis of Investigational TYK2 Inhibitors: A Guide for Researchers
An in-depth comparison of Tyk2-IN-16 and other promising Tyrosine Kinase 2 inhibitors, including deucravacitinib, ropsacitinib, and SAR-20347. This guide provides a comprehensive overview of their mechanisms of action, biochemical and cellular potencies, selectivity profiles, and the experimental methodologies used for their evaluation.
Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, has emerged as a critical mediator in the signaling pathways of key cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs).[1][2] These cytokines are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, the development of selective TYK2 inhibitors represents a promising therapeutic strategy. This guide offers a comparative analysis of several investigational TYK2 inhibitors, focusing on their distinct mechanisms of action and providing supporting experimental data to aid researchers in the field of drug discovery and development.
A key distinction among TYK2 inhibitors lies in their binding mechanism. Traditional JAK inhibitors target the highly conserved ATP-binding site within the catalytic kinase domain (JH1). However, a newer class of allosteric inhibitors targets the regulatory pseudokinase domain (JH2). This allosteric approach, employed by deucravacitinib, offers the potential for greater selectivity over other JAK family members (JAK1, JAK2, and JAK3), thereby potentially minimizing off-target effects.[3][4] In contrast, orthosteric inhibitors like ropsacitinib and SAR-20347 compete with ATP in the active site.[5][6]
Comparative Analysis of Investigational TYK2 Inhibitors
The following tables summarize the available quantitative data for this compound, deucravacitinib (BMS-986165), ropsacitinib (PF-06826647), and SAR-20347, providing a side-by-side comparison of their biochemical potency, cellular activity, and selectivity.
Table 1: Biochemical Potency of Investigational TYK2 Inhibitors
| Inhibitor | Target Domain | Assay Type | IC50/Ki (nM) | Reference |
| This compound | TYK2-JH2 | Not Specified | <10 | [7] |
| Deucravacitinib (BMS-986165) | TYK2-JH2 | Probe Displacement | 0.02 (Ki) | [8] |
| Ropsacitinib (PF-06826647) | TYK2-JH1 | Not Specified | 17 | [9] |
| SAR-20347 | TYK2-JH1 | ³³P-ATP Competition | 0.6 | [6][10] |
Table 2: Cellular Activity of Investigational TYK2 Inhibitors
| Inhibitor | Cell Line | Stimulant | Endpoint | IC50 (nM) | Reference |
| This compound | NK92 | Not Specified | pSTAT4 | <10 | [7] |
| Deucravacitinib (BMS-986165) | T-cells | IL-23 | STAT-luciferase | 2-14 | [8] |
| T-cells | IL-12 | STAT-luciferase | 2-14 | [8] | |
| T-cells | IFNα | STAT-luciferase | 2-14 | [8] | |
| Ropsacitinib (PF-06826647) | Not Specified | Not Specified | Not Specified | Not Specified | |
| SAR-20347 | NK-92 | IL-12 | pSTAT4 | 126 | [6] |
| HEK-BLUE IFN-α/β | IFN-α | SEAP production | Not Specified | [11] |
Table 3: Selectivity Profile of Investigational TYK2 Inhibitors against other JAK Kinases
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| This compound | Not Specified | Not Specified | Not Specified | |
| Deucravacitinib (BMS-986165) | >10,000 (cellular) | >10,000 (cellular) | >10,000 (cellular) | [12] |
| Ropsacitinib (PF-06826647) | 383 | 74 | Not Specified | [9] |
| SAR-20347 | 23 | 26 | 41 | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods for evaluation, the following diagrams are provided.
Caption: TYK2 signaling pathway and points of inhibitor intervention.
Caption: General experimental workflow for TYK2 inhibitor evaluation.
Detailed Experimental Protocols
A comprehensive evaluation of TYK2 inhibitors involves a battery of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.
Biochemical Kinase Activity Assays (Orthosteric Inhibitors)
These assays measure the direct inhibition of the TYK2 catalytic (JH1) domain's ability to phosphorylate a substrate.
-
Z'-LYTE™ Kinase Assay:
-
Principle: This assay is based on fluorescence resonance energy transfer (FRET) and measures the differential sensitivity of a phosphorylated and non-phosphorylated peptide substrate to proteolytic cleavage.
-
Protocol:
-
Serially diluted test compounds (in 1% final DMSO concentration) are added to a 384-well plate.
-
A kinase reaction mixture containing recombinant TYK2 enzyme, a specific peptide substrate (e.g., Z'-LYTE™ Tyr6 Peptide), and ATP is added to the wells.
-
The reaction is incubated at room temperature for 1 hour.
-
A development solution containing a site-specific protease is added, and the plate is incubated for another hour. The protease only cleaves the non-phosphorylated peptide.
-
FRET is measured on a fluorescence plate reader. Inhibition of kinase activity results in more cleavage and a lower FRET signal.
-
IC50 values are calculated from the dose-response curves.[1]
-
-
-
ADP-Glo™ Kinase Assay:
-
Principle: This luminescent assay quantifies the amount of ADP produced during the kinase reaction.
-
Protocol:
-
The kinase reaction is set up in a 96-well plate with purified TYK2 enzyme, a substrate (e.g., IRS1-tide), ATP, and the test inhibitor.[13][14]
-
The reaction is incubated, typically at 30°C.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is then added to convert the produced ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Luminescence is measured using a microplate reader. The signal intensity is directly proportional to the ADP concentration and, therefore, the kinase activity.[13]
-
-
Pseudokinase (JH2) Domain Binding Assays (Allosteric Inhibitors)
These assays are crucial for characterizing allosteric inhibitors that bind to the regulatory JH2 domain.
-
Fluorescence Polarization (FP) Assay:
-
Principle: This assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled probe (tracer) when it binds to the TYK2 JH2 domain.
-
Protocol:
-
A fluorescently labeled probe designed to bind to the TYK2 JH2 domain is incubated with the purified recombinant human TYK2 JH2 protein in a microplate.[15]
-
This binding results in a high fluorescence polarization signal because the larger complex tumbles more slowly in solution.
-
Test compounds are added to the wells. If a compound displaces the fluorescent probe by binding to the JH2 domain, the probe tumbles more rapidly, leading to a decrease in the fluorescence polarization signal.[15]
-
The change in FP is measured using a microplate reader capable of measuring fluorescence polarization.
-
IC50 or Ki values are determined from the competition binding curves.
-
-
-
LanthaScreen™ Eu Kinase Binding Assay:
-
Principle: This is a time-resolved FRET (TR-FRET) based binding assay.
-
Protocol:
-
The assay involves a europium (Eu)-labeled anti-tag antibody that binds to the tagged TYK2 protein and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) that binds to the kinase.[16]
-
When both the antibody and the tracer are bound to the kinase, a high FRET signal is generated.
-
Test inhibitors compete with the tracer for binding to the kinase, resulting in a loss of FRET.
-
The TR-FRET signal is read on a compatible plate reader. This assay can be adapted to measure binding to the JH2 domain by using a specific tracer.[16]
-
-
Cellular STAT Phosphorylation Assays
These assays assess the ability of an inhibitor to block cytokine-induced signaling downstream of TYK2 in a cellular context.
-
Western Blot Analysis:
-
Principle: This technique detects the levels of phosphorylated STAT proteins in cell lysates.
-
Protocol:
-
A relevant cell line (e.g., PBMCs, NK-92) is pre-incubated with various concentrations of the TYK2 inhibitor.[17]
-
The cells are then stimulated with a TYK2-dependent cytokine (e.g., IL-12 to induce pSTAT4, or IL-23 to induce pSTAT3).[17]
-
After a short incubation period (e.g., 15 minutes), the cells are lysed.
-
The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated STATs (e.g., anti-pSTAT4) and total STATs (as a loading control).
-
The bands are visualized using chemiluminescence, and the band intensities can be quantified to determine the IC50 of the inhibitor.
-
-
-
Flow Cytometry-based Phospho-STAT Assay:
-
Principle: This method allows for the quantification of phosphorylated STAT proteins at the single-cell level.
-
Protocol:
-
Similar to the Western blot protocol, cells (e.g., whole blood or PBMCs) are pre-treated with the inhibitor and then stimulated with a cytokine.
-
The cells are then fixed and permeabilized to allow intracellular antibody staining.
-
The cells are stained with fluorescently labeled antibodies specific for cell surface markers (to identify specific cell populations) and for the intracellular phosphorylated STAT protein.
-
The fluorescence intensity of the phospho-STAT signal in the target cell population is measured by flow cytometry.
-
The inhibition of STAT phosphorylation is calculated relative to the stimulated and unstimulated controls to determine the IC50 value.[18]
-
-
Conclusion
The landscape of TYK2 inhibitors is rapidly evolving, with a diverse range of molecules in various stages of development. The distinction between allosteric and orthosteric inhibitors is a critical consideration, with allosteric inhibitors like deucravacitinib demonstrating high selectivity and a favorable safety profile in clinical trials.[5][12] While this compound shows promise with potent inhibition of the TYK2 pseudokinase domain and cellular activity, more comprehensive data is needed for a complete comparative assessment. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and future TYK2 inhibitors, which hold significant potential for the treatment of a wide spectrum of immune-mediated diseases.
References
- 1. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Reactome | TYK2-dependent STAT1 and STAT3 phosphorylation [reactome.org]
- 4. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Tyk2-IN-16 vs. PF-06826647: A Comparative Analysis of Potency
In the landscape of selective Tyrosine Kinase 2 (Tyk2) inhibitors, both Tyk2-IN-16 and PF-06826647 have emerged as significant research compounds. This guide provides a detailed comparison of their inhibitory potency, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation.
At a Glance: Potency Comparison
A direct, head-to-head experimental comparison of this compound and PF-06826647 under identical conditions is not publicly available. However, by collating data from various sources, we can draw a comparative overview of their potencies.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line / System | Source |
| This compound | pSTAT4 Inhibition | Cellular Assay | < 10 | NK92 cells | [1] |
| PF-06826647 | Tyk2 | Biochemical Assay | 15 | N/A | |
| Tyk2 | Biochemical Assay | 17 | N/A | [2][3] | |
| pSTAT4 Inhibition | Cellular Assay | 14 | Human Whole Blood |
Note: IC50 values can vary depending on the specific experimental conditions, such as ATP concentration in biochemical assays and cell type in cellular assays. Therefore, a direct comparison of absolute values from different studies should be interpreted with caution.
Selectivity Profile of PF-06826647
An important aspect of kinase inhibitors is their selectivity. PF-06826647 has been profiled against other members of the Janus kinase (JAK) family, demonstrating a degree of selectivity for Tyk2.
| Target | IC50 (nM) |
| Tyk2 | 15 |
| JAK1 | 383 |
| JAK2 | 74 |
| JAK3 | > 10,000 |
This selectivity profile suggests that PF-06826647 is significantly more potent against Tyk2 compared to JAK1 and JAK3, with a moderate preference over JAK2.
The Tyk2 Signaling Pathway
Tyk2 is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of several cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFN-α/β). These cytokines are pivotal in the inflammatory and immune responses. Upon cytokine binding to their receptors, Tyk2 and another associated JAK are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then translocate to the nucleus to regulate the transcription of target genes. Inhibition of Tyk2 blocks this signaling cascade, thereby modulating the immune response.
Caption: Simplified Tyk2 signaling pathway and the point of inhibition.
Experimental Methodologies
The determination of inhibitor potency relies on robust experimental protocols. Below are generalized descriptions of the types of assays used to evaluate compounds like this compound and PF-06826647.
Biochemical Kinase Assay (for IC50 of Tyk2)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified Tyk2 by 50%.
Principle: This assay directly measures the phosphorylation of a substrate by the Tyk2 kinase domain. The amount of phosphorylation is quantified, often using methods like radiometric assays (measuring incorporation of ³²P-ATP) or fluorescence/luminescence-based assays that detect the product (e.g., ADP) or the phosphorylated substrate.
Generalized Protocol:
-
Reagents: Purified recombinant Tyk2 enzyme, a specific peptide substrate, ATP (often at a concentration close to its Km for the enzyme), and the test inhibitor at various concentrations.
-
Reaction Setup: The Tyk2 enzyme is incubated with the test inhibitor for a defined period.
-
Initiation: The kinase reaction is initiated by the addition of the substrate and ATP mixture.
-
Incubation: The reaction is allowed to proceed for a set time at a controlled temperature.
-
Termination and Detection: The reaction is stopped, and the amount of product formed is measured. For example, in an ADP-Glo™ assay, the remaining ATP is depleted, and the generated ADP is converted to ATP, which is then quantified via a luciferase-based reaction.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular pSTAT Assay (for cellular IC50)
Objective: To measure the inhibitor's ability to block Tyk2-mediated STAT phosphorylation within a cellular context.
Principle: A cell line that expresses Tyk2 and the relevant cytokine receptors is stimulated with a cytokine (e.g., IL-12) to induce Tyk2-dependent STAT phosphorylation. The levels of phosphorylated STAT (pSTAT) are then quantified in the presence of varying concentrations of the inhibitor.
Generalized Protocol:
-
Cell Culture: A suitable cell line (e.g., NK92 cells or isolated human peripheral blood mononuclear cells) is cultured and seeded in microplates.
-
Inhibitor Treatment: The cells are pre-incubated with a serial dilution of the test inhibitor.
-
Cytokine Stimulation: The cells are stimulated with a specific cytokine (e.g., IL-12 to induce pSTAT4) for a short period.
-
Cell Lysis and Staining: The cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.
-
Detection: The amount of pSTAT is quantified using methods such as flow cytometry or in-cell Westerns.
-
Data Analysis: The percentage of inhibition of STAT phosphorylation is calculated for each inhibitor concentration relative to a stimulated control without the inhibitor. The IC50 value is determined from the resulting dose-response curve.
References
Safety Operating Guide
Prudent Disposal of Tyk2-IN-16: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for Tyk2-IN-16 is not publicly available, this document provides essential guidance on its proper disposal based on the known properties of similar tyrosine kinase 2 (Tyk2) inhibitors and general laboratory safety protocols. This compound is a potent and selective inhibitor of Tyk2, a member of the Janus kinase (JAK) family of enzymes involved in immune signaling pathways.[1][2][3][4][5]
I. Chemical and Safety Data Overview
Given the absence of a specific SDS for this compound, the following table summarizes key data points for a related Tyk2 inhibitor, Tyk2-IN-4 (BMS-986165), to provide an indication of the types of properties to consider. It is crucial to handle this compound with the assumption that it has similar or greater potency and potential hazards.
| Property | Data for Related Compound (Tyk2-IN-4) | Source |
| Molecular Weight | 425.46 g/mol | [6] |
| Solubility | DMSO: 62.5 mg/mL (146.90 mM) | [6] |
| Storage | Store at -20°C as a solid. Stock solutions: -80°C for up to 6 months, -20°C for up to 1 month. | [6][7] |
| Handling Precautions | Avoid inhalation, and contact with eyes, skin, and clothing.[7][8][9] Wash thoroughly after handling.[9] Use in a well-ventilated area or with a laboratory fume hood.[7][8] | |
| Potential Hazards | May be harmful if inhaled or swallowed.[9] May cause respiratory tract irritation.[9] Similar compounds are classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[7] | |
| Incompatible Materials | Strong acids/bases and strong oxidizing/reducing agents.[7][8] |
II. Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is designed to minimize exposure to laboratory personnel and prevent environmental contamination.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical safety goggles, compatible chemical-resistant gloves, and a lab coat.[8]
2. Decontamination of Labware:
-
All labware (e.g., vials, pipette tips, flasks) that has come into contact with this compound should be decontaminated.
-
Rinse contaminated labware with a suitable solvent (e.g., ethanol or isopropanol) to remove residual compound.
-
Collect the solvent rinse as chemical waste.
-
After the initial rinse, wash the labware with soap and plenty of water.[9]
3. Disposal of Unused Solid Compound:
-
Unused or expired solid this compound should be disposed of as hazardous chemical waste.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Place the solid waste in a clearly labeled, sealed container.
4. Disposal of Solutions:
-
Solutions containing this compound must be collected as hazardous chemical waste.
-
Do not pour solutions down the drain.[8]
-
Collect all liquid waste in a designated, sealed, and clearly labeled waste container.
5. Waste Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[8][10]
6. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[11][12]
III. Experimental Workflow and Signaling Pathway
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Tyk2 Signaling Pathway
Tyk2 is an intracellular tyrosine kinase that plays a crucial role in mediating signaling from cytokine receptors, including those for interferons (IFN), interleukin-12 (IL-12), and IL-23.[2][3][5] Understanding this pathway is essential for researchers working with inhibitors like this compound.
Caption: Simplified Tyk2 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bms.com [bms.com]
- 3. Therapeutic Advantage of Tyk2 Inhibition for Treating Autoimmune and Chronic Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 5. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. JAK2/TYK2-IN-1|2613434-12-9|MSDS [dcchemicals.com]
- 8. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 9. stemcell.com [stemcell.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
